Product packaging for Disulfamide(Cat. No.:CAS No. 671-88-5)

Disulfamide

Cat. No.: B1202309
CAS No.: 671-88-5
M. Wt: 284.7 g/mol
InChI Key: RCFKEIREOSXLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disulfamide is a sulfonamide.
This compound is a benzenedisulfonamide and carbonic anhydrase (CA) inhibitor with diuretic activity. This compound inhibits CA, thereby preventing sodium, bicarbonate and thus water reabsorption in the proximal convoluted tubule resulting in diuresis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O4S2 B1202309 Disulfamide CAS No. 671-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKEIREOSXLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217408
Record name Disulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-88-5
Record name 4-Chloro-6-methyl-1,3-benzenedisulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disulfamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26POQ4GICP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Disulfamide mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Disulfiram in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has garnered significant attention for its potent anticancer properties, particularly when administered in complex with copper (DSF/Cu). This technical guide delineates the multifaceted mechanism of action of disulfiram in cancer cells. The primary modes of action include the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in cancer stem cell survival and therapy resistance; the induction of proteasome inhibition, leading to an accumulation of ubiquitinated proteins and endoplasmic reticulum stress; and the generation of reactive oxygen species (ROS), which triggers oxidative stress and subsequent apoptotic cell death. Furthermore, this document details the modulatory effects of disulfiram on critical cellular signaling pathways, such as NF-κB and JNK, and its ability to impair DNA repair mechanisms, thereby sensitizing cancer cells to conventional therapies. This guide provides a comprehensive overview of the molecular underpinnings of disulfiram's anticancer activity to inform further research and drug development efforts.

Introduction

The repurposing of existing drugs for oncological indications presents a promising strategy to accelerate the development of novel cancer therapies.[1] Disulfiram (tetraethylthiuram disulfide) is an FDA-approved drug for the treatment of chronic alcoholism.[2] A growing body of preclinical and clinical evidence has demonstrated its efficacy against a wide range of malignancies, including breast, prostate, lung, and glioblastoma.[1][3][4] The anticancer activity of disulfiram is profoundly enhanced by the presence of copper, with the DSF/Cu complex being the primary bioactive agent.[5][6] This guide provides a detailed examination of the molecular mechanisms through which disulfiram exerts its cytotoxic effects on cancer cells.

Core Mechanisms of Action

Aldehyde Dehydrogenase (ALDH) Inhibition

Disulfiram is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH).[3][7] The ALDH enzyme family, particularly isoforms like ALDH1A1 and ALDH1A3, are frequently overexpressed in cancer stem cells (CSCs) and are associated with resistance to chemotherapy and radiation.[8][9][10] By inhibiting ALDH, disulfiram can selectively target this resilient cancer cell subpopulation, thereby preventing tumor recurrence and metastasis.[1][2] Inhibition of ALDH leads to the accumulation of toxic aldehydes within the cell, contributing to DNA damage and apoptosis.[11]

Proteasome Inhibition

The disulfiram-copper complex is a potent inhibitor of the 26S proteasome, the cellular machinery responsible for the degradation of ubiquitinated proteins.[1][7][12] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.[13] A key molecular target of the DSF/Cu complex is the p97-NPL4 pathway, which is essential for the processing of proteins for proteasomal degradation.[7][14] This inhibitory effect on the proteasome is more pronounced in cancer cells, which often exhibit higher proteasome activity compared to normal cells.[12]

Induction of Reactive Oxygen Species (ROS)

The DSF/Cu complex catalyzes the production of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), within cancer cells.[15][16][17] This occurs through a series of redox cycling reactions involving copper ions.[16][17] The resulting increase in intracellular ROS levels overwhelms the cellular antioxidant capacity, leading to oxidative stress.[18] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and activates signaling pathways that lead to programmed cell death.[15][19] The pro-oxidant effect of DSF/Cu is a central component of its anticancer activity.[17]

Modulation of Cellular Signaling Pathways

Disulfiram and its copper complex modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers.[14] The DSF/Cu complex has been shown to inhibit the NF-κB pathway.[14][20] This inhibition is, in part, a consequence of proteasome inhibition, which prevents the degradation of IκBα, the natural inhibitor of NF-κB.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated in response to cellular stress, including oxidative stress.[14] Treatment with DSF/Cu has been shown to activate the JNK pathway, leading to the phosphorylation of c-Jun and the induction of apoptosis.[14][21]

Induction of Apoptosis

Disulfiram, particularly in the presence of copper, is a potent inducer of apoptosis in cancer cells.[1][13] Apoptosis is triggered through both the extrinsic and intrinsic pathways.

  • Extrinsic Pathway: The DSF/Cu complex can activate the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface, leading to the cleavage and activation of caspase-8.[19]

  • Intrinsic Pathway: The induction of ROS and mitochondrial membrane potential disruption by DSF/Cu activates the intrinsic, or mitochondrial, pathway of apoptosis.[6][18] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.

DNA Damage and Repair Inhibition

The accumulation of intracellular aldehydes due to ALDH inhibition and the generation of ROS by the DSF/Cu complex can cause significant DNA damage, including double-strand breaks.[11] Furthermore, DSF/Cu has been found to functionally impair DNA repair pathways.[4] This dual action of inducing DNA damage while simultaneously inhibiting its repair makes cancer cells highly vulnerable and enhances the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy.[2][4]

The Role of Copper

The anticancer efficacy of disulfiram is critically dependent on the presence of copper.[5][6] Cancer cells often have elevated levels of intracellular copper compared to normal cells.[6][13] Disulfiram acts as a copper ionophore, facilitating the transport of copper into cancer cells and leading to the formation of the cytotoxic DSF/Cu complex.[6][22] This selective accumulation of copper contributes to the preferential killing of cancer cells.[22]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of disulfiram on cancer cells.

Table 1: IC50 Values of Disulfiram in Various Cancer Cell Lines

Cell LineCancer TypeDisulfiram Concentration (µM)Copper SupplementationReference
MDA-MB-231Breast CancerNot SpecifiedWith Copper[13]
MCF10DCIS.comBreast CancerNot SpecifiedWith Copper[13]
Melanoma Cell LinesMelanoma0.05 - 0.5With Copper[19]
Glioblastoma BTICsGlioblastomaLow NanomolarWith Copper[4]
Osteosarcoma Cell LinesOsteosarcomaNot SpecifiedWith Copper[21]

Table 2: Effects of Disulfiram on Cellular Processes

Cellular ProcessCancer TypeEffectMagnitude of EffectReference
ApoptosisMelanomaIncreased4-6 fold increase[18]
Tumor Growth InhibitionBreast Cancer (Xenograft)Decreased74% inhibition[13]
Proteasome ActivityBreast CancerInhibitedSignificant decrease[13]
ROS ProductionMelanomaIncreasedTransient 2-fold elevation of superoxide[18]
Mitochondrial Membrane PolarizationMelanomaDecreasedTime-dependent decrease[18]

Experimental Protocols

This section would typically contain detailed methodologies. Due to the nature of the source material, specific, detailed protocols are not available. The following are generalized descriptions of common experimental procedures used to study the effects of disulfiram.

Cell Viability and Proliferation Assays

Cell viability is commonly assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Cell Counting Kit-8 (CCK-8). Cancer cells are seeded in 96-well plates and treated with varying concentrations of disulfiram, with and without copper supplementation, for specified time periods. The absorbance is then measured to determine the percentage of viable cells relative to an untreated control.

Apoptosis Assays

Apoptosis is frequently quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Caspase activation, a hallmark of apoptosis, can be measured using colorimetric or fluorometric assays that detect the activity of specific caspases (e.g., caspase-3, -8, -9).

Proteasome Activity Assays

The chymotrypsin-like activity of the proteasome can be measured using a fluorogenic substrate, such as Suc-LLVY-AMC. Cell lysates are incubated with the substrate, and the fluorescence of the cleaved product (AMC) is measured over time. A decrease in fluorescence in disulfiram-treated cells compared to controls indicates proteasome inhibition.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be detected using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are loaded with the probe and then treated with disulfiram. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.

Signaling Pathway and Workflow Diagrams

disulfiram_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular DSF Disulfiram (DSF) DSF_Cu DSF/Cu Complex DSF->DSF_Cu Cu Copper (Cu²⁺) Cu->DSF_Cu ALDH ALDH Inhibition DSF_Cu->ALDH Proteasome Proteasome Inhibition DSF_Cu->Proteasome ROS ROS Generation DSF_Cu->ROS NFkB NF-κB Inhibition DSF_Cu->NFkB JNK JNK Activation DSF_Cu->JNK DNA_Repair DNA Repair Inhibition DSF_Cu->DNA_Repair Aldehydes Toxic Aldehyde Accumulation ALDH->Aldehydes UPR Unfolded Protein Response (UPR) Proteasome->UPR OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage Aldehydes->DNA_Damage Apoptosis Apoptosis UPR->Apoptosis OxidativeStress->DNA_Damage DNA_Damage->Apoptosis JNK->Apoptosis DNA_Repair->Apoptosis Sensitization to DNA damaging agents

Caption: Core mechanism of action of Disulfiram/Copper in cancer cells.

experimental_workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with Disulfiram +/- Copper start->treatment viability Cell Viability Assay (MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Detection (DCFH-DA) treatment->ros proteasome Proteasome Activity Assay treatment->proteasome end Data Analysis viability->end apoptosis->end ros->end proteasome->end

Caption: Generalized experimental workflow for studying Disulfiram's effects.

Conclusion

Disulfiram exhibits a robust and multi-pronged anticancer activity, particularly when combined with copper. Its ability to inhibit ALDH and the proteasome, generate ROS, modulate key signaling pathways, and induce apoptosis makes it a compelling candidate for cancer therapy. The wealth of preclinical data supports its further investigation in clinical trials, both as a monotherapy and in combination with existing anticancer agents, to fully realize its therapeutic potential. This guide provides a foundational understanding of its mechanisms to aid researchers and drug developers in this endeavor.

References

A Technical Guide to the Synthesis and Structural Analysis of Disulfamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, structural elucidation, and biological significance of disulfamide analogs. It is intended to serve as a technical resource, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key processes and pathways. The information compiled herein is drawn from contemporary scientific literature to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound Analogs

This compound, chemically known as 5-chlorotoluene-2,4-disulfonamide, belongs to the broader class of organic compounds known as sulfonamides.[1] The core structure of sulfonamides features a sulfonyl group connected to an amine group (-SO₂NH-).[2] Analogs of this compound, which include a wide range of sulfonamide and disulfonamide derivatives, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3]

Historically, sulfonamides were among the first synthetic antimicrobial agents.[2] Today, their derivatives are recognized for a much wider spectrum of biological effects, including anticancer, anti-inflammatory, antidiabetic, and antiviral properties.[3][4][5] The anticancer activity of these compounds is particularly notable; they can inhibit crucial enzymes like carbonic anhydrases and tyrosine kinases, disrupt cancer cell signaling pathways, induce apoptosis, and halt cell proliferation.[5][6] This versatility makes the synthesis and analysis of novel this compound analogs a fertile area of research for developing new therapeutic agents.[4][5]

Synthesis of this compound Analogs

The synthesis of sulfonamides and their analogs can be achieved through several routes. A prevalent and efficient method is the one-pot synthesis starting from thiols or disulfides. This approach involves the in situ generation of a sulfonyl chloride intermediate via oxidation, which then reacts with a primary or secondary amine to form the final sulfonamide product.[7][8] This method is favored for its high efficiency, cost-effectiveness, and often mild reaction conditions.[7][8]

General Synthetic Workflow

The diagram below illustrates a common one-pot synthesis strategy for producing sulfonamide analogs from disulfide precursors.

G start Starting Material: Disulfide (R-S-S-R) intermediate In Situ Intermediate: Sulfonyl Chloride (R-SO₂Cl) start->intermediate Oxidation in Acetonitrile oxidant Oxidizing Agent (e.g., DCH, TCCA) oxidant->intermediate product Final Product: Sulfonamide Analog intermediate->product Amination amine Amine (R'R''NH) amine->product purification Purification (e.g., Column Chromatography) product->purification

A generalized one-pot synthetic workflow for this compound analogs.
Detailed Experimental Protocol: One-Pot Synthesis from Disulfides

This protocol is a representative example based on methodologies described for the synthesis of sulfonamides using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as the oxidizing agent.[7][8]

  • Reaction Setup: To a solution of the starting disulfide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 1,3-dichloro-5,5-dimethylhydantoin (DCH) (2.0 mmol).

  • Formation of Sulfonyl Chloride: Stir the mixture at room temperature. The progress of the oxidation to the sulfonyl chloride intermediate can be monitored by thin-layer chromatography (TLC).

  • Addition of Amine: Once the disulfide is consumed, add the desired primary or secondary amine (2.5 mmol, excess) to the reaction vessel.

  • Sulfonamide Formation: Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Upon completion, quench the reaction by adding distilled water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure sulfonamide analog.

  • Characterization: Confirm the structure of the purified product using analytical techniques such as NMR, Mass Spectrometry, and FT-IR.

Table 1: Representative Synthesis of Sulfonamides from Disulfides
EntryDisulfideAmineOxidantYield (%)Reference
1Diphenyl disulfideAnilineDCH92[7]
2Dibenzyl disulfidePiperidineDCH95[7]
3Di-n-butyl disulfideMorpholineDCH88[7]
4Diphenyl disulfideBenzylamineNaDCC·2H₂O94[8]

Structural Analysis

The definitive characterization of newly synthesized this compound analogs relies on a combination of modern analytical techniques. NMR spectroscopy is essential for elucidating the molecular structure in solution, while X-ray crystallography provides unambiguous proof of the three-dimensional atomic arrangement in the solid state.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of synthesized analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for the verification of the compound's structural framework.[9][10]

Experimental Workflow for NMR Analysis

G sample_prep 1. Sample Preparation (5-10 mg in 0.5 mL deuterated solvent, e.g., CDCl₃) instrument 2. Instrument Setup (Spectrometer Tuning, Shimming) sample_prep->instrument acquisition 3. Data Acquisition (¹H, ¹³C, and 2D spectra like COSY, HSQC) instrument->acquisition processing 4. Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis 5. Spectral Analysis (Assigning chemical shifts, coupling constants, integration) processing->analysis structure Structure Confirmation analysis->structure

A standard workflow for structural analysis via NMR spectroscopy.
Detailed Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sulfonamide analog and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is then optimized through a process called shimming to ensure homogeneity. The probe is tuned to the specific nuclei being observed (e.g., ¹H, ¹³C).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Subsequently, acquire a ¹³C NMR spectrum, which often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected using the spectrometer's software.

  • Spectral Interpretation: Analyze the processed spectra by identifying chemical shifts (ppm), signal multiplicities (singlet, doublet, etc.), coupling constants (Hz), and signal integrals. These data are used to assign specific protons and carbons to the molecular structure.[11][12]

Table 2: Characteristic NMR Chemical Shifts for Sulfonamide Analogs
Group / ProtonNucleusTypical Chemical Shift (ppm)NotesReference
Sulfonamide N-H¹H8.7 - 11.3Can be a broad singlet; position is solvent-dependent and may exchange with D₂O.[11][12]
Aromatic C-H¹H6.5 - 8.0Exact shifts and splitting patterns depend on the substitution pattern of the aromatic rings.[11]
Aliphatic C-H (α to N)¹H2.5 - 4.0Chemical shift depends on the specific alkyl group.N/A
Methoxy (-OCH₃)¹H~ 3.6Typically appears as a sharp singlet.[11]
Aromatic Carbons¹³C110 - 160The carbon directly attached to the sulfonyl group is often found further downfield.[11]
Methoxy Carbon¹³C55 - 56Characteristic shift for the -OCH₃ carbon.[11]
Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[13][14] The primary challenge is growing a single crystal of sufficient quality.

Experimental Workflow for X-ray Crystallography

G crystal 1. Crystal Growth (Slow evaporation, vapor diffusion, or cooling of a saturated solution) mount 2. Crystal Mounting (Select and mount a single, defect-free crystal) crystal->mount diffraction 3. X-ray Diffraction (Mount in diffractometer and expose to monochromatic X-ray beam) mount->diffraction data 4. Data Collection (Measure intensities and angles of diffracted beams) diffraction->data solve 5. Structure Solution (Determine electron density map from diffraction pattern) data->solve refine 6. Structure Refinement (Fit atomic model to electron density and refine parameters) solve->refine final Final 3D Structure (CIF file with atomic coordinates, bond lengths, angles) refine->final

The process flow for determining a molecular structure via X-ray crystallography.
Detailed Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane) to create a saturated or near-saturated solution. Use a method like slow evaporation (leaving the vial loosely covered), vapor diffusion (placing the vial in a sealed chamber with a less polar anti-solvent), or slow cooling to encourage the formation of single crystals over several days or weeks.

  • Crystal Selection and Mounting: Using a microscope, select a well-formed, transparent crystal free of visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen gas (typically at 100 K) is often used to minimize thermal motion and radiation damage. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[13]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to generate an electron density map.[15] An initial atomic model is built into this map. This model is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data, yielding the final, precise 3D structure.[14][15]

Table 3: Example Crystallographic Data for a Sulfonamide Analog
ParameterValueReference
Compound2-cyanoguanidinophenytoin[16]
Crystal SystemMonoclinic[16]
Space GroupP2₁/c[16]
Molecules per Unit Cell (Z)4[16]
NotesStructure stabilized by inter- and intramolecular hydrogen bonds.[16]

Biological Activity and Signaling Pathways

Disulfiram (a related disulfide compound) and its analogs, along with various sulfonamides, have demonstrated significant anticancer potential.[6][17] Their mechanisms of action are often multifaceted, involving the modulation of key cellular processes and signaling pathways that are dysregulated in cancer.

Key anticancer mechanisms include:

  • Inhibition of Aldehyde Dehydrogenase (ALDH): ALDH is a marker for cancer stem cells, and its inhibition can suppress their self-renewal capacity.[6]

  • Proteasome Inhibition: Analogs can form complexes with metal ions, leading to the inhibition of proteasome activity, which causes an accumulation of misfolded proteins and induces apoptosis in cancer cells.[6][18]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][17]

  • Disruption of Signaling Pathways: They can interfere with critical signaling cascades like NF-κB, which is involved in inflammation, cell survival, and proliferation.[4]

Signaling Pathway for Disulfiram/Analog-Induced Apoptosis

G drug This compound Analog + Metal Ion (e.g., Cu²⁺) proteasome Proteasome drug->proteasome inhibits nfkb NF-κB Pathway drug->nfkb inhibits alDH ALDH drug->alDH inhibits ros ↑ Reactive Oxygen Species (ROS) drug->ros induces apoptosis Apoptosis (Cell Death) proteasome->apoptosis nfkb->apoptosis csc Cancer Stem Cell Suppression alDH->csc ros->apoptosis

Anticancer mechanisms of disulfiram and related analogs.
Table 4: In Vitro Cytotoxic Activity of Sulfonamide Analogs

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
8a (N-ethyl toluene-4-sulphonamide)HeLaCervical Cancer10.91[4]
MCF-7Breast Cancer12.74[4]
MDA-MB-231Breast Cancer19.22[4]
8b (2,5-Dichlorothiophene-3-sulphonamide)HeLaCervical Cancer7.21[4]
MCF-7Breast Cancer7.13[4]
MDA-MB-231Breast Cancer4.62[4]

Conclusion

This compound analogs represent a versatile and pharmacologically significant class of compounds. Their synthesis, particularly through efficient one-pot methods, is well-established, allowing for the generation of diverse chemical libraries for drug discovery programs. The structural characterization of these molecules is rigorously performed using a combination of NMR spectroscopy and X-ray crystallography, which together provide a complete picture of their chemical identity and three-dimensional architecture. The proven anticancer activities, driven by mechanisms such as proteasome inhibition and the induction of apoptosis, underscore the therapeutic potential of these analogs and ensure they will remain a focus of intensive research and development.

References

The Discovery of Disulfamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including respiration, pH homeostasis, ion transport, and bone resorption. The critical role of CAs in these pathways has made them attractive targets for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, altitude sickness, and, more recently, cancer.

Among the various classes of carbonic anhydrase inhibitors (CAIs), the aromatic and heterocyclic sulfonamides are the most studied and clinically utilized. This technical guide focuses on the discovery and characterization of a fundamental disulfonamide, disulfamide (benzene-1,3-disulfonamide), as a carbonic anhydrase inhibitor. We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the molecular mechanism of action.

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available quantitative data for benzene-1,3-disulfonamide and related compounds against several human carbonic anhydrase (hCA) isoforms.

CompoundIsoformInhibition Constant (Kᵢ) (nM)Reference
Benzene-1,3-disulfonamide hCA IModerate Inhibitor[1]
hCA IIPotent Inhibitor[1]
hCA IXEffective Inhibitor[1]
hCA XIIEffective Inhibitor[1]
Acetazolamide (Standard) hCA I250[2]
hCA II12[2]
hCA IX25.8[2]
hCA XII5.7[2]
Various Benzenesulfonamide Derivatives hCA I24.6 - >10,000[2][3][4]
hCA II2.4 - 564.9[2][4]
hCA IX8.5 - 7766[2][3][4][5]
hCA XII6.1 - 316[2][3][4][5]

Experimental Protocols

The characterization of carbonic anhydrase inhibitors relies on robust and reproducible experimental assays. The two most common methods are the stopped-flow CO₂ hydration assay and the Wilbur-Anderson assay.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is a sensitive and accurate method for determining the kinetic parameters of CA inhibition.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The presence of an inhibitor will decrease the reaction rate. By measuring the initial rates of reaction at various substrate and inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for the spectrophotometer

  • Buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.5)

  • pH indicator solution (e.g., 0.2 mM Phenol Red)

  • Sodium sulfate (to maintain constant ionic strength)

  • Purified carbonic anhydrase isoform

  • Inhibitor stock solution (in DMSO or appropriate solvent)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

Procedure:

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the absorbance maximum of the chosen pH indicator (e.g., 557 nm for Phenol Red).

    • Equilibrate the system to the desired temperature (typically 25°C).

  • Reagent Preparation:

    • Prepare a reaction mixture in one syringe containing the buffer, pH indicator, sodium sulfate, and the carbonic anhydrase enzyme at a fixed concentration.

    • Prepare a substrate solution in the other syringe containing CO₂-saturated water.

    • For inhibitor studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a set period (e.g., 15 minutes) before loading into the syringe.

  • Measurement of Catalyzed Rate:

    • Rapidly mix the contents of the two syringes in the stopped-flow instrument.

    • Monitor the change in absorbance over time (typically 10-100 seconds) as the pH of the solution decreases due to the formation of bicarbonate and protons.

    • The initial rate of the reaction is determined from the slope of the initial linear portion of the absorbance versus time curve.

  • Measurement of Inhibited Rate:

    • Repeat the measurement with different concentrations of the inhibitor pre-incubated with the enzyme.

  • Data Analysis:

    • The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software. The Cheng-Prusoff equation can also be used to calculate Kᵢ from IC₅₀ values if the mechanism of inhibition is known.

experimental_workflow_stopped_flow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme & Inhibitor Solutions mix Rapid Mixing in Stopped-Flow Instrument prep_enzyme->mix prep_substrate Prepare CO2-Saturated Water prep_substrate->mix prep_buffer Prepare Buffer & Indicator prep_buffer->mix measure Monitor Absorbance Change mix->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate determine_ki Determine Inhibition Constant (Ki) calc_rate->determine_ki

Stopped-flow CO₂ hydration assay workflow.

Wilbur-Anderson Assay

This is a classic, electrometric method for determining CA activity.

Principle: The assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C. The presence of carbonic anhydrase significantly shortens this time.

Materials:

  • pH meter with a fast-response electrode

  • Constant temperature bath (0°C)

  • Reaction vessel (e.g., a 20 mL beaker)

  • Magnetic stirrer and stir bar

  • Tris-HCl buffer (0.02 M, pH 8.3)

  • CO₂-saturated water

  • Purified carbonic anhydrase

  • Inhibitor solution

Procedure:

  • Blank Determination (Uncatalyzed Rate):

    • Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel in the 0°C bath.

    • Add 4.0 mL of chilled CO₂-saturated water and immediately start a stopwatch.

    • Record the time (T₀) required for the pH to drop from 8.3 to 6.3.

  • Enzyme Activity Determination (Catalyzed Rate):

    • Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.

    • Add a known amount of the carbonic anhydrase solution.

    • Add 4.0 mL of chilled CO₂-saturated water and immediately start a stopwatch.

    • Record the time (T) required for the pH to drop from 8.3 to 6.3.

  • Inhibition Assay:

    • Pre-incubate the enzyme with the inhibitor for a specified time.

    • Repeat the enzyme activity determination procedure with the enzyme-inhibitor mixture.

  • Calculation of Activity:

    • One Wilbur-Anderson unit (WAU) is calculated as: (T₀ - T) / T.

    • The percentage of inhibition is calculated as: [(Activity_control - Activity_inhibitor) / Activity_control] x 100.

Mechanism of Action

Sulfonamide-based inhibitors, including this compound, exert their effect by directly interacting with the active site of the carbonic anhydrase enzyme. The active site contains a catalytically essential zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH).

The primary mechanism of inhibition involves the deprotonated sulfonamide group (-SO₂NH⁻) acting as a zinc-binding group (ZBG). This negatively charged nitrogen displaces the zinc-bound water/hydroxide and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry. This binding event prevents the substrate (CO₂) from accessing the catalytic center, thereby inhibiting the enzyme's function.

The benzene ring and the second sulfonamide group of this compound can form additional interactions with amino acid residues in the active site cleft, which can influence the inhibitor's affinity and isoform selectivity. X-ray crystallography studies of benzene-1,3-disulfonamide derivatives in complex with hCA II have shown that the second sulfonamide group can form hydrogen bonds with hydrophilic residues in the active site, such as His64, Asn67, and Gln92.[1]

inhibition_mechanism cluster_active_site Carbonic Anhydrase Active Site cluster_inhibitor This compound Zn Zn(II) Ion His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H2O / OH- Zn->H2O Coordination Sulfonamide1 -SO2NH2 (deprotonated) Sulfonamide1->Zn Displaces H2O/OH- & Binds Benzene Benzene Ring Sulfonamide1->Benzene Sulfonamide2 -SO2NH2 Benzene->Sulfonamide2 cluster_active_site cluster_active_site Benzene->cluster_active_site Hydrophobic Interactions Sulfonamide2->cluster_active_site Hydrogen Bonds

Mechanism of carbonic anhydrase inhibition by this compound.

Conclusion

This compound, as a fundamental benzene-1,3-disulfonamide, represents a core scaffold in the development of potent carbonic anhydrase inhibitors. Its mechanism of action, centered on the coordination of its sulfonamide group to the active site zinc ion, is a hallmark of this class of inhibitors. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the design and evaluation of novel carbonic anhydrase inhibitors for a variety of therapeutic applications. The ongoing exploration of structure-activity relationships within this chemical class continues to yield inhibitors with improved potency and isoform selectivity.

References

In-Silico Modeling of Disulfiram Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram, a drug historically used for the treatment of alcohol dependence, is gaining significant attention for its potential therapeutic applications in other diseases, including cancer and viral infections. Its mechanism of action extends beyond the well-established inhibition of aldehyde dehydrogenase (ALDH), implicating a range of molecular targets. This technical guide provides an in-depth overview of the in-silico modeling of Disulfiram's binding to its key targets, offering a valuable resource for researchers and professionals in drug development. We will delve into the quantitative binding data, detailed experimental protocols for computational modeling, and the signaling pathways influenced by Disulfiram's interactions.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity of Disulfiram and its metabolites with various biological targets. This information is crucial for understanding the potency and selectivity of the drug.

Table 1: Inhibition of Aldehyde Dehydrogenase (ALDH)

CompoundTargetSpeciesMethodIC50 (µM)Citation
DisulfiramALDHBaker's YeastEnzyme Assay2.65[1]
S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO)Recombinant mitochondrial ALDH (rmALDH)RatEnzyme Assay4.62

Table 2: Interaction with SARS-CoV-2 Proteases

CompoundTargetMethodBinding Free Energy (kcal/mol)IC50 (µM)Citation
DisulfiramPapain-like protease (PLpro)In vitro assay-6.9–7.5[2]
DETC-MeSO (metabolite)Papain-like protease (PLpro)DFT Calculation-12.10 (ΔG)-[2]

Table 3: Interaction with Other Targets

CompoundTargetMethodBinding Affinity (Kd)Binding Energy (kcal/mol)Citation
CuET (metabolite)NPL4Isothermal Titration CalorimetryNanomolar range-[3]
DisulfiramHuman Serum AlbuminMolecular Docking--5 to -6.7[4]

Experimental Protocols: In-Silico Methodologies

Detailed computational protocols are essential for replicating and building upon existing research. This section provides methodologies for two key in-silico techniques used to study Disulfiram-target interactions: molecular docking and molecular dynamics simulations.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol using AutoDock Vina.

1. Preparation of the Receptor:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Remove water molecules, ions, and any co-crystallized ligands.
  • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools.
  • Define the grid box, which specifies the search space for the docking, ensuring it encompasses the active site or binding pocket of interest.

2. Preparation of the Ligand (Disulfiram):

  • Obtain the 3D structure of Disulfiram from a database like PubChem.
  • Optimize the ligand's geometry using a suitable force field.
  • Assign rotatable bonds to allow for conformational flexibility during docking.
  • Save the prepared ligand in the PDBQT format.

3. Running the Docking Simulation:

  • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
  • Execute AutoDock Vina from the command line, referencing the configuration file.

4. Analysis of Results:

  • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
  • Visualize the protein-ligand interactions of the best-scoring poses using software like PyMOL or Chimera to identify key interacting residues.

Molecular Dynamics Simulations with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. The following is a generalized workflow using GROMACS.

1. System Preparation:

  • Start with the docked complex of the target protein and Disulfiram.
  • Choose a suitable force field (e.g., CHARMM36, AMBER) for both the protein and the ligand. Ligand parameters may need to be generated using a server like CGenFF.
  • Place the complex in a simulation box of appropriate shape and size.
  • Solvate the system with a chosen water model (e.g., TIP3P).
  • Add ions to neutralize the system and mimic physiological salt concentration.

2. Energy Minimization:

  • Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

3. Equilibration:

  • Perform a two-phase equilibration:
  • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand positions to allow the solvent to equilibrate.
  • NPT (constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure, allowing the box dimensions to fluctuate while maintaining temperature.

4. Production MD:

  • Run the production simulation for a desired length of time (nanoseconds to microseconds) without restraints.
  • Save the trajectory and energy data at regular intervals.

5. Analysis:

  • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), protein-ligand hydrogen bonds, and binding free energy (using methods like MM/PBSA or MM/GBSA).

Signaling Pathways and Experimental Workflows

The interaction of Disulfiram with its targets can modulate various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a typical in-silico workflow.

ethanol_metabolism Ethanol Ethanol ADH ADH Ethanol->ADH Alcohol Dehydrogenase Acetaldehyde Acetaldehyde ALDH ALDH Acetaldehyde->ALDH Aldehyde Dehydrogenase Acetate Acetate ADH->Acetaldehyde ALDH->Acetate Disulfiram Disulfiram Disulfiram->ALDH Inhibits

Ethanol Metabolism and Disulfiram Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome->IkB Disulfiram Disulfiram Disulfiram->Proteasome Inhibits Gene Target Gene Expression NFkB_n->Gene Stimulus Stimulus Stimulus->IKK

Disulfiram's Inhibition of the NF-κB Pathway

insilico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Prot Prepare Receptor PDB->Prep_Prot Ligand Ligand Structure (SDF) Prep_Lig Prepare Ligand Ligand->Prep_Lig Docking Molecular Docking Prep_Prot->Docking Prep_Lig->Docking MD Molecular Dynamics Docking->MD Best Pose Binding_Pose Binding Pose & Affinity Docking->Binding_Pose Dynamics Complex Stability & Interactions MD->Dynamics

A General In-Silico Modeling Workflow

Conclusion

The in-silico modeling of Disulfiram's interactions with its various targets provides a powerful approach to understanding its multifaceted pharmacological profile. The quantitative data, detailed computational protocols, and pathway visualizations presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this versatile drug. As computational methods continue to advance, in-silico modeling will undoubtedly play an increasingly vital role in the repurposing and development of drugs like Disulfiram for a new era of therapeutic applications.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Disulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Comprehensive technical data on the pharmacokinetics and pharmacodynamics of Disulfamide is limited in publicly available scientific literature. The following guide summarizes the available information. A similarly named drug, Disulfiram, has been extensively studied, and a detailed report on its properties can be provided upon request.

Introduction to this compound

This compound is a sulfonamide derivative identified primarily as a carbonic anhydrase inhibitor with diuretic properties.[1][2] Its chemical name is 4-chloro-6-methylbenzene-1,3-disulfonamide.[2] While its primary therapeutic application is as a diuretic, it has also been investigated for its potential as an anti-tumor agent.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of carbonic anhydrase.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the enzyme carbonic anhydrase (CA).[1][2] This inhibition occurs in the proximal convoluted tubule of the kidneys. By blocking carbonic anhydrase, this compound prevents the reabsorption of sodium and bicarbonate, leading to increased excretion of these ions and, consequently, water, resulting in diuresis.[1][2]

The inhibition of carbonic anhydrase is also the basis for its investigation as an anti-tumor agent. Certain carbonic anhydrase isozymes, such as CA IX, CA XII, and CA XIV, are predominantly found in tumor cells. It is hypothesized that by inhibiting these isozymes, this compound may lead to the acidification of the intracellular environment of cancer cells or reduce the availability of bicarbonate for nucleotide synthesis, thereby inhibiting tumor growth.[3]

This compound This compound CA Carbonic Anhydrase (in Proximal Tubule) This compound->CA Inhibits Reabsorption Sodium & Bicarbonate Reabsorption CA->Reabsorption Promotes Diuresis Increased Excretion of Sodium, Bicarbonate, & Water (Diuresis) Reabsorption->Diuresis Is Reduced, Leading to

Caption: Mechanism of Diuretic Action of this compound.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative pharmacodynamic data for this compound.

ParameterValueTargetReference
IC500.07 µMCarbonic Anhydrase[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the available literature.

Experimental Protocols

Evaluation of Diuretic Activity in Animal Models

A common experimental protocol to assess diuretic activity in rats, as described by Lipschitz et al. (1943), involves the following steps:

  • Animal Preparation: Male Wistar rats are typically used. The animals are fasted overnight with free access to water.

  • Hydration: The animals are orally hydrated with a saline solution.

  • Drug Administration: The test substance (this compound) is administered, often via intraperitoneal injection or oral gavage, at varying doses. A control group receives the vehicle, and a positive control group receives a standard diuretic like furosemide.

  • Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

  • Analysis: The total volume of urine is measured. The concentration of electrolytes (Na+, K+, Cl-) in the urine can also be determined to assess natriuretic and kaliuretic effects.

One study noted that an intraperitoneal injection of 200 mg/kg of this compound in male Wistar rats resulted in an elevation of blood sugar levels.[1]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against carbonic anhydrase can be determined using an esterase assay. A common method involves:

  • Enzyme and Substrate: Purified carbonic anhydrase and a substrate like p-nitrophenyl acetate are used.

  • Reaction: The enzyme catalyzes the hydrolysis of the substrate, which produces a colored product (p-nitrophenol) that can be measured spectrophotometrically.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (this compound). The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.

A Note on Disulfiram

It is important to distinguish this compound from the similarly named drug, Disulfiram . Disulfiram is a well-researched medication used for the treatment of alcohol dependence. Extensive data is available on the pharmacokinetics, pharmacodynamics, mechanism of action, and clinical applications of Disulfiram. Should you require an in-depth technical guide on Disulfiram, this can be provided.

References

The Genesis of a Diuretic: An In-depth Technical Guide to the Historical Development and Discovery of Disulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfamide (5-chlorotoluene-2,4-disulfonamide), a sulfonamide derivative, emerged from the fervent era of diuretic discovery in the mid-20th century. Its development is intrinsically linked to the broader exploration of sulfonamides as therapeutic agents, a journey that began with antibacterial agents and later pivoted to revolutionize the management of fluid retention and hypertension. This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific principles underlying this compound, including its synthesis, mechanism of action, and early clinical evaluation.

Historical Context: The Dawn of Sulfonamide Diuretics

The story of this compound begins with the groundbreaking work on sulfonamides. Initially recognized for their antibacterial properties, a serendipitous observation of their diuretic side effects paved the way for a new class of drugs. The pioneering research in the 1940s and 1950s, particularly the work of scientists at Merck Sharp & Dohme Research Laboratories, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, was instrumental. Their systematic investigation into carbonic anhydrase inhibitors led to the landmark discovery of chlorothiazide in 1957, the first orally effective and potent diuretic. This breakthrough ignited a wave of research into structurally related sulfonamide compounds with potential diuretic activity, setting the stage for the development of drugs like this compound.

While the exact date of the first synthesis of this compound and the specific researchers who discovered it are not prominently documented in major scientific literature, its emergence can be situated within the intensive period of diuretic research that followed the introduction of chlorothiazide. A 1959 clinical study published in Italian, investigating the diuretic effect of a closely related compound, 4-amino-6-chloro-N,N'-dimethylbenzene-1,3-disulfonamide, underscores the active exploration of such molecules for their diuretic potential during this era.

Synthesis of this compound

The synthesis of this compound, a substituted benzenedisulfonamide, likely followed established methods for the preparation of aromatic sulfonamides developed during that period. A plausible and historically relevant synthetic pathway starts from m-chloroaniline.

Experimental Protocol: Synthesis of 5-chloroaniline-2,4-disulfonyl chloride (Precursor)

A common method for the synthesis of the key intermediate, 5-chloroaniline-2,4-disulfonyl chloride, involved the chlorosulfonation of m-chloroaniline. This process is detailed in patents from the 1960s.

Materials:

  • m-Chloroaniline

  • Chlorosulfonic acid

  • Phosphorus pentachloride or thionyl chloride (optional, to drive the reaction to completion)

  • Ice

  • Water

  • t-Butanol (for ammonolysis)

  • Ammonia gas

Procedure:

  • Chlorosulfonation: m-Chloroaniline is reacted with an excess of chlorosulfonic acid. The reaction is typically carried out at a controlled temperature, often with gradual heating. The addition of phosphorus pentachloride or thionyl chloride can be used to improve the yield of the disulfonyl chloride.

  • Quenching: The reaction mixture is carefully poured onto crushed ice to precipitate the 5-chloroaniline-2,4-disulfonyl chloride.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Synthesis of this compound from 5-chloroaniline-2,4-disulfonyl chloride

The subsequent conversion of the disulfonyl chloride to the disulfonamide (this compound) would involve ammonolysis.

Procedure:

  • Ammonolysis: The prepared 5-chloroaniline-2,4-disulfonyl chloride is dissolved in a suitable solvent, such as t-butanol.

  • Dry ammonia gas is bubbled through the solution. The reaction proceeds to replace the chloro groups of the sulfonyl chloride moieties with amino groups.

  • Workup: The reaction mixture is concentrated to remove excess ammonia and the solvent. The product is then precipitated by the addition of water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Synthesis_of_this compound cluster_start Starting Material cluster_reaction1 Chlorosulfonation cluster_intermediate Intermediate cluster_reaction2 Ammonolysis cluster_product Final Product m-Chloroaniline m-Chloroaniline Reaction1 Reaction m-Chloroaniline->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Disulfonyl_Chloride 5-chloroaniline-2,4-disulfonyl chloride Reaction1->Disulfonyl_Chloride Reaction2 Reaction Disulfonyl_Chloride->Reaction2 Ammonia Ammonia Ammonia->Reaction2 This compound This compound (5-chlorotoluene-2,4-disulfonamide) Reaction2->this compound

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound exerts its diuretic effect primarily through the inhibition of the enzyme carbonic anhydrase.[1] This enzyme is abundant in the proximal convoluted tubules of the kidneys and plays a crucial role in the reabsorption of sodium bicarbonate.

Signaling Pathway

Carbonic_Anhydrase_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood HCO3_Lumen HCO3- H2CO3_Lumen H2CO3 HCO3_Lumen->H2CO3_Lumen H_Lumen H+ H_Lumen->H2CO3_Lumen H2O_CO2_Lumen H2O + CO2 H2CO3_Lumen->H2O_CO2_Lumen Carbonic Anhydrase (Brush Border) CO2_H2O_Cell CO2 + H2O H2O_CO2_Lumen->CO2_H2O_Cell Diffusion H2CO3_Cell H2CO3 CO2_H2O_Cell->H2CO3_Cell Carbonic Anhydrase (Cytosol) HCO3_H_Cell HCO3- + H+ H2CO3_Cell->HCO3_H_Cell HCO3_H_Cell->H_Lumen Na+/H+ Exchanger HCO3_Blood HCO3- Reabsorption HCO3_H_Cell->HCO3_Blood CA_Cell Carbonic Anhydrase This compound This compound This compound->CA_Cell Inhibits

Caption: Mechanism of action of this compound via carbonic anhydrase inhibition.

By inhibiting carbonic anhydrase, this compound disrupts the following cascade:

  • Reduced Bicarbonate Reabsorption: In the proximal tubule, carbonic anhydrase facilitates the conversion of filtered bicarbonate (HCO3-) into carbonic acid (H2CO3), which then dehydrates to carbon dioxide (CO2) and water. CO2 readily diffuses into the tubular cell.

  • Inhibition of Intracellular Carbonic Anhydrase: Inside the cell, carbonic anhydrase is inhibited by this compound, preventing the rehydration of CO2 back to H2CO3.

  • Decreased Proton Availability: This intracellular inhibition reduces the availability of protons (H+) for the Na+/H+ exchanger on the apical membrane.

  • Increased Excretion of Sodium and Bicarbonate: The reduced activity of the Na+/H+ exchanger leads to decreased sodium reabsorption. Consequently, more sodium, bicarbonate, and water are excreted in the urine, resulting in diuresis.

Early Preclinical and Clinical Evaluation

While specific, detailed quantitative data from the initial studies on this compound are scarce in readily available literature, the general approach to evaluating new diuretic agents in that era provides a framework for understanding how its efficacy would have been determined.

Preclinical Studies (Animal Models)

Experimental Protocol: Evaluation of Diuretic Activity in Rats

This protocol is a generalized representation of methods used to assess diuretic activity in the mid-20th century.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Hydration: Rats are orally loaded with a saline solution (e.g., 0.9% NaCl) to ensure a baseline level of urine output.

  • Drug Administration: Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a known diuretic (e.g., meralluride or later, chlorothiazide), and test groups receiving different doses of this compound.

  • Urine Collection: Rats are placed in individual metabolic cages, and urine is collected at specified time intervals (e.g., every hour for 5-6 hours).

  • Analysis: The following parameters are measured:

    • Total urine volume

    • Urinary electrolyte concentrations (Na+, K+, Cl-)

    • Urine pH

Data Presentation:

GroupDose (mg/kg)Urine Volume (mL/5h)Na+ Excretion (mEq/5h)K+ Excretion (mEq/5h)Cl- Excretion (mEq/5h)
Control (Vehicle)-DataDataDataData
Positive ControlDoseDataDataDataData
This compoundDose 1DataDataDataData
This compoundDose 2DataDataDataData
This compoundDose 3DataDataDataData

Note: This table is a template. Specific data from early this compound studies are not available.

Early Clinical Studies

The 1959 Italian study on a related compound provides a glimpse into the clinical evaluation of such diuretics. These early studies were often conducted in patients with edema secondary to congestive heart failure.

Experimental Workflow:

Clinical_Trial_Workflow Patient_Selection Patient Selection (Edema due to CHF) Baseline_Measurements Baseline Measurements (Weight, Urine Output, Electrolytes) Patient_Selection->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Control_Group Placebo or Standard Diuretic Randomization->Control_Group Monitoring Daily Monitoring (Weight, Urine Volume, Blood/Urine Electrolytes) Treatment_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis (Comparison of diuretic and natriuretic effects) Monitoring->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Generalized workflow for an early clinical trial of a diuretic.

Quantitative Data from Early Clinical Trials (Hypothetical Representation):

ParameterBaselineDay 1Day 2Day 3
Body Weight (kg)DataDataDataData
24h Urine Volume (L)DataDataDataData
24h Urinary Na+ (mEq)DataDataDataData
24h Urinary K+ (mEq)DataDataDataData
Serum Na+ (mEq/L)DataDataDataData
Serum K+ (mEq/L)DataDataDataData

Note: This table is a template. Specific data from early this compound clinical trials are not available.

Conclusion

The discovery and development of this compound are a testament to a pivotal era in medicinal chemistry and pharmacology. Born from the broader investigation of sulfonamides, its history is intertwined with the revolutionary development of modern diuretic therapy. While specific details of its initial synthesis and the individuals responsible remain somewhat obscure, its mechanism of action as a carbonic anhydrase inhibitor is well-understood and places it firmly within the lineage of diuretics that transformed the management of cardiovascular and renal diseases. The experimental protocols and data presentation formats outlined in this guide reflect the scientific approaches of the time and provide a framework for understanding the foundational research that would have been conducted to establish its therapeutic potential. Further archival research into the patent literature and scientific publications of the late 1950s and early 1960s may yet uncover more specific details about the genesis of this important diuretic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Off-label Research Applications of Disulfiram

Introduction

Disulfiram (DSF), marketed as Antabuse, is a drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of alcohol use disorder.[1] Its primary clinical application relies on the irreversible inhibition of aldehyde dehydrogenase (ALDH), an enzyme critical for alcohol metabolism.[1][2] This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, causing a highly unpleasant reaction and thus deterring alcohol use.[1] Beyond this well-established role, a growing body of preclinical and clinical research has unveiled the potential of Disulfiram in a variety of other therapeutic areas, a strategy known as drug repurposing.[3][4] This guide provides a technical overview of the significant off-label applications of Disulfiram in oncology, virology, and neurology, detailing its mechanisms of action, relevant experimental data, and key research protocols.

Application in Oncology Research

Disulfiram has emerged as a promising candidate for cancer therapy, both as a standalone agent and as a sensitizer for conventional chemotherapy and radiotherapy.[5][6] Its anticancer effects are often significantly potentiated by the presence of copper, with which it forms a cytotoxic complex.[7][8]

Core Mechanisms of Action

The anticancer activity of Disulfiram is multifaceted, targeting several key cellular pathways crucial for tumor growth and survival.

  • Inhibition of the Ubiquitin-Proteasome System (UPS) : The Disulfiram-copper (DSF-Cu) complex is a potent inhibitor of the 26S proteasome.[9] This leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum stress and triggering apoptosis in cancer cells.[7][10] A key target within this pathway is the p97-NPL4 segregase complex, which is essential for protein degradation; its inhibition by DSF-Cu leads to cancer cell death.[9][11]

  • Aldehyde Dehydrogenase (ALDH) Inhibition : Many cancer stem cells (CSCs), which are implicated in tumor recurrence and resistance, exhibit high ALDH activity.[5] Disulfiram's primary function as an ALDH inhibitor allows it to selectively target and eliminate these CSC populations.[5][9]

  • Induction of Oxidative Stress : DSF can trigger the generation of reactive oxygen species (ROS) within cancer cells, leading to significant oxidative stress, DNA damage, and subsequent apoptosis.[12]

  • Inhibition of the NF-κB Pathway : The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. By inhibiting the proteasome, DSF-Cu prevents IκB degradation, thereby suppressing the activation of the pro-survival NF-κB signaling pathway.[7][12][13]

G cluster_dsf Disulfiram Action cluster_targets Cellular Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes DSF Disulfiram (DSF) + Copper (Cu) ALDH ALDH DSF->ALDH Inhibits Proteasome 26S Proteasome (p97-NPL4) DSF->Proteasome Inhibits ROS ROS Generation DSF->ROS Induces CSC Cancer Stem Cell Elimination ALDH->CSC NFkB NF-κB Pathway Inhibition Proteasome->NFkB Leads to Apoptosis Apoptosis & Cell Cycle Arrest ROS->Apoptosis NFkB->Apoptosis CSC->Apoptosis Via

Caption: Multifaceted anticancer mechanism of Disulfiram-Copper complex.

Quantitative Data Summary

The efficacy of Disulfiram has been quantified in numerous studies across various cancer types.

Table 1: In Vitro Anticancer Efficacy of Disulfiram

Cancer Type Cell Line(s) Treatment Key Finding(s) Citation(s)
Head and Neck Squamous Cell Carcinoma (HNSCC) UTSCC-42A, UTSCC-42B DSF, DSF/Cu²⁺ IC₅₀ of DSF: 13.96 μM; IC₅₀ of DSF/Cu²⁺: 0.24 μM. Synergistic effect with cisplatin. [14]
Breast Cancer MDA-MB-231 DSF-Cu complex Inhibited cell proliferation by 55%, 65%, and 85% at 5, 10, and 20 μmol/L, respectively. [15]
Glioblastoma (GBM) Patient-derived DSF + Auranofin DSF killed glioma stem cells at low concentrations; auranofin increased DSF efficiency. [3]

| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin-resistant | DSF + Cisplatin | Combination was significantly more effective in killing drug-resistant lung cancer stem cells. |[16] |

Table 2: In Vivo & Clinical Anticancer Efficacy of Disulfiram

Cancer Type Model Treatment Key Finding(s) Citation(s)
Breast Cancer Mouse Xenograft (MDA-MB-231) 50 mg/kg/day DSF Inhibited tumor growth by 74%; inhibited proteasome activity in vivo by 87%. [10][15]
Non-Small Cell Lung Cancer (NSCLC) Phase IIb Clinical Trial DSF + Cisplatin/Vinorelbine Median survival increased to 10 months vs. 7.1 months in the control group. [17]
Glioblastoma (recurrent) Clinical Trial DSF + Copper + Chemotherapy Investigated as an add-on treatment for patients receiving alkylating chemotherapy. [18]

| Primary Effusion Lymphoma (PEL) | Mouse Xenograft | DSF | Significantly hindered the initiation and progression of PEL tumors. |[19] |

Experimental Protocols

Protocol 1: In Vivo Breast Cancer Xenograft Study [15]

  • Cell Culture : Human breast cancer MDA-MB-231 cells are cultured under standard conditions.

  • Animal Model : 5-week-old female athymic nude mice are used. Protocols must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation : 5 x 10⁶ MDA-MB-231 cells are injected subcutaneously into one flank of each mouse.

  • Monitoring : Tumor size is measured every other day. Tumor volume (V) is calculated using the formula: V = (L × W²) × 0.5, where L is length and W is width.

  • Treatment Initiation : When xenografts reach a volume of approximately 200 mm³, mice are randomly assigned to control or treatment groups.

  • Drug Administration : The treatment group receives daily administration of 50 mg/kg Disulfiram. The control group receives the solvent vehicle.

  • Endpoint : The experiment is terminated when control tumors reach a predetermined size (e.g., ~1,600 mm³).

  • Analysis : Tumors are excised. Tissue is used for multiple assays, including measuring proteasome activity, immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3), and TUNEL assays to detect DNA fragmentation.

G start Start culture Culture Cancer Cell Line (e.g., MDA-MB-231) start->culture inject Inject Cells into Nude Mice culture->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize into Groups (Control vs. DSF) monitor->randomize Tumor ≈ 200 mm³ treat Administer Daily Treatment (Vehicle or DSF) randomize->treat measure Measure Tumor Volume Periodically treat->measure measure->treat Continue Daily endpoint Terminate Experiment at Endpoint measure->endpoint Control Tumor ≈ 1600 mm³ analyze Excise Tumors & Perform Analysis (Proteasome Activity, Apoptosis) endpoint->analyze end End analyze->end

Caption: Experimental workflow for an in vivo cancer xenograft study.

Application in Antiviral Research (COVID-19)

The COVID-19 pandemic spurred significant research into repurposing existing drugs, and Disulfiram was identified as a promising candidate due to its potential to interfere with multiple stages of the SARS-CoV-2 lifecycle.[20]

Core Mechanisms of Action
  • Inhibition of Viral Entry : Molecular and cellular assays have shown that Disulfiram can interrupt the binding of the viral spike protein to its host cell receptor, ACE2.[20] This action blocks the virus from entering host cells, a critical first step in infection.[20]

  • Inhibition of Viral Proteases : Disulfiram inhibits key SARS-CoV-2 enzymes necessary for viral replication, including the main protease (Mpro) and papain-like protease (PLpro).[13][20][21] It achieves this by binding to critical cysteine residues in these enzymes.[13]

  • Anti-inflammatory Effects : Severe COVID-19 is characterized by hyperinflammation and cytokine storms.[22] Disulfiram may mitigate this by inhibiting the NLRP3 inflammasome and blocking gasdermin D, a key protein in pyroptosis (an inflammatory form of cell death), thereby reducing the release of inflammatory cytokines.[13][23] It also appears to reduce the formation of neutrophil extracellular traps (NETs), which contribute to lung injury.[24]

G DSF Disulfiram Spike_ACE2 Spike-ACE2 Binding DSF->Spike_ACE2 Inhibits Proteases Viral Proteases (Mpro, PLpro) DSF->Proteases Inhibits Inflammasome NLRP3 Inflammasome & Gasdermin D DSF->Inflammasome Inhibits Viral_Entry Viral Entry Spike_ACE2->Viral_Entry Replication Viral Replication Proteases->Replication Inflammation Hyperinflammation (Cytokine Storm) Inflammasome->Inflammation G Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Catalyzed by Accumulation Increased Synaptic Dopamine Dopamine->Accumulation DBH Dopamine β-hydroxylase (DBH) Norepinephrine->DBH DSF Disulfiram DSF->DBH Inhibits

References

Unlocking Antitumor Potential: A Technical Guide to Disulfamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfamide derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant antitumor activity through various mechanisms of action. This technical guide provides an in-depth exploration of the core aspects of their anticancer properties, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Quantitative Analysis of Antitumor Activity

The antitumor efficacy of various this compound derivatives has been quantified against a range of human cancer cell lines. The following tables summarize the cytotoxic and inhibitory activities, providing a comparative overview of their potential.

Table 1: Cytotoxicity of Disulfonamide Derivatives against Human Cancer Cell Lines
Compound ClassDerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Benzene-1,3-disulfonamides Unspecified derivativesBreast (MDA-MB-468)MTT< 30[1]
Breast (MCF-7)MTT< 128[1]
Cervical (HeLa)MTT< 360[1]
Biphenylsulfonamides Derivative 11Colon (HCT116)Not Specified3.29 µg/mL[2]
Lung (H460)Not Specified10 µg/mL[2]
Derivative 14Colon (HCT116)Not Specified3.789 µg/mL[2]
Benzenesulfonamides with Triazine Linkers Compound 12dBreast (MDA-MB-468)MTT (Hypoxic)3.99[3]
Compound 12iBreast (MDA-MB-468)MTT (Hypoxic)1.48[3]
Compound 12dLeukemia (CCRF-CEM)MTT (Hypoxic)4.51[3]
Compound 12iLeukemia (CCRF-CEM)MTT (Hypoxic)9.83[3]
Indoline-benzenesulfonamides Compound 15VariousNot Specified0.017 - 0.032[4]
Chalcone-Sulfonamides Compound 4Breast (MCF-7)MTSNot specified, but most potent[5]
Table 2: Carbonic Anhydrase Inhibition by Disulfonamide Derivatives
Compound ClassDerivativehCA IsoformKᵢ (nM)Reference
Benzenesulfonamides with Triazine Linkers Compound 5ahCA IX134.8[3]
Compound 12ihCA IX38.8[3]
Compound 8chCA XII936.2[3]
Benzenesulfonamides with Dual Triazole Moiety Compound 7ahCA IX170.0[6]
hCA XII149.9[6]
Compound 7dhCA I47.1[6]
Compound 7ohCA II35.9[6]

Core Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives' antitumor activity.

Synthesis of Disulfonamide Derivatives

General Procedure for the Synthesis of Biphenylsulfonamides:

A common synthetic route involves the reaction of 4,4′-biphenyl-disulfonyl chloride with the desired aromatic or heterocyclic sulfonamide containing a free amino group.[2]

  • A mixture of 0.1 mole of 4,4′-biphenyl-disulfonyl chloride, 0.2 mole of the respective amino-sulfonamide (e.g., 4-aminobenzenesulfonamide), and 0.2 moles of pyridine are refluxed in dry ether (250 mL) for 4 hours.[2]

  • After cooling, the reaction mixture is filtered to remove the precipitated pyridine hydrochloride.

  • The ether solution is then evaporated to dryness.

  • The resulting solid residue is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol or aqueous ethanol) to yield the pure bis-sulfonamide derivative.[2]

General Procedure for the Synthesis of Thiazolone-Benzenesulfonamides:

This procedure describes the synthesis of aryl thiazolone-benzenesulfonamide derivatives.[7]

  • To a solution of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (0.271 g, 0.001 mol) in glacial acetic acid (20 mL), add sodium acetate (0.164 g, 0.002 mol) and the appropriate aldehyde (0.02 mol).[7]

  • Reflux the mixture for 24 to 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, filter the resulting solid and wash it several times with ethanol.

  • Crystallize the precipitate from acetic acid to obtain the final compounds.[7]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the this compound derivatives and add them to the wells. Incubate the plates for an additional 72 hours.[1]

  • MTT Addition: After the incubation period, discard the media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate at 37°C for 3 hours.[8]

  • Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 540 nm or 590 nm using a microplate reader.[1][8] The absorbance is directly proportional to the number of viable cells.

Carbonic Anhydrase Inhibition: Stopped-Flow CO₂ Hydration Assay

This assay measures the inhibition of carbonic anhydrase-catalyzed CO₂ hydration.[9]

  • Principle: The assay is based on monitoring the pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. This is achieved by mixing two solutions with different CO₂/HCO₃⁻ concentrations to create an out-of-equilibrium state.[9]

  • Solutions:

    • Solution A: HEPES buffer at pH 7.03.

    • Solution B: A solution containing ~1% CO₂ and 44 mM HCO₃⁻ at pH 8.41, along with a pH indicator (e.g., pyranine).[9]

  • Procedure:

    • Rapidly mix Solution A and Solution B in a stopped-flow instrument. This initiates the reaction, causing the pH to rise as CO₂ is consumed.[9]

    • The change in pH is monitored by observing the fluorescence of pyranine.[9]

    • The rate of the pH change is proportional to the CA activity.

    • To determine the inhibitory effect of a this compound derivative, the assay is performed in the presence and absence of the compound, and the inhibition constant (Kᵢ) is calculated.

In Vivo Antitumor Efficacy: Xenograft Models

Xenograft models are instrumental in evaluating the in vivo antitumor activity of novel compounds.[10][11]

  • Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[10]

  • Tumor Growth Monitoring: Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups. Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Compound Administration: The this compound derivative is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[12]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (as a measure of toxicity) and survival can also be monitored.[12]

Signaling Pathways and Mechanisms of Action

The antitumor activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are overexpressed in many tumors.

Carbonic Anhydrase IX (CA IX) Inhibition Pathway

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX substrate for H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ Proliferation Cell Proliferation H_HCO3->Proliferation promotes Metastasis Metastasis H_HCO3->Metastasis promotes CAIX->H_HCO3 catalyzes Metabolism Tumor Metabolism Metabolism->CO2_H2O produces Apoptosis Apoptosis This compound This compound Derivative This compound->CAIX inhibits This compound->Apoptosis induces Experimental_Workflow Start Compound Design & Synthesis InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies InVitro->Mechanism Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt Enzyme Enzyme Inhibition Assays (e.g., CA IX) Mechanism->Enzyme Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling Mechanism->Lead_Opt InVivo In Vivo Efficacy Studies Lead_Opt->InVivo Xenograft Xenograft Models InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity End Preclinical Candidate Selection Xenograft->End Toxicity->End

References

Unlocking the Antibacterial Potential of Disulfamide-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among the promising candidates are disulfamide-based compounds, derivatives of the well-known alcohol-aversion drug, disulfiram. These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the antibacterial properties of this compound-based compounds, detailing their mechanism of action, experimental evaluation protocols, and a summary of their activity.

Antibacterial Activity of this compound Derivatives

Disulfiram and its analogs exhibit a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1][2] Their efficacy is influenced by the chemical structure of the molecule, specifically the nature of the S-alkyl and N,N-dialkyl substituents.[3]

Structure-Activity Relationship

Studies have revealed a correlation between the lipophilicity and the antibacterial activity of disulfiram analogs.[3] Generally, derivatives with longer S-alkyl chains (seven to eight carbons) exhibit enhanced antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus, Streptococcus, Enterococcus, Bacillus, and Listeria species.[1] For instance, the S-octyl derivative of disulfiram has been shown to be a more potent growth inhibitor of Gram-positive bacteria than the parent compound.[1] The bulkiness of the N,N-dialkylamino substituents also plays a crucial role in determining the antimicrobial potency.[3]

Quantitative Antibacterial Data

The antibacterial efficacy of this compound-based compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various disulfiram analogs against several bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Disulfiram and Analogs against Gram-Positive Bacteria

CompoundDerivativeS. aureus (MRSA)S. epidermidisS. pyogenes (GAS)E. faecium (VRE)S. pneumoniae (SP)S. agalactiae (GBS)
Disulfiram-4–32 µg/mL[1]-----
1i S-heptylEqual or greater than Disulfiram[1]-----
1j S-octylEqual or greater than Disulfiram[1]-----
Thiram -2–8 µg/mL[4]-----
DDTC Diethyldithiocarbamate16–32 µg/mL[4]-----

Table 2: MICs of Dialkylamino Dithiocarbamates against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound IDN,N-SubstituentS-Alkyl Chain LengthMIC Range (µg/mL)
1-7 Various linear and branchedC1-C80.5 - 16[3]
8, 9 N-benzyl->16 (less active)[3]
10d N-pyrrolidineS-octylOptimal anti-MRSA activity[3]
- N,N-dimethylS-octylOptimal anti-MRSA activity[3]

Mechanism of Action

The antibacterial activity of this compound-based compounds is primarily attributed to their ability to undergo thiol-disulfide exchange reactions with essential bacterial thiols.[5] This interaction disrupts critical cellular processes, leading to bacteriostasis.[4]

Thiol-Disulfide Exchange

Disulfiram and its analogs are electrophilic and readily react with nucleophilic thiol groups found in bacterial proteins and low-molecular-weight thiols like bacillithiol (BSH).[3][4] This reaction results in the formation of a mixed disulfide and the release of a dithiocarbamate molecule, which can inactivate vital enzymes containing cysteine residues in their active sites.[4]

Thiol_Disulfide_Exchange Disulfiram Disulfiram (R-S-S-R) MixedDisulfide Mixed Disulfide (R-S-S-R') Disulfiram->MixedDisulfide reacts with BacterialThiol Bacterial Thiol (R'-SH) BacterialThiol->MixedDisulfide ReleasedThiol Released Thiol (R-SH) MixedDisulfide->ReleasedThiol releases InactiveEnzyme Inactive Enzyme MixedDisulfide->InactiveEnzyme inactivates Enzyme Essential Bacterial Enzyme (Active) Enzyme->InactiveEnzyme caption General mechanism of thiol-disulfide exchange. FosB_Mechanism cluster_resistance Fosfomycin Resistance cluster_inhibition Inhibition by this compound Fosfomycin Fosfomycin FosB FosB Enzyme Fosfomycin->FosB InactiveFosfomycin Inactive Fosfomycin FosB->InactiveFosfomycin inactivates BSH Bacillithiol (BSH) BSH->FosB This compound This compound Compound DepletedBSH Depleted BSH This compound->DepletedBSH depletes DepletedBSH->FosB cannot activate caption Inhibition of FosB-mediated fosfomycin resistance. Synthesis_Workflow Start Start ThiolDisulfideExchange Thiol-Disulfide Exchange Reaction (Disulfiram + Thiol in DMF) Start->ThiolDisulfideExchange Purification Purification (Silica Gel Chromatography) ThiolDisulfideExchange->Purification Characterization Characterization (Spectroscopy) Purification->Characterization FinalProduct Final Product (Asymmetric Disulfide) Characterization->FinalProduct caption General workflow for the synthesis of disulfiram analogs.

References

Disulfiram and Related Sulfonamides: A Technical Guide to their Antiparasitic Potential

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Antiparasitic Activity of Disulfiram and the Broader Potential of Sulfonamide-Based Agents

Executive Summary: The urgent need for novel antiparasitic therapies, driven by widespread drug resistance and treatment-limiting toxicities, has intensified the search for new chemical scaffolds and the repurposing of existing drugs. This document provides a comprehensive technical overview of the significant antiparasitic potential of disulfiram, a drug historically used for alcohol aversion, and its active metabolites. While the query specified "disulfamide," the vast body of scientific literature points to disulfiram as the agent with demonstrated broad-spectrum antiparasitic activity. We address this by focusing on disulfiram while also exploring the antiparasitic role of the related sulfonamide class of compounds, which share structural motifs with this compound. This guide details the mechanisms of action, summarizes in vitro and in vivo efficacy data, outlines key experimental protocols, and presents critical biological pathways and workflows through structured diagrams to support ongoing research and development efforts in this promising field.

Introduction: The Case for Repurposing and Novel Scaffolds

Parasitic diseases inflict a staggering burden on global health, causing millions of deaths annually and disproportionately affecting impoverished regions.[1][2] The efficacy of current treatments is increasingly compromised by the emergence of drug-resistant parasite strains.[3] This therapeutic gap necessitates innovative approaches, including the repurposing of approved drugs, which offers an accelerated path to clinical application by leveraging known safety and pharmacokinetic profiles.

Disulfiram (tetraethylthiuram disulfide), approved by the FDA in 1951 for the management of alcohol use disorder, has emerged as a compelling candidate for repurposing due to its historical and recently rediscovered antiparasitic properties.[4][5] Its metabolites, particularly diethyldithiocarbamate (DETC) and its metal complexes like zinc-ditiocarb (ZnDTC), are key to its biological activity against a wide array of protozoan parasites.[1][5]

Concurrently, the sulfonamide scaffold, a cornerstone of antimicrobial therapy, continues to be explored as a source of potent and selective inhibitors for essential parasite-specific enzymes.[6][7][8] These compounds act on different targets than disulfiram, offering complementary mechanisms to combat parasitic infections.

Quantitative Data Summary: In Vitro and In Vivo Efficacy

The antiparasitic activity of disulfiram, its metabolites, and various sulfonamides has been quantified against a range of protozoan parasites. The following tables summarize key efficacy and cytotoxicity data from preclinical studies.

Table 1: In Vitro Antiparasitic Activity of Disulfiram and its Metabolites

Compound/Drug Parasite Species Assay Type Key Metric (IC₅₀/EC₅₀) Reference(s)
Disulfiram Plasmodium falciparum In vitro culture Active down to 0.1 µg/mL [9]
Disulfiram Leishmania major Ex vivo (intracellular) Nanomolar activity
Disulfiram Leishmania donovani Ex vivo (intracellular) Nanomolar activity
Diethyldithiocarbamate (DETC) Trypanosoma cruzi (epimastigotes) Proliferation assay IC₅₀: 1.48 µM [4]

| Zinc-ditiocarb (ZnDTC) | Entamoeba histolytica | In vitro culture | Low nanomolar activity |[1] |

Table 2: In Vitro Antiparasitic Activity of Sulfonamide-Based Compounds

Compound Class Parasite Species / Target Key Metric (Kᵢ/IC₅₀) Reference(s)
Aromatic/Heterocyclic Sulfonamides Toxoplasma gondii (α-Carbonic Anhydrase) Kᵢ: 17.8 nM - 8450 nM [6]
Heterocyclic Sulfonamides Schistosoma mansoni (α-Carbonic Anhydrase) Kᵢ: 124 nM - 325 nM [7]
Pyrimidine-based Sulfonamides Plasmodium falciparum (Falcipain-2) IC₅₀: 4.1 µM - 5.4 µM [8]
Sulfa Drugs (e.g., Sulfadoxine) Plasmodium falciparum (Growth) IC₅₀: 30 nM - 500 nM [10]
Sulfa Drugs (e.g., Sulfadoxine) P. falciparum (Dihydropteroate Synthetase) Kᵢ: 6 µM - 500 µM [10]

| 1,2,3-Triazole Sulfonamides (Nanoformulation) | Toxoplasma gondii (Tachyzoites) | IC₅₀: 3.64 µg/mL |[11] |

Mechanisms of Action

Disulfiram and sulfonamides exhibit distinct mechanisms of antiparasitic action, targeting different essential pathways.

3.1. Disulfiram and its Metabolites: Metal Chelation and Proteasome Inhibition

The primary mechanism of disulfiram is attributed to its metabolites. After ingestion, disulfiram is rapidly reduced to diethyldithiocarbamate (DETC), which readily chelates divalent metal ions such as copper and zinc.[4] These metal-DETC complexes are the principal bioactive agents.

One of the most well-characterized mechanisms is the inhibition of the Ubiquitin-Proteasomal System (UPS). Specifically, the zinc-ditiocarb (ZnDTC) complex has been shown to be a potent inhibitor of the COP9 signalosome (CSN), a key regulator of the UPS.[1][12] ZnDTC targets the metalloprotease activity of the CSN5 subunit, which is responsible for deneddylating Cullin-RING ubiquitin ligases (CRLs).[1][5] Inhibition of CSN5 traps cullins in a neddylated state, disrupting the degradation of proteins and leading to the accumulation of toxic polyubiquitinated proteins, ultimately triggering parasite cell death.[1][13] This pathway is a promising drug target as it is conserved across numerous protozoan parasites, including Entamoeba, Leishmania, Trypanosoma, and Toxoplasma.[5][12]

G cluster_0 Disulfiram Metabolism & Action cluster_1 Parasite Ubiquitin-Proteasome System (UPS) Disulfiram Disulfiram DETC Diethyldithiocarbamate (DETC) Disulfiram->DETC Metabolism ZnDTC Zinc-ditiocarb (ZnDTC) DETC->ZnDTC Zinc Zinc (Zn²⁺) Zinc->ZnDTC CSN5 COP9 Signalosome (CSN5 Subunit) ZnDTC->CSN5 Inhibition Deneddylated_Cullin Deneddylated Cullin (Active CRLs) CSN5->Deneddylated_Cullin Deneddylation Neddylated_Cullin Neddylated Cullin Neddylated_Cullin->CSN5 Ub_Proteins Ubiquitinated Substrate Proteins Deneddylated_Cullin->Ub_Proteins Ubiquitination Proteasome Proteasome Ub_Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Toxic Proteins Death Parasite Death Accumulation->Death

Caption: Mechanism of action for the Disulfiram metabolite ZnDTC.

3.2. Sulfonamides: Inhibition of Essential Parasitic Enzymes

Sulfonamides are classic enzyme inhibitors. In parasites, they primarily target two pathways:

  • Folate Synthesis: Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid.[10] Parasites like Plasmodium and Toxoplasma cannot salvage folate from their host and rely on de novo synthesis, making this pathway an excellent selective drug target.[14] Inhibition of DHPS blocks the production of tetrahydrofolate, a cofactor essential for DNA synthesis and replication, thereby halting parasite proliferation.[10][14]

  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that catalyze the hydration of CO₂ to bicarbonate and are vital for pH regulation, ion transport, and metabolic processes in parasites.[6][15] Parasite CAs, such as those found in P. falciparum (pfCA), T. gondii (TgCA), and S. mansoni (SmCA), have been identified as viable drug targets.[6][7][15] Sulfonamides bind to the zinc ion in the enzyme's active site, effectively inhibiting its function.[6] The structural differences between parasite and human CA isoforms offer an opportunity for developing selective inhibitors.[7]

G cluster_0 Folate Synthesis Pathway cluster_1 Carbon Dioxide Hydration pABA p-Aminobenzoic acid (pABA) DHPS Dihydropteroate Synthetase (DHPS) pABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DNA DNA Synthesis DHF->DNA CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA HCO3 HCO₃⁻ + H⁺ CA->HCO3 Homeostasis pH & Metabolic Homeostasis HCO3->Homeostasis Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Inhibition Sulfonamide->CA Inhibition

Caption: Dual inhibitory mechanisms of sulfonamide-based drugs.

Detailed Experimental Protocols

Reproducible and standardized assays are critical for the evaluation of antiparasitic compounds. Below are methodologies for key in vitro experiments.

4.1. Protocol: In Vitro Anti-Leishmanial Activity Assay (Ex Vivo Splenic Explant)

This protocol is adapted from methods used to assess the activity of compounds against intracellular Leishmania donovani amastigotes.[16]

  • Infection Model: Establish a visceral leishmaniasis infection in a suitable animal model (e.g., hamster) by intravenous injection of L. donovani promastigotes.

  • Explant Preparation: After a defined infection period (e.g., 21 days), humanely euthanize the animal and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes in complete medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).

  • Compound Preparation: Prepare stock solutions of the test compound (e.g., Disulfiram) in DMSO. Create a series of 2-fold serial dilutions in complete medium in a 96-well plate.

  • Treatment: Add the splenocyte suspension to the 96-well plate containing the compound dilutions. Include untreated infected cells (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Parasite Load Quantification: Lyse the host cells and quantify the parasite load. A common method is using a luciferase-based assay to measure ATP levels, which correlate with the number of viable amastigotes. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the untreated control. Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a suitable nonlinear regression model.

4.2. Protocol: Cytotoxicity Assay (MTT Assay on HepG2 Cells)

This protocol assesses the toxicity of a compound against a human cell line to determine its selectivity index.

  • Cell Culture: Culture human hepatoma (HepG2) cells in appropriate medium (e.g., DMEM with 10% FBS) in a T-75 flask at 37°C and 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of ~1 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound as described above and add them to the wells. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) using nonlinear regression. The in vitro therapeutic index (IVTI) can then be calculated as CC₅₀ / EC₅₀.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Quantification & Analysis A1 Culture Parasites (e.g., P. falciparum) A3 Synchronize Parasites (e.g., to ring stage) A1->A3 A2 Prepare Serial Dilutions of Test Compound B2 Add Compound Dilutions to Plate A2->B2 B1 Add Parasite Culture to 96-well Plate A3->B1 B1->B2 B3 Incubate for 48-72h B2->B3 C1 Perform Viability Assay (e.g., SYBR Green, MALSTAT) B3->C1 C2 Read Signal (Fluorescence/Absorbance) C1->C2 C3 Calculate % Inhibition vs. Control C2->C3 C4 Determine IC₅₀ Value (Dose-Response Curve) C3->C4

Caption: General workflow for in vitro antiparasitic drug screening.

Conclusion and Future Directions

The evidence strongly supports the repurposing of disulfiram as a potent, broad-spectrum antiparasitic agent. Its unique mechanism of action—disrupting the parasite's protein degradation machinery—makes it an attractive candidate, particularly for combination therapies to combat resistance.[1][4] The potentiation of its activity by metal ions like zinc presents a clear therapeutic strategy that has shown efficacy in preclinical models.[5]

Similarly, the sulfonamide scaffold remains a highly valuable starting point for the development of novel antiparasitic drugs. The discovery of parasite-specific carbonic anhydrases and the continued relevance of the folate pathway as a drug target provide fertile ground for medicinal chemistry efforts.[6][15] Future research should focus on:

  • Optimizing Selectivity: Modifying sulfonamide structures to enhance selectivity for parasite enzymes over human homologs is crucial to minimize off-target effects.[6]

  • In Vivo Evaluation: Advancing promising compounds from both classes into robust animal models of parasitic disease to evaluate efficacy, pharmacokinetics, and safety.

  • Combination Studies: Systematically investigating the synergistic potential of combining disulfiram-based therapies with sulfonamides or other established antiparasitic drugs to enhance efficacy and prevent the development of resistance.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of these sulfur-containing compounds in the global fight against parasitic diseases.

References

Methodological & Application

Application Notes and Protocols for Disulfiram (DSF) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Its efficacy is notably enhanced in the presence of copper, forming a DSF-copper complex that exhibits cytotoxic effects against a wide range of cancer cell lines.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of Disulfiram in cell culture experiments.

The primary mechanism of action of DSF involves the induction of a novel form of cell death termed "disulfidptosis". This process is characterized by the depletion of NADPH, leading to an accumulation of disulfide bonds in proteins and subsequent cell death. Additionally, the DSF-copper complex has been shown to inhibit the proteasome, induce oxidative stress, and modulate various signaling pathways, including NF-κB.[2]

Data Presentation

Table 1: Effective Concentrations of Disulfiram in Various Cancer Cell Lines
Cell LineCancer TypeDSF Concentration (μM)Copper (Cu²⁺) Concentration (μM)Treatment DurationObserved EffectsReference
MKN45, SGC-7901Gastric Cancer10 - 125Not specifiedNot specifiedInhibition of proliferation, migration, and invasion
VCaPProstate Cancer0.09 (IC50)Not specifiedNot specifiedGrowth inhibition[6]
MDA-MB-231Breast Cancer2025 (pre-culture)24 hoursProteasome inhibition, apoptosis[7][8][9]
SK-N-BE(2c)Neuroblastoma< 4Equimolar to DSFNot specifiedCopper-dependent cytotoxicity[10]
FaDu, Hep2Head and Neck Squamous Cell Carcinoma0.5 - 5Co-administered24 hoursDose-dependent cell death, ROS production[11]
RajiLymphoma0.085 (IC50)172 hoursCytotoxicity, apoptosis[12]
Molt4Lymphoma0.435 (IC50)124 hoursCytotoxicity[12]

Signaling Pathway

The signaling pathway of Disulfiram-induced cell death, particularly in the presence of copper, involves multiple interconnected events culminating in apoptosis and disulfidptosis.

G cluster_0 Extracellular cluster_1 Intracellular DSF Disulfiram (DSF) DSF_Cu DSF-Copper Complex DSF->DSF_Cu Cu Copper (Cu²⁺) Cu->DSF_Cu ROS Reactive Oxygen Species (ROS) Increase DSF_Cu->ROS Proteasome_Inhibition Proteasome Inhibition DSF_Cu->Proteasome_Inhibition NFkB NF-κB Pathway Inhibition DSF_Cu->NFkB Disulfidptosis Disulfidptosis (NADPH Depletion, Disulfide Stress) DSF_Cu->Disulfidptosis Apoptosis Apoptosis ROS->Apoptosis Proteasome Proteasome Proteasome_Inhibition->Proteasome UPR Unfolded Protein Response (UPR) Proteasome_Inhibition->UPR UPR->Apoptosis NFkB->Apoptosis Disulfidptosis->Apoptosis

Caption: Signaling pathway of Disulfiram (DSF) and Copper in cancer cells.

Experimental Protocols

Protocol 1: Preparation of Disulfiram Stock Solution

Materials:

  • Disulfiram powder (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol or Dimethylformamide (DMF) (optional solvents)[13]

  • Sterile microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen) (optional)

Procedure:

  • Solvent Selection: Disulfiram is soluble in organic solvents such as DMSO, ethanol, and DMF.[13] DMSO is the most commonly used solvent for preparing stock solutions for cell culture.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, weigh out 2.97 mg of Disulfiram (MW = 296.54 g/mol ) and dissolve it in 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • For maximum solubility, especially when using aqueous buffers for dilution, it is recommended to first dissolve Disulfiram in DMF and then dilute with the aqueous buffer.[13]

  • Storage:

    • Aliquoted stock solutions should be stored at -20°C or -80°C to minimize freeze-thaw cycles.

    • Aqueous solutions of Disulfiram are not recommended for storage for more than one day.[13]

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Disulfiram stock solution (from Protocol 1)

  • Copper (II) Chloride (CuCl₂) stock solution (e.g., 1 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Disulfiram in complete cell culture medium from the stock solution. If investigating the effect of copper, prepare parallel treatments with and without the addition of CuCl₂ at the desired concentration (e.g., equimolar to DSF or a low micromolar concentration like 1 µM).[10][12]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Disulfiram, with or without copper. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Protocol 3: Western Blot Analysis

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • Disulfiram stock solution

  • Copper (II) Chloride (CuCl₂) stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p27, Bax, PARP, ubiquitinated proteins, cleaved caspase-3)[7][8]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and treat with Disulfiram with or without copper as described for the viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow

G cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 Analysis prep_dsf Prepare DSF Stock (Protocol 1) treat_cells Treat Cells with DSF +/- Cu prep_dsf->treat_cells prep_cu Prepare CuCl₂ Stock prep_cu->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT - Protocol 2) treat_cells->viability_assay western_blot Western Blot Analysis (Protocol 3) treat_cells->western_blot

Caption: General experimental workflow for Disulfiram treatment in cell culture.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Disulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfamide, a sulfonamide-containing compound, has garnered interest in biomedical research due to its potential therapeutic applications. As a carbonic anhydrase inhibitor, it has diuretic properties. Recent research into structurally related compounds like Disulfiram has unveiled potent anti-cancer activities, including the inhibition of the NF-κB signaling pathway and the induction of reactive oxygen species (ROS). These findings suggest that this compound and its analogs may be valuable candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

These application notes provide detailed protocols for three distinct HTS assays relevant to the known and potential biological activities of this compound: a cell-based anti-cancer viability assay, a biochemical carbonic anhydrase inhibition assay, and a cell-based NF-κB signaling pathway reporter assay.

Data Presentation: Summary of Quantitative Data

The following table summarizes key quantitative data for this compound and the closely related compound, Disulfiram. This data can be used as a reference for hit validation and potency assessment in HTS campaigns.

CompoundAssay TypeTarget/Cell LineParameterValueReference
This compound BiochemicalCarbonic AnhydraseIC500.07 µM[1]
Disulfiram Cell-based Viability (MTT)Triple-Negative Breast Cancer (TNBC) Cell Lines (average)IC50~300 nM[2][3]
Disulfiram Cell-based Viability (MTT)Glioblastoma Stem CellsIC5031.1 nM[4]
Disulfiram BiochemicalSARS-CoV-2 Main ProteaseIC50~9 µM[5]
Various Sulfonamides Cell-based Viability (MTT)MDA-MB-468 (Breast Cancer)IC50< 30 µM[6]
Various Sulfonamides Cell-based Viability (MTT)MCF-7 (Breast Cancer)IC50< 128 µM[6]
Various Sulfonamides Cell-based Viability (MTT)HeLa (Cervical Cancer)IC50< 360 µM[6]

Experimental Protocols and Workflows

High-Throughput Cell-Based Anti-Cancer Viability Assay

This protocol is designed to screen compound libraries for cytotoxic or anti-proliferative effects against cancer cell lines using a colorimetric MTT assay in a 384-well format.

Experimental Workflow:

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition p1 Seed cancer cells in 384-well plates p2 Incubate for 24 hours p1->p2 t1 Add this compound/library compounds p2->t1 t2 Incubate for 48-72 hours t1->t2 a1 Add MTT reagent t2->a1 a2 Incubate for 4 hours a1->a2 a3 Add solubilization solution a2->a3 a4 Incubate overnight a3->a4 r1 Read absorbance at 570 nm a4->r1

Caption: Workflow for HTS Cell Viability Assay.

Detailed Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, or A549 for lung cancer) in appropriate media.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a stock solution of this compound and library compounds in DMSO.

    • Create a dilution series of the compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the plates from the incubator and add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and positive control (e.g., doxorubicin).

    • Return the plates to the incubator for 48 to 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][8]

    • Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plates overnight in the incubator to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for active compounds.

High-Throughput Carbonic Anhydrase Inhibition Assay

This biochemical assay is designed to screen for inhibitors of carbonic anhydrase (CA) activity by monitoring the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), which produces a yellow-colored product, p-nitrophenol.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_read Data Acquisition p1 Add buffer, CA enzyme, and this compound/library compounds to 384-well plate p2 Pre-incubate for 15 minutes p1->p2 r1 Add pNPA substrate to initiate reaction p2->r1 r2 Incubate at room temperature r1->r2 d1 Read absorbance at 405 nm r2->d1

Caption: Workflow for HTS CA Inhibition Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-sulfate, pH 7.6).

    • Reconstitute purified human carbonic anhydrase II (hCA II) in the assay buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a suitable solvent like acetonitrile.

    • Prepare stock solutions of this compound and library compounds in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 25 µL of assay buffer to each well.

    • Add 5 µL of diluted this compound or library compounds. For control wells, add 5 µL of DMSO (for maximum activity) or a known CA inhibitor like acetazolamide (for baseline inhibition).

    • Add 10 µL of the CA enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • To initiate the reaction, add 10 µL of the pNPA substrate solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound.

    • Determine the IC50 values for active compounds. A known potent inhibitor of several CA isoforms is acetazolamide.

High-Throughput NF-κB Reporter Gene Assay

This cell-based assay is designed to identify compounds that modulate the NF-κB signaling pathway. It utilizes a stable cell line containing a luciferase reporter gene under the control of NF-κB response elements.

Signaling Pathway:

G cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition stim TNF-α rec TNFR stim->rec ikk IKK Complex rec->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases dna NF-κB Response Element nfkb_nuc->dna binds gene Gene Transcription dna->gene disulf Disulfiram/Disulfamide disulf->nfkb_nuc inhibits translocation

Caption: Disulfiram/Disulfamide Inhibition of NF-κB Pathway.

Experimental Workflow:

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Luciferase Assay cluster_read Data Acquisition p1 Seed NF-κB reporter cells in 384-well plates p2 Incubate for 24 hours p1->p2 t1 Add this compound/library compounds p2->t1 t2 Add TNF-α to induce NF-κB activation t1->t2 t3 Incubate for 6-24 hours t2->t3 a1 Lyse cells t3->a1 a2 Add luciferase substrate a1->a2 r1 Read luminescence a2->r1

Caption: Workflow for HTS NF-κB Reporter Assay.

Detailed Methodology:

  • Cell Seeding:

    • Culture HEK293 or other suitable cells stably transfected with an NF-κB luciferase reporter construct.

    • Seed the cells in a 384-well white, clear-bottom plate at an optimized density.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Induction:

    • Prepare serial dilutions of this compound or library compounds in the appropriate cell culture medium.

    • Add the compounds to the cells and incubate for 1-2 hours.

    • Prepare a solution of TNF-α (a potent NF-κB activator) at a concentration that gives a submaximal response (e.g., EC80).

    • Add the TNF-α solution to all wells except the negative control wells.

    • Incubate the plates for an additional 6 to 24 hours.[10][11]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Remove the culture medium and add a cell lysis buffer.

    • Add the luciferase assay substrate to each well.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition of NF-κB activity for each compound relative to the TNF-α-stimulated control.

    • Determine the IC50 values for active compounds.

Concluding Remarks

The provided protocols offer a robust framework for conducting high-throughput screening assays to identify and characterize small molecules that modulate the biological activities associated with this compound. Researchers should optimize assay conditions, such as cell density, compound incubation time, and reagent concentrations, for their specific experimental setup to ensure reliable and reproducible results. The validation of HTS assays should include the determination of parameters like the Z'-factor to assess the quality and suitability of the assay for large-scale screening.[13] Active compounds, or "hits," identified in the primary screen should be further validated through dose-response studies and secondary assays to confirm their activity and elucidate their mechanism of action.

References

Application Notes and Protocols: Identifying Disulfiram Resistance Genes Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has demonstrated significant anti-cancer activity in numerous preclinical and clinical studies.[1][2] Its mechanisms of action are multifaceted, including the inhibition of aldehyde dehydrogenase (ALDH), induction of apoptosis, and suppression of the proteasome system.[2] Emerging evidence also points to the modulation of key signaling pathways such as NF-κB and MAPK.[3] The potentiation of DSF's anti-neoplastic effects by copper has further highlighted its therapeutic potential. However, as with many anti-cancer agents, the development of resistance remains a significant clinical challenge.

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to identify genes that mediate drug resistance.[3][4][5] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations confer a survival advantage to cancer cells in the presence of a cytotoxic agent. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to disulfiram.

Signaling Pathways Implicated in Disulfiram's Mechanism of Action

Disulfiram's anti-cancer effects are attributed to its influence on several cellular pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is crucial for cancer cell survival, proliferation, and inflammation. Disulfiram, particularly in the presence of copper, can inhibit the proteasome, leading to the accumulation of IκBα and subsequent inhibition of NF-κB activation. The diagram below illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSF_Cu Disulfiram-Copper Complex Proteasome Proteasome DSF_Cu->Proteasome Inhibits IkBa IκBα Proteasome->IkBa Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB IκBα-NF-κB Complex DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-survival Genes DNA->Transcription Initiates

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Disulfiram.

Experimental Workflow for CRISPR-Cas9 Screening

A pooled, genome-wide CRISPR-Cas9 knockout screen is a robust method for identifying genes that modulate sensitivity to a drug.[4][5] The overall workflow involves introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells, treating these cells with the drug of interest (in this case, disulfiram), and then identifying the sgRNAs that are enriched in the surviving cell population through next-generation sequencing.

CRISPR_Workflow Lenti_Cas9 1. Lentiviral Transduction of Cas9 into Cancer Cells Cas9_Cells Stable Cas9-expressing Cancer Cell Line Lenti_Cas9->Cas9_Cells Lenti_sgRNA 2. Lentiviral Transduction of Pooled sgRNA Library Cas9_Cells->Lenti_sgRNA sgRNA_Cells Population of Cells with Genome-wide Gene Knockouts Lenti_sgRNA->sgRNA_Cells Split 3. Split Cell Population sgRNA_Cells->Split Control Control (Vehicle) Split->Control Treatment Disulfiram + Copper Split->Treatment Culture 4. Drug Selection and Cell Culture Treatment->Culture Harvest 5. Harvest Surviving Cells Culture->Harvest gDNA 6. Genomic DNA Extraction Harvest->gDNA PCR 7. PCR Amplification of sgRNA Cassettes gDNA->PCR NGS 8. Next-Generation Sequencing PCR->NGS Analysis 9. Data Analysis: Identify Enriched sgRNAs NGS->Analysis

Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.

Protocols

Generation of a Stable Cas9-Expressing Cell Line
  • Cell Culture : Culture the cancer cell line of interest (e.g., A549, a human lung carcinoma cell line) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Lentiviral Transduction : Transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Aim for a multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell.

  • Selection : Two days post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin). The concentration should be determined beforehand with a kill curve.

  • Expansion and Validation : Expand the antibiotic-resistant population. Validate Cas9 expression and activity using a functional assay (e.g., transduction with an sgRNA targeting a surface protein like CD81 followed by FACS analysis, or a T7 endonuclease I assay).

Genome-Wide CRISPR-Cas9 Knockout Screen
  • Library Transduction : Transduce the stable Cas9-expressing cells with a pooled genome-wide sgRNA library (e.g., GeCKO v2.0) at an MOI of < 0.3. This is critical to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 300-500 cells per sgRNA.

  • Antibiotic Selection : After 48 hours, select the transduced cells with a second antibiotic corresponding to the sgRNA vector (e.g., puromycin).

  • Establish Baseline : After selection is complete, harvest a population of cells to serve as the baseline (T0) for sgRNA representation.

  • Drug Treatment :

    • Determine the IC50 of disulfiram (in combination with a fixed concentration of copper, e.g., 1 µM CuCl2) for the Cas9-expressing cell line over a 7-14 day period.

    • Split the remaining transduced cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with disulfiram and copper at a concentration of approximately IC70-IC80. Maintain library coverage throughout.

  • Cell Harvesting : Passage the cells for 14-21 days, maintaining the drug pressure. Harvest cells from both the control and treatment arms at the end of the experiment.

  • Genomic DNA Extraction : Extract genomic DNA from the T0 and final cell pellets.

  • sgRNA Sequencing :

    • Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.

    • Perform next-generation sequencing (NGS) on the amplicons to determine the representation of each sgRNA in each sample.

Data Analysis and Hit Identification
  • Read Alignment and Counting : Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

  • Hit Identification : Use statistical methods, such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify sgRNAs and, by extension, genes that are significantly enriched in the disulfiram-treated population compared to the control population. Genes with multiple highly-ranked sgRNAs are considered strong candidates.

Data Presentation

The results from a CRISPR screen are typically represented as a list of genes ranked by their enrichment in the drug-treated population. The following table is a hypothetical representation of top-ranking candidate genes for disulfiram resistance.

RankGene SymbolDescriptionLog2 Fold Change (DSF vs. Control)p-valueFalse Discovery Rate (FDR)
1GENE-AE3 ubiquitin ligase5.81.2e-82.5e-7
2GENE-BCopper transporter5.23.5e-85.1e-7
3GENE-CComponent of NF-κB pathway4.98.1e-79.3e-6
4GENE-DProteasome subunit4.51.5e-61.2e-5
5GENE-EAldehyde dehydrogenase family member4.15.6e-63.7e-5

This table presents hypothetical data for illustrative purposes.

Validation of Candidate Genes

It is crucial to validate the top hits from the primary screen to confirm their role in disulfiram resistance.

  • Individual Gene Knockout : Generate individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.

  • Cell Viability Assays : Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout lines in the presence of a dose-response range of disulfiram and copper. An increase in the IC50 value compared to control cells (transduced with a non-targeting sgRNA) confirms the resistance phenotype.

  • Clonogenic Assays : Plate knockout and control cells at low density and treat with disulfiram. After 10-14 days, stain and count the colonies to assess long-term survival.

  • Mechanistic Studies : Investigate how the knockout of the candidate gene leads to resistance. This could involve Western blotting to check for alterations in downstream signaling pathways, or functional assays related to the known or predicted function of the gene (e.g., measuring intracellular copper levels for a copper transporter).

Conclusion

The combination of CRISPR-Cas9 genome-wide screening with rigorous validation provides a powerful and unbiased approach to elucidate the genetic basis of resistance to disulfiram. Identifying these resistance mechanisms is a critical step in developing more effective therapeutic strategies, including rational drug combinations and patient stratification biomarkers, to overcome resistance and enhance the clinical utility of disulfiram in cancer treatment.

References

Application Notes and Protocols for Disulfamide in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids are three-dimensional (3D) in vitro culture systems that recapitulate the key structural and functional characteristics of their in vivo organ counterparts. Their ability to mimic organ-specific physiology and disease states has positioned them as invaluable tools in basic research, drug discovery, and personalized medicine.[1] This document provides detailed application notes and proposed protocols for the use of Disulfamide, a carbonic anhydrase inhibitor, in organoid culture systems. While direct literature on this compound in organoids is not currently available, this guide is based on the known mechanisms of carbonic anhydrase inhibitors and established methodologies for drug screening in organoids.

This compound's primary mechanism of action is the inhibition of carbonic anhydrases (CAs), a family of enzymes crucial for maintaining pH homeostasis.[2] Notably, certain CA isoforms, such as Carbonic Anhydrase IX (CAIX), are significantly overexpressed in various cancers and contribute to tumor progression and acidosis.[2][3][4][5] Furthermore, some carbonic anhydrases have been shown to modulate key signaling pathways in cancer, including the Wnt signaling pathway.[6][7][8] These findings suggest a strong rationale for investigating this compound as a potential therapeutic agent in cancer organoid models.

Data Presentation: Effects of Analogous Carbonic Anhydrase Inhibitors

The following table summarizes the observed effects of other carbonic anhydrase inhibitors in various biological systems, providing a basis for hypothesizing the potential impact of this compound on organoids.

CompoundModel SystemConcentration RangeObserved EffectsReference
Acetazolamide Urinary Bladder Cancer CellsNot specifiedInhibition of cell migration and invasion; suppression of β-catenin signaling.[9]
HTS (a potent CA inhibitor) Fetal Rat Long Bone Organ Culture3 x 10⁻⁶ M - 3 x 10⁻⁵ MInhibition of bone resorption stimulated by PTH, PGE2, 1,25-(OH)2D3, and IL-1.[10]
Dorzolamide Human Meibomian Gland Epithelial Cells50 µg/ml - 500 µg/mlHigh concentrations decreased cell proliferation and promoted differentiation.[11]
SLC-0111 Human Colorectal and Breast Cancer CellsIC50: several fold smaller than 2.5 nMInhibition of cancer cell proliferation, including under hypoxic conditions.[5]

Experimental Protocols

The following are detailed, adaptable protocols for the application of this compound in organoid culture systems, based on established drug screening methodologies.[12][13][14][15][16]

Protocol 1: General Drug Screening of this compound in Patient-Derived Cancer Organoids

Objective: To assess the dose-dependent effects of this compound on the viability and growth of patient-derived cancer organoids.

Materials:

  • Patient-derived cancer organoids (e.g., colorectal, pancreatic, breast)

  • Basement membrane matrix

  • Organoid culture medium (specific to the organoid type)

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 96-well culture plates (white, clear-bottom for luminescence assays)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Phosphate-buffered saline (PBS)

  • Organoid dissociation reagent

Procedure:

  • Organoid Seeding:

    • Thaw and expand patient-derived organoids according to standard protocols.

    • Harvest and dissociate organoids into small fragments or single cells using an appropriate dissociation reagent.

    • Resuspend the organoid fragments/cells in the basement membrane matrix on ice.

    • Seed 10-20 µL domes of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.

    • Incubate the plate at 37°C for 15-30 minutes to solidify the matrix.

    • Carefully add 100 µL of complete organoid culture medium to each well.

    • Culture for 2-4 days to allow for organoid formation and stabilization.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in organoid culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the existing medium from the wells.

    • Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate the plate at 37°C for 72 hours.

  • Assessment of Cell Viability:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 100 µL of the cell viability reagent to each well.

    • Lyse the organoids by vigorously pipetting up and down to disrupt the matrix domes.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Analysis of Wnt Signaling Pathway Modulation by this compound in Colorectal Cancer Organoids

Objective: To investigate the effect of this compound on the Wnt signaling pathway in colorectal cancer (CRC) organoids.

Materials:

  • CRC organoids (preferably with known Wnt pathway mutations, e.g., APC-deficient)

  • This compound

  • Organoid culture medium

  • Reagents for RNA extraction

  • Reagents for qRT-PCR (primers for Wnt target genes like AXIN2, LGR5)

  • Reagents for protein extraction and Western blotting (antibodies for β-catenin, active β-catenin)

  • Reagents for immunofluorescence staining (antibodies for β-catenin)

Procedure:

  • Organoid Culture and Treatment:

    • Culture and treat CRC organoids with a predetermined concentration of this compound (e.g., IC50 value from Protocol 1) and a vehicle control for 48-72 hours as described in Protocol 1.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Harvest organoids from the matrix using a cell recovery solution.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers for Wnt target genes (AXIN2, LGR5) and a housekeeping gene for normalization.

    • Analyze the relative gene expression changes between this compound-treated and control organoids.

  • Western Blotting:

    • Harvest organoids and extract total protein.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against total β-catenin and active (non-phosphorylated) β-catenin.

    • Use a loading control antibody (e.g., GAPDH) for normalization.

    • Analyze the changes in protein levels.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and stain whole organoids or organoid sections with an antibody against β-catenin.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Image the organoids using a confocal microscope to observe changes in β-catenin localization (nuclear vs. cytoplasmic/membranous).

Mandatory Visualizations

G cluster_0 Proposed Mechanism of this compound Action in Cancer Organoids This compound This compound CAIX Carbonic Anhydrase IX (CAIX) This compound->CAIX Inhibits Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway Potentially Inhibits H_ion H+ Export CAIX->H_ion Catalyzes Acidosis Tumor Microenvironment Acidosis H_ion->Acidosis Contributes to Proliferation Organoid Growth & Survival Acidosis->Proliferation Promotes Wnt_Pathway->Proliferation Promotes

Caption: Proposed mechanism of this compound in cancer organoids.

G cluster_1 Experimental Workflow for this compound Screening in Organoids start Start: Patient-Derived Organoid Culture seed Seed Organoids in 96-well Plate start->seed treat Treat with This compound (Dose-Response) seed->treat incubate Incubate (72 hours) treat->incubate viability Assess Viability (e.g., CellTiter-Glo) incubate->viability downstream Downstream Assays: qRT-PCR, Western Blot, Immunofluorescence incubate->downstream analysis Data Analysis: IC50 Calculation viability->analysis G cluster_2 Hypothesized Wnt Signaling Inhibition by a CA Inhibitor cluster_3 CA_Inhibitor Carbonic Anhydrase Inhibitor (e.g., this compound) Beta_Catenin β-catenin CA_Inhibitor->Beta_Catenin Promotes Degradation Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Beta_Catenin_Complex β-catenin Destruction Complex Frizzled->Beta_Catenin_Complex Inhibits Beta_Catenin_Complex->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Target_Genes Wnt Target Genes (e.g., AXIN2, LGR5) TCF_LEF->Target_Genes Activates Transcription

References

Application Note: Protocol for Assessing Disulfamide's Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfamide, a sulfonamide derivative, is recognized as a carbonic anhydrase inhibitor.[1] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons and are involved in various physiological processes.[2][3] Notably, specific isoforms of carbonic anhydrase are located within the mitochondria (CA-VA and CA-VB) and play a role in regulating mitochondrial respiration and biogenesis.[2][3][4] Inhibition of these mitochondrial carbonic anhydrases has been shown to impact the rate of respiration and the production of reactive oxygen species (ROS).[4][5] Given this compound's classification as a carbonic anhydrase inhibitor, it is critical to assess its potential off-target effects on mitochondrial function, which is a key consideration in drug safety and development.

This application note provides a comprehensive set of protocols to investigate the impact of this compound on key parameters of mitochondrial respiration in cultured cells. The described methodologies will enable researchers to quantify changes in oxygen consumption, mitochondrial membrane potential, ATP production, and reactive oxygen species levels, thereby providing a thorough profile of this compound's mitochondrial effects.

Potential Signaling Pathway of this compound's Action on Mitochondria

The primary hypothesis for this compound's effect on mitochondria stems from its role as a carbonic anhydrase inhibitor. By inhibiting mitochondrial carbonic anhydrases, this compound may alter the intramitochondrial pH and bicarbonate concentration, which in turn can affect the activity of key enzymes in the Krebs cycle and the electron transport chain, ultimately influencing the rate of oxidative phosphorylation and ROS production.

Disulfamide_Pathway This compound This compound CA Mitochondrial Carbonic Anhydrase (CA-VA, CA-VB) This compound->CA Inhibition HCO3 HCO3- Regulation CA->HCO3 Modulates Krebs Krebs Cycle HCO3->Krebs ETC Electron Transport Chain Krebs->ETC Provides Substrates OCR Oxygen Consumption Rate (OCR) ETC->OCR ROS Reactive Oxygen Species (ROS) ETC->ROS MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ATP ATP Production MMP->ATP Drives

Caption: Proposed mechanism of this compound's effect on mitochondria.

Experimental Protocols

This section details the key experiments for assessing the impact of this compound on mitochondrial respiration. An overview of the experimental workflow is presented below.

Experimental_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Disulfamide_Prep 2. This compound Stock Solution Preparation Cell_Culture->Disulfamide_Prep Mito_Isolation 3. (Optional) Mitochondria Isolation Cell_Culture->Mito_Isolation Seahorse 4a. Oxygen Consumption Rate (Seahorse XF) Disulfamide_Prep->Seahorse MMP_Assay 4b. Mitochondrial Membrane Potential (TMRE/JC-1) Disulfamide_Prep->MMP_Assay ATP_Assay 4c. ATP Production Assay Disulfamide_Prep->ATP_Assay ROS_Assay 4d. Reactive Oxygen Species (MitoSOX) Disulfamide_Prep->ROS_Assay Mito_Isolation->Seahorse Data_Quant 5. Data Quantification and Normalization Seahorse->Data_Quant MMP_Assay->Data_Quant ATP_Assay->Data_Quant ROS_Assay->Data_Quant Table_Gen 6. Tabulation of Results Data_Quant->Table_Gen Conclusion 7. Interpretation and Conclusion Table_Gen->Conclusion

Caption: Overall experimental workflow.
Protocol 1: Isolation of Mitochondria from Cultured Cells (Optional)

This protocol is for researchers who wish to study the direct effects of this compound on isolated mitochondria.

Materials:

  • Cultured cells (e.g., HepG2, 70-80% confluent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA

  • Dounce homogenizer

  • Centrifuge and microcentrifuge

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in MIB and incubate on ice for 10 minutes to allow cells to swell.

  • Homogenize the cell suspension with a Dounce homogenizer on ice with 10-15 gentle strokes.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration of the isolated mitochondria using a Bradford or BCA protein assay.[6][7]

Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol measures the rate of oxygen consumption, a direct indicator of mitochondrial respiration, in intact cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare a dilution series of this compound in assay medium.

  • Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds and the different concentrations of this compound.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay. The instrument will measure baseline OCR, then inject this compound and subsequently the stress test compounds to determine key respiratory parameters.[8][9][10]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

  • Cultured cells in a black, clear-bottom 96-well plate

  • TMRE stock solution

  • FCCP (a mitochondrial uncoupler, as a positive control)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Culture cells in a 96-well plate to the desired confluency.

  • Treat cells with various concentrations of this compound for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM for 10-15 minutes).

  • Add TMRE to the culture medium at a final concentration of 50-200 nM and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 4: Quantification of ATP Production

This protocol utilizes a luciferase-based assay to measure cellular ATP levels.

Materials:

  • Cultured cells in a white, opaque 96-well plate

  • ATP determination kit (luciferin/luciferase-based)

  • This compound stock solution

  • Oligomycin (inhibitor of ATP synthase, as a positive control)

  • Luminometer

Procedure:

  • Plate cells in a 96-well plate and allow them to attach.

  • Treat cells with different concentrations of this compound. Include a positive control group treated with Oligomycin.

  • Following treatment, lyse the cells according to the ATP determination kit manufacturer's instructions.

  • Add the luciferase reagent to the cell lysates.

  • Measure the luminescence using a luminometer. A decrease in luminescence corresponds to a reduction in ATP levels.[11]

Protocol 5: Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol employs the MitoSOX Red fluorescent probe to specifically detect superoxide in the mitochondria of live cells.

Materials:

  • Cultured cells in a black, clear-bottom 96-well plate

  • MitoSOX Red reagent stock solution

  • Antimycin A (inducer of mitochondrial ROS, as a positive control)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Culture cells and treat with various concentrations of this compound. Include a positive control group treated with Antimycin A.

  • Load the cells with MitoSOX Red reagent (typically 5 µM) and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells with warm PBS.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~510/580 nm) or analyze the cells by flow cytometry. An increase in fluorescence indicates elevated mitochondrial superoxide production.

Data Presentation

The quantitative data generated from these protocols should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)

Treatment GroupBasal Respiration (pmol O2/min)ATP-Linked Respiration (pmol O2/min)Maximal Respiration (pmol O2/min)Spare Respiratory Capacity (%)
Vehicle Control
This compound (Low Conc.)
This compound (Mid Conc.)
This compound (High Conc.)
Positive Control (e.g., Rotenone)

Table 2: Impact of this compound on Mitochondrial Membrane Potential, ATP, and ROS Levels

Treatment GroupMitochondrial Membrane Potential (% of Control)Cellular ATP Levels (% of Control)Mitochondrial ROS Levels (% of Control)
Vehicle Control100100100
This compound (Low Conc.)
This compound (Mid Conc.)
This compound (High Conc.)
Positive Control (FCCP/Oligomycin/Antimycin A)

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the potential effects of this compound on mitochondrial respiration. By systematically evaluating oxygen consumption, mitochondrial membrane potential, ATP synthesis, and ROS production, researchers can gain a comprehensive understanding of this compound's mitochondrial liability. This information is invaluable for drug development professionals in making informed decisions regarding the safety and therapeutic potential of this compound and related compounds. The findings from these studies will help to elucidate whether the carbonic anhydrase inhibitory activity of this compound extends to a significant impact on mitochondrial function.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Disulfamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfamide (Disulfiram) is a drug that has been repurposed for its potential anti-cancer properties. It has been demonstrated to induce apoptosis in a variety of cancer cell lines. A critical method for quantifying this programmed cell death is flow cytometry. This document provides detailed application notes and protocols for the analysis of apoptosis in cells treated with this compound, focusing on Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and the analysis of mitochondrial membrane potential.

Mechanism of this compound-Induced Apoptosis

This compound, particularly in the presence of copper, induces apoptosis through multiple mechanisms. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4] This activation, coupled with the inhibition of the anti-apoptotic NF-κB and Nrf2 pathways, pushes the cell towards apoptosis.[2][3] Furthermore, the this compound-copper complex has been shown to inhibit the proteasome, leading to an accumulation of misfolded proteins and triggering apoptosis.[5][6][7] this compound has also been shown to modulate the p53 pathway, increasing its levels while decreasing the anti-apoptotic protein Bcl-2.[8]

Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies on the induction of apoptosis by this compound (DSF), often in combination with copper (Cu), in different cancer cell lines as measured by flow cytometry.

Table 1: Apoptosis in Lymphoid Malignant Cell Lines

Cell LineTreatmentDuration (hours)Apoptotic Cells (%)Reference
RajiDSF (3.3 µM) / Cu (1 µM)2481.03 ± 7.91[2][9]
Molt4DSF (2 µM) / Cu2489.867 ± 4.69[2][9]

Table 2: Apoptosis in Glioblastoma Multiforme (GBM) Cell Lines

Cell LineTreatmentDuration (hours)Apoptotic Cells (%)Reference
U87Control48~5[10]
U87DSF (0.5 µM)48~10[10]
U87Cu (1 µM)48~8[10]
U87DSF (0.5 µM) / Cu (1 µM)48~45[10]
U251Control48~3[10]
U251DSF (0.5 µM)48~7[10]
U251Cu (1 µM)48~5[10]
U251DSF (0.5 µM) / Cu (1 µM)48~35[10]

Table 3: Apoptosis in Pancreatic Cancer Cell Line

Cell LineTreatmentDuration (hours)Apoptotic Cells (%)Reference
PANC-1Control24Not specified[11]
PANC-1DSF (5 µM)24Increased[11]
PANC-1DSF (10 µM)24Increased[11]
PANC-1DSF (13 µM)24Increased[11]

Signaling Pathways in this compound-Induced Apoptosis

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.

Disulfamide_Apoptosis_Pathway This compound This compound (DSF) + Copper ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Proteasome Proteasome Inhibition This compound->Proteasome NFkB NF-κB Pathway Inhibition This compound->NFkB p53 ↑ p53 This compound->p53 Bcl2 ↓ Bcl-2 This compound->Bcl2 JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Proteasome->Apoptosis NFkB->Apoptosis p53->Apoptosis Bcl2->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental Workflow for Apoptosis Analysis

The general workflow for analyzing this compound-induced apoptosis using flow cytometry is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound ± Copper Cell_Culture->Treatment Harvest 3. Cell Harvesting (Adherent & Suspension) Treatment->Harvest Staining 4. Staining with Apoptosis Detection Reagent Harvest->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Apoptosis) Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for apoptosis analysis.

Detailed Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated controls.

    • Harvest cells. For adherent cells, gently detach them using trypsin or a cell scraper and collect any floating cells from the media. For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of PI staining solution immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate controls to set up compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This assay detects the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • This compound-treated and control cells

  • Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent reporter)

  • Wash Buffer (e.g., PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Culture and treat cells with this compound as described in Protocol 1.

    • Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed cell culture medium.

  • Staining:

    • Add the fluorogenic caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with wash buffer to remove any unbound substrate. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in wash buffer.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter set for the chosen fluorochrome.

    • An increase in fluorescence intensity compared to the control indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in apoptosis.

Materials:

  • This compound-treated and control cells

  • Cationic fluorescent dye (e.g., JC-1, TMRE, or TMRM)

  • Cell culture medium

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Culture and treat cells with this compound as described in Protocol 1.

  • Staining with JC-1:

    • Resuspend the cells in pre-warmed cell culture medium at 1 x 10^6 cells/mL.

    • Add JC-1 dye to a final concentration of 1-10 µg/mL.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.

    • Resuspend the cells in PBS for analysis.

  • Flow Cytometry Analysis (JC-1):

    • Analyze the samples on a flow cytometer.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (detected in the PE channel, ~590 nm).

    • In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green (detected in the FITC channel, ~529 nm).

    • The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential. A decrease in this ratio indicates apoptosis.

  • Staining with TMRE/TMRM:

    • Resuspend cells in pre-warmed medium and add TMRE or TMRM to a final concentration of 20-100 nM.

    • Incubate for 15-30 minutes at 37°C.

    • Analyze live, unstained cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Logical Relationships in Apoptosis Detection

The following diagram illustrates the temporal relationship of the key events in apoptosis that can be measured by the described flow cytometry assays.

Apoptosis_Timeline Start Apoptotic Stimulus (this compound) Mito Loss of Mitochondrial Membrane Potential (ΔΨm) Start->Mito Caspase Caspase Activation Mito->Caspase Annexin Phosphatidylserine Exposure (Annexin V Staining) Caspase->Annexin PI Loss of Membrane Integrity (PI Staining) Annexin->PI

Caption: Temporal sequence of key apoptotic events.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Disulfamide Solubility Challenges for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Disulfamide in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a sulfonamide and a carbonic anhydrase inhibitor with diuretic properties.[1] Its poor aqueous solubility presents a significant challenge for in vivo research, as it can lead to low bioavailability, inconsistent drug exposure, and difficulty in preparing suitable formulations for administration to laboratory animals.

Q2: What is the primary mechanism of action for this compound?

This compound functions as a carbonic anhydrase inhibitor.[1] Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, this compound can affect physiological processes such as pH regulation and fluid balance.

Q3: What are the common signs of poor this compound solubility during formulation preparation?

Common indicators of solubility issues include the formation of a precipitate, cloudiness in the solution after mixing, or the drug failing to dissolve completely, even with vigorous mixing or sonication. This can result in an inaccurate and non-homogenous dosage form.

Q4: Can I use DMSO to dissolve this compound for in vivo studies?

While Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many poorly soluble compounds, its use in vivo should be approached with caution.[2][3][4][5] High concentrations of DMSO can be toxic to animals. If used, it is often as part of a co-solvent system at a low final concentration, and appropriate vehicle controls are essential.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon addition of an aqueous vehicle or during storage.
  • Potential Cause: The aqueous environment reduces the overall solvating capacity of the formulation, causing the poorly soluble this compound to crash out.

  • Troubleshooting Steps:

    • Increase the proportion of organic co-solvent: If using a co-solvent system (e.g., Ethanol/water, PEG 400/water), incrementally increase the percentage of the organic solvent.

    • Utilize a surfactant: Adding a biocompatible surfactant can help to maintain this compound in a micellar suspension, preventing precipitation.

    • Adjust the pH: this compound is soluble in cold NaOH solutions, indicating that increasing the pH of the formulation to the alkaline range can enhance its solubility.[6] However, the final pH must be compatible with the route of administration and animal welfare.

    • Prepare fresh daily: Due to potential instability, it is recommended to prepare the this compound formulation fresh before each administration.

Issue 2: Inconsistent results in vivo, potentially due to variable drug absorption.
  • Potential Cause: Poor solubility can lead to variable dissolution in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral routes), resulting in inconsistent drug absorption.

  • Troubleshooting Steps:

    • Particle size reduction: If administering a suspension, reducing the particle size of this compound through techniques like micronization can increase the surface area and improve the dissolution rate.

    • Formulate as a solid dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer (e.g., Polyethylene glycol) can enhance its dissolution and bioavailability.[7][8][9]

    • Consider a lipid-based formulation: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. Note that "Practically insoluble" generally implies a solubility of less than 0.1 mg/mL.

SolventSolubility (% w/w)Approximate Solubility (mg/mL)Reference
WaterPractically insoluble< 0.1[6]
Absolute Ethanol (at 25°C)1.89%~18.9[6]
90% Ethanol (at 25°C)2.23%~22.3[6]
Isopropanol0.35%~3.5[6]
Chloroform0.001%~0.01[6]
Cold NaOH solutionsSolubleData not specified[6]

Note: The conversion from % w/w to mg/mL is an approximation assuming the density of the solvent is close to 1 g/mL. For more precise formulations, the density of the specific solvent should be taken into account.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-Solvent System for Oral Gavage

This protocol is a general guideline and may require optimization based on the specific experimental needs.

Materials:

  • This compound powder

  • Absolute Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.

  • Prepare the co-solvent vehicle: A common vehicle for poorly soluble compounds is a mixture of Ethanol, PEG 400, and water. A starting ratio to test could be 10% Ethanol, 40% PEG 400, and 50% water (v/v/v).

  • Dissolve this compound:

    • Weigh the calculated amount of this compound and place it in a sterile glass vial.

    • Add the required volume of Ethanol to the vial and vortex or sonicate until the this compound is fully dissolved.

    • Add the required volume of PEG 400 and mix thoroughly.

    • Slowly add the sterile water while stirring continuously. Observe for any signs of precipitation.

  • Final Formulation: The final solution should be clear. If precipitation occurs, the formulation needs to be optimized by adjusting the co-solvent ratios.

  • Administration: Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.

Protocol 2: Voluntary Oral Administration of this compound in a Jelly Formulation for Mice

This method can reduce the stress associated with oral gavage.

Materials:

  • This compound formulation (prepared as in Protocol 1, or dissolved in a suitable vehicle)

  • Gelatin

  • Sucralose or other sweetener

  • Food flavoring (e.g., strawberry)

  • 24-well plate

Procedure:

  • Prepare the jelly base:

    • Prepare a 2% sucralose solution in water.

    • Prepare a gelatin solution according to the manufacturer's instructions, using the sucralose solution instead of plain water. Keep the gelatin solution warm to prevent setting.

  • Incorporate this compound:

    • Calculate the amount of this compound needed for a batch of jellies. Each jelly can be portioned for multiple mice.

    • Add the calculated amount of the prepared this compound solution to the warm gelatin mixture. Mix thoroughly.

    • Add a small amount of food flavoring to increase palatability.

  • Set the Jellies:

    • Pipette the mixture into the wells of a 24-well plate.

    • Refrigerate the plate until the jellies are set.

  • Dosing:

    • Remove the jellies from the wells.

    • Cut each jelly into pre-calculated, equal-sized pieces to ensure accurate dosing for each mouse.

    • Present the jelly piece to the mouse for voluntary consumption.

Visualizations

Signaling Pathway: Carbonic Anhydrase Inhibition

CarbonicAnhydrasePathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion H2O_ext H₂O CA Carbonic Anhydrase (CA) CO2_int->CA H2O_int H₂O H2O_int->CA HCO3 HCO₃⁻ (Bicarbonate) CA->HCO3 H_ion H⁺ CA->H_ion pH_regulation Intracellular pH Regulation HCO3->pH_regulation H_ion->pH_regulation other_pathways Downstream Signaling Pathways pH_regulation->other_pathways This compound This compound This compound->CA Inhibition

Caption: Mechanism of this compound as a carbonic anhydrase inhibitor.

Experimental Workflow: this compound Formulation and In Vivo Administration

ExperimentalWorkflow cluster_Formulation Formulation Preparation cluster_Administration In Vivo Administration start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., Ethanol) start->dissolve add_cosolvent Add Co-solvent (e.g., PEG 400) dissolve->add_cosolvent add_aqueous Add Aqueous Phase (e.g., Water) add_cosolvent->add_aqueous check_solubility Check for Precipitation add_aqueous->check_solubility formulation_ready Homogenous Formulation check_solubility->formulation_ready No optimize Optimize Vehicle Ratios check_solubility->optimize Yes animal_prep Prepare Animal (Weighing) formulation_ready->animal_prep optimize->dissolve dose_calc Calculate Dose Volume animal_prep->dose_calc administer Administer via Chosen Route (e.g., Oral Gavage) dose_calc->administer observe Observe Animal administer->observe

References

Optimizing Disulfamide dosage for maximum therapeutic index

Author: BenchChem Technical Support Team. Date: November 2025

IMPORTANT NOTICE: Information on Disulfamide is Limited

Our comprehensive search of scientific literature and databases has revealed a significant lack of detailed information regarding this compound (also known by its chemical name, 5-Chlorotoluene-2,4-disulfonamide). While this compound is identified as a carbonic anhydrase inhibitor with diuretic properties, there is a scarcity of publicly available data on its clinical use, dose-response relationships, therapeutic index, and specific signaling pathways.[1][2]

This scarcity of information prevents the creation of a detailed technical support center as requested. The necessary data for comprehensive troubleshooting guides, quantitative data tables, and detailed experimental protocols for this compound are not available in the current body of scientific literature.

It is crucial to distinguish This compound from the similarly named drug Disulfiram . Disulfiram is a well-documented medication used for the treatment of alcohol dependence, and extensive information is available regarding its mechanism of action, dosage, and side effects.

While we cannot provide specific guidance for this compound, we can offer general principles and methodologies for optimizing the dosage of a novel or under-researched compound, drawing parallels from other drugs in the same class, such as other carbonic anhydrase inhibitors.

Frequently Asked Questions (FAQs) - General Principles for Drug Dosage Optimization

This section provides general guidance applicable to the process of optimizing the dosage of a research compound.

Question Answer
How is the therapeutic index (TI) of a new compound determined? The therapeutic index is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A common method of calculating the TI is by dividing the dose that produces toxicity in 50% of the population (TD50) by the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI is preferable as it indicates a wider margin between the effective and toxic doses.
What are the initial steps in determining the optimal dosage of a new drug? The process typically begins with preclinical studies involving in vitro and in vivo models to establish a preliminary dose-response curve for both efficacy and toxicity. These studies help identify a starting dose for clinical trials. Subsequent Phase I clinical trials in healthy volunteers are designed to assess safety, tolerability, and pharmacokinetic parameters across a range of doses.
What are common issues encountered during dose-optimization experiments? Researchers may encounter high inter-individual variability in drug metabolism and response, unexpected toxicities, and a narrow therapeutic window. For compounds with limited solubility, formulation challenges can also impact bioavailability and, consequently, the dose-response relationship.
How can I troubleshoot a lack of a clear dose-response relationship in my experiments? A lack of a clear dose-response relationship could be due to several factors. Ensure the compound's stability and solubility in your experimental system. Verify the accuracy of your dosing and measurement techniques. Consider the possibility of a U-shaped dose-response curve or that the effective concentration range is outside the tested range. It may also be necessary to re-evaluate the chosen endpoint for measuring the drug's effect.

Experimental Protocols: General Methodologies

Below are generalized protocols for key experiments used in the dose-optimization of a new chemical entity. These are not specific to this compound but represent standard methodologies in pharmacology and drug development.

In Vitro Dose-Response Assay

Objective: To determine the concentration of a compound required to produce a 50% response (EC50 or IC50) in a cell-based assay.

Methodology:

  • Cell Culture: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate vehicle.

  • Treatment: Remove the culture medium and add the medium containing the various concentrations of the compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period.

  • Assay: Perform a cell viability or functional assay (e.g., MTT, luciferase reporter assay) to measure the compound's effect.

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50/IC50 value.

Maximum Tolerated Dose (MTD) Study in an Animal Model

Objective: To determine the highest dose of a drug that does not cause unacceptable toxicity over a specified period.

Methodology:

  • Animal Acclimation: Acclimate animals (e.g., mice or rats) to the facility for a minimum of one week.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a range of doses.

  • Administration: Administer the compound to groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Data Collection: Record body weights, food and water intake, and any observed adverse effects. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that results in no more than a predefined level of toxicity (e.g., 10% weight loss) and no mortality.

Signaling Pathways and Logical Relationships

Due to the lack of specific information on this compound's mechanism of action beyond carbonic anhydrase inhibition, a detailed signaling pathway diagram cannot be provided. However, we can illustrate a generalized workflow for optimizing a therapeutic index.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In Vitro Assays In Vitro Assays In Vivo Efficacy In Vivo Efficacy In Vitro Assays->In Vivo Efficacy Determine EC50 Toxicity Studies Toxicity Studies In Vitro Assays->Toxicity Studies Initial Toxicity Screen Phase I Phase I In Vivo Efficacy->Phase I Propose Starting Dose Toxicity Studies->Phase I Determine MTD Phase II Phase II Phase I->Phase II Establish Safety & PK Phase III Phase III Phase II->Phase III Evaluate Efficacy & Dose Range Optimal Dosage Optimal Dosage Phase III->Optimal Dosage Confirm Therapeutic Index

References

Identifying and mitigating off-target effects of Disulfamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disulfamide. The information focuses on identifying and mitigating potential off-target effects to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a sulfonamide that acts as a carbonic anhydrase (CA) inhibitor.[1][2] It works by inhibiting the activity of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is crucial for various physiological processes, including pH regulation and fluid balance.

Q2: Is this compound the same as Disulfiram?

No, they are different compounds with distinct mechanisms of action and therapeutic uses. This is a common point of confusion due to their similar names.

  • This compound is a carbonic anhydrase inhibitor, primarily used as a diuretic. Its chemical name is 4-chloro-6-methylbenzene-1,3-disulfonamide.

  • Disulfiram is an aldehyde dehydrogenase inhibitor used in the treatment of alcohol dependence.[3][4][5][6] It works by causing an unpleasant reaction to alcohol consumption. Its chemical structure is a disulfide derived from diethyldithiocarbamate.

It is critical to ensure you are using the correct compound in your experiments.

Q3: What are the known off-target effects of sulfonamide-based carbonic anhydrase inhibitors?

While specific off-target effects for this compound are not extensively documented, the broader class of sulfonamide carbonic anhydrase inhibitors is known to have several off-target effects, primarily due to the inhibition of various carbonic anhydrase isoforms that are expressed in different tissues. There are 15 known human CA isoforms with varying cellular and tissue distribution.[7] Lack of complete selectivity can lead to unintended biological consequences.[8]

Common off-target effects can include:

  • Inhibition of unintended CA isoforms, leading to physiological disturbances.[8]

  • Alterations in intracellular and extracellular pH, which can affect numerous cellular processes.[9][10]

  • Potential for "sulfa" drug-related hypersensitivity reactions in certain in vivo models.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent changes in cell viability and proliferation.

Question: I am observing unexpected cytotoxicity or a lack of a consistent effect on cell proliferation in my cell-based assays after treatment with this compound. How can I troubleshoot this?

Possible Cause: The observed effects may be due to off-target inhibition of essential carbonic anhydrase isoforms or alterations in cellular pH homeostasis.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Cell Viability Changes A Unexpected Cell Viability Results B Step 1: Confirm Compound Identity and Purity A->B C Step 2: Perform Dose-Response Curve B->C D Step 3: Assess Off-Target CA Isoform Inhibition C->D E Step 4: Measure Intracellular and Extracellular pH C->E F Step 5: Evaluate Apoptosis and Necrosis Markers C->F G Conclusion: Differentiate On-Target vs. Off-Target Effects D->G E->G F->G

Caption: Workflow for troubleshooting unexpected cell viability results with this compound.

Detailed Methodologies:

  • Step 1: Confirm Compound Identity and Purity

    • Objective: To ensure the correct compound is being used and that it is of high purity.

    • Protocol:

      • Verify the CAS number (671-88-5 for this compound).

      • Perform analytical tests such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and purity of your this compound stock.

      • If possible, obtain a fresh, certified lot of the compound.

  • Step 2: Perform a Dose-Response Curve using a Cell Viability Assay

    • Objective: To determine the concentration range over which this compound affects cell viability.

    • Protocol (MTT Assay): [11]

      • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

      • Prepare a serial dilution of this compound in culture medium.

      • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

      • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

      • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

  • Step 3: Assess Off-Target Carbonic Anhydrase Isoform Inhibition

    • Objective: To determine if this compound is inhibiting other CA isoforms present in your cell line that may be critical for cell survival.

    • Protocol (In Vitro CA Inhibition Assay): [1][7]

      • Obtain recombinant human carbonic anhydrase isoforms that are expressed in your cell line of interest.

      • Use a stopped-flow CO2 hydrase assay to measure the inhibitory activity of this compound against each isoform.[7] This assay measures the enzyme-catalyzed hydration of CO2.

      • Determine the inhibition constant (Ki) of this compound for each CA isoform. A lower Ki value indicates stronger inhibition.

      • Compare the Ki values to identify which isoforms are most potently inhibited.

  • Step 4: Measure Intracellular and Extracellular pH

    • Objective: To determine if this compound treatment is altering the pH of the cell culture environment, which can impact cell health.

    • Protocol (Measuring Extracellular pH): [12][13]

      • Treat cells with this compound at the desired concentration and for the desired time.

      • Carefully collect the culture medium.

      • Use a calibrated pH meter to measure the pH of the collected medium.[12]

      • Compare the pH of the medium from treated cells to that of control cells.

    • Protocol (Measuring Intracellular pH): [14]

      • Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1).

      • Treat the cells with this compound.

      • Use fluorescence microscopy or a plate reader to measure the change in fluorescence, which corresponds to a change in intracellular pH.

  • Step 5: Evaluate Apoptosis and Necrosis Markers

    • Objective: To determine the mechanism of cell death if significant cytotoxicity is observed.

    • Protocol (Annexin V/Propidium Iodide Staining):

      • Treat cells with this compound as previously determined.

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

Issue 2: The observed cellular phenotype does not align with the known function of the intended carbonic anhydrase target.

Question: I am inhibiting a specific carbonic anhydrase isoform with this compound, but the resulting cellular phenotype is not what I expected based on the known role of this enzyme. How can I investigate if this is an off-target effect?

Possible Cause: The observed phenotype may be a result of this compound inhibiting an unknown, off-target protein or activating an unexpected signaling pathway.

Troubleshooting Workflow:

cluster_1 Investigating Unexpected Cellular Phenotypes A Unexpected Cellular Phenotype B Step 1: Validate Target Engagement A->B C Step 2: Profile against a Panel of CA Isoforms B->C D Step 3: Use a Structurally Unrelated CA Inhibitor C->D E Step 4: Perform a Rescue Experiment D->E F Step 5: Analyze Downstream Signaling Pathways E->F G Conclusion: Identify Potential Off-Target Mechanisms F->G

Caption: A logical workflow for investigating unexpected cellular phenotypes.

Detailed Methodologies:

  • Step 1: Validate Target Engagement

    • Objective: To confirm that this compound is inhibiting the intended carbonic anhydrase isoform in your experimental system.

    • Protocol: This can be challenging in a cellular context. An indirect measure is to assess the downstream consequences of inhibiting your target CA. For example, if your target CA is involved in pH regulation, you can measure changes in pH as described in Issue 1, Step 4 .

  • Step 2: Profile against a Panel of Carbonic Anhydrase Isoforms

    • Objective: To determine the selectivity of this compound for your target CA isoform versus other isoforms expressed in your cells.

    • Protocol: Perform the in vitro CA inhibition assay as described in Issue 1, Step 3 using a broad panel of recombinant human CA isoforms.

  • Step 3: Use a Structurally Unrelated Carbonic Anhydrase Inhibitor

    • Objective: To see if a different CA inhibitor with the same on-target activity reproduces the observed phenotype.

    • Protocol:

      • Select a CA inhibitor from a different chemical class (e.g., a non-sulfonamide inhibitor if available) that is known to inhibit your target isoform.

      • Treat your cells with this alternative inhibitor and observe if the same unexpected phenotype is produced. If the phenotype is not reproduced, it is more likely that the original observation was due to an off-target effect of this compound.

  • Step 4: Perform a Rescue Experiment

    • Objective: To determine if the observed phenotype can be reversed by overexpressing the target enzyme.

    • Protocol:

      • Transfect your cells with a plasmid that drives the overexpression of your target carbonic anhydrase isoform.

      • Confirm the overexpression of the protein by Western blot.

      • Treat the overexpressing cells and control cells with this compound.

      • If the phenotype is rescued (i.e., reversed or diminished) in the overexpressing cells, it provides strong evidence that the effect is on-target.

  • Step 5: Analyze Downstream Signaling Pathways

    • Objective: To identify any unintended signaling pathways that are activated or inhibited by this compound.

    • Protocol (Western Blotting): [15][16][17][18][19]

      • Treat cells with this compound for various times.

      • Lyse the cells and collect the protein extracts.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15][18]

      • Probe the membrane with antibodies against key proteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB). Use phospho-specific antibodies to assess the activation state of these pathways.[19]

      • Compare the protein expression and phosphorylation status in treated versus control cells.

Quantitative Data

The following table summarizes the inhibition constants (Ki) of various sulfonamide-based inhibitors against several human carbonic anhydrase (hCA) isoforms. This data can be used to understand the potential for off-target inhibition when using a sulfonamide compound like this compound. Note that specific data for this compound is limited, and the data presented here is for other representative sulfonamides to illustrate the concept of isoform selectivity.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity for hCA IX vs hCA II
Acetazolamide2501225.85.70.47
Ethoxzolamide788.97.43.01.20
Zonisamide374034.249.34.50.69
Methazolamide5014295.40.48
Dorzolamide30000.54540.850.01
SLC-0111968012110.95.811.10

Data compiled from various sources.[20][21][22] Selectivity is calculated as (Ki for hCA II) / (Ki for hCA IX). A higher value indicates greater selectivity for hCA IX over hCA II.

Signaling Pathway Diagram

The following diagram illustrates the role of carbonic anhydrase IX (CA IX), a common off-target of sulfonamide inhibitors, in regulating intracellular and extracellular pH in cancer cells. Inhibition of CA IX can disrupt this process, leading to intracellular acidification and reduced tumor cell survival.

cluster_2 Role of Carbonic Anhydrase IX in pH Regulation CO2_in CO2 (intracellular) CAIX Carbonic Anhydrase IX (CA IX) CO2_in->CAIX H2O_in H2O H2O_in->CAIX H2CO3 H2CO3 CAIX->H2CO3 H_in H+ (intracellular) H2CO3->H_in HCO3_in HCO3- (intracellular) H2CO3->HCO3_in MCT MCT Transporter H_in->MCT NBC NBC Transporter HCO3_in->NBC H_out H+ (extracellular) HCO3_out HCO3- (extracellular) MCT->H_out NBC->HCO3_out This compound This compound This compound->CAIX

Caption: Role of CA IX in pH regulation and its inhibition by this compound.

References

Technical Support Center: Cell Line-Specific Resistance to Disulfiram Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line-specific resistance to Disulfiram (DSF), often used in combination with copper (Disulfiram/Cu), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Disulfiram's anti-cancer effects?

Disulfiram (DSF), an established medication for alcoholism, exhibits anti-cancer properties primarily through its complex with copper (DSF/Cu).[1][2] This complex targets several key cellular processes. A primary mechanism is the inhibition of the proteasome system, leading to the accumulation of misfolded proteins and inducing proteotoxic stress, which results in cancer cell death.[1][3] Additionally, DSF targets aldehyde dehydrogenase (ALDH), an enzyme often overexpressed in cancer stem cells, thereby suppressing this resistant cell population.[3][4] The DSF/Cu complex can also induce apoptosis and inhibit cancer cell proliferation and metastasis.[3]

Q2: Why are some cancer cell lines resistant to Disulfiram treatment?

Cell line-specific resistance to Disulfiram can arise from several factors:

  • High Aldehyde Dehydrogenase (ALDH) Activity: Cancer stem cells (CSCs) often exhibit high ALDH activity, which is a direct target of Disulfiram.[3][4] Cell lines with a large population of ALDH-positive CSCs may be inherently more resistant to conventional chemotherapeutics and could require higher concentrations or combination therapies with Disulfiram to overcome this resistance.[4][5]

  • Low Reactive Oxygen Species (ROS) Levels: Disulfiram can increase intracellular ROS levels, contributing to its cytotoxic effects.[1][4] Cell lines with intrinsically low ROS levels or robust antioxidant defense mechanisms may be less susceptible.[4]

  • Upregulated DNA Repair Pathways: Some cancer cells can develop resistance to DNA-damaging agents. Disulfiram has been shown to enhance the efficacy of drugs like cisplatin by inhibiting the Fanconi anemia (FA) DNA repair pathway.[6] Cell lines with highly efficient DNA repair mechanisms might exhibit resistance to Disulfiram's synergistic effects with DNA-damaging agents.

  • Disulfidptosis Regulation: Disulfidptosis is a form of programmed cell death triggered by disulfide stress.[7][8] Resistance to drugs like sorafenib has been linked to a lower likelihood of undergoing disulfidptosis, which was associated with reduced expression of SLC7A11.[9] This suggests that the intrinsic regulation of this cell death pathway can influence a cell line's sensitivity to certain treatments.

Q3: What is "disulfidptosis" and how does it relate to Disulfiram resistance?

Disulfidptosis is a novel form of programmed cell death induced by the accumulation of disulfide bonds in cells, particularly under conditions of glucose deprivation.[7][8] This leads to disulfide stress and subsequent cell death. While Disulfiram's primary metabolite complexes with copper to exert its effects, the concept of disulfide stress is relevant to understanding cell death mechanisms in cancer. Research has shown that cancer cells resistant to certain drugs, like sorafenib, may be less prone to disulfidptosis.[9] This suggests that the cellular machinery governing disulfide balance could be a factor in drug resistance.

Troubleshooting Guides

Problem 1: No significant cytotoxicity observed after Disulfiram treatment.

Possible Cause 1: Insufficient Copper Supplementation. The anti-cancer activity of Disulfiram is significantly enhanced by the presence of copper.[1][2]

  • Troubleshooting Step: Ensure that copper (e.g., CuCl₂) is added to the cell culture medium at an appropriate concentration (typically around 1 µM) in combination with Disulfiram.[10][11]

Possible Cause 2: Cell Line Has High ALDH Activity. Cell lines with a high population of cancer stem-like cells expressing ALDH may be more resistant.[4][5]

  • Troubleshooting Step 1: Assess the ALDH activity in your cell line using a commercially available assay (see Experimental Protocols).

  • Troubleshooting Step 2: If ALDH activity is high, consider increasing the concentration of Disulfiram or combining it with other chemotherapeutic agents to which the cells are sensitive. Disulfiram has been shown to reverse resistance to drugs like paclitaxel and cisplatin.[4][10]

Possible Cause 3: Sub-optimal Treatment Duration. The cytotoxic effects of Disulfiram/Cu may require a sufficient duration of exposure to induce apoptosis or inhibit proliferation.

  • Troubleshooting Step: Perform a time-course experiment, exposing the cells to Disulfiram/Cu for varying durations (e.g., 24, 48, 72 hours) to determine the optimal treatment time for your specific cell line.

Problem 2: Inconsistent results between experiments.

Possible Cause 1: Variability in Cell Culture Conditions. Factors such as cell passage number, confluence, and media composition can affect experimental outcomes.

  • Troubleshooting Step 1: Use cells within a consistent and low passage number range.

  • Troubleshooting Step 2: Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment.

  • Troubleshooting Step 3: Ensure consistent media formulation, including serum concentration, in all experiments.

Possible Cause 2: Instability of Disulfiram/Cu Complex. The DSF/Cu complex may not be stable over long periods in cell culture media.

  • Troubleshooting Step: Prepare fresh Disulfiram and copper solutions for each experiment.

Data Presentation

Table 1: Cytotoxicity of Disulfiram/Cu in Different Cancer Cell Lines

Cell LineCancer TypeTreatmentIC50 (µM)Reference
Nalm6B-cell Acute Lymphoblastic LeukemiaDisulfiram (with 0.5 µM Cu) for 24 hrs0.18 ± 0.08[12]
REHB-cell Acute Lymphoblastic LeukemiaDisulfiram (with 0.5 µM Cu) for 24 hrs0.243 ± 0.256[12]
CMYDown-Syndrome-Associated Acute Myeloid LeukemiaCytarabine1.795 ± 0.391[5]
CMKDown-Syndrome-Associated Acute Myeloid LeukemiaCytarabine0.070 ± 0.030[5]

Table 2: Effect of Disulfiram/Cu on Apoptosis and Colony Formation

Cell LineTreatmentApoptosis (% increase)Colony Formation InhibitionReference
Primary B-ALL Cells0.20 µM DS + 0.5 µM Cu (24 hrs)36.01%Not Assessed[12]
Nalm60.05 µM DS + 0.5 µM Cu (6 hrs)Not AssessedAlmost completely abolished[12]
MDA-MB-231PAC10Disulfiram/CuMassive apoptosis observedClonogenicity completely eradicated after 4 hrs[10]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess cell viability and determine the IC50 of Disulfiram.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Disulfiram with a constant concentration of copper (e.g., 1 µM CuCl₂). Remove the old media and add the drug-containing media to the wells. Include appropriate controls (untreated cells, cells with copper alone).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

ALDEFLUOR Assay for ALDH Activity

This protocol is used to identify and quantify the population of cells with high ALDH activity.

  • Cell Preparation: Prepare a single-cell suspension of your cell line at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR assay buffer.

  • DEAB Control: Prepare a control tube containing cells and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).

  • ALDEFLUOR Staining: Add the activated ALDEFLUOR reagent to the test sample.

  • Incubation: Incubate both the test and control tubes at 37°C for 30-60 minutes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells that are diminished in the presence of DEAB.[10]

Clonogenic Assay

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment.

  • Cell Treatment: Treat cells in a flask or plate with Disulfiram/Cu for a specified duration (e.g., 4 hours).[10][11]

  • Cell Seeding: After treatment, wash the cells and re-seed a low number of viable cells (e.g., 500-1000 cells) into a new 6-well plate.

  • Incubation: Culture the cells for 10-14 days, allowing colonies to form.

  • Colony Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.[10]

Mandatory Visualizations

Disulfiram_Resistance_Workflow Troubleshooting Workflow for Disulfiram Resistance start Start: Cell line shows resistance to Disulfiram treatment check_cu Is Copper (Cu) included in the treatment? start->check_cu add_cu Add Cu (e.g., 1 µM CuCl2) to the media check_cu->add_cu No check_aldh Assess Aldehyde Dehydrogenase (ALDH) activity check_cu->check_aldh Yes add_cu->check_aldh aldh_high ALDH activity is high check_aldh->aldh_high increase_dsf Increase Disulfiram concentration or combine with another chemo agent aldh_high->increase_dsf Yes optimize_time Perform a time-course experiment (24-72h) aldh_high->optimize_time No/Low end_sensitive Cell line is sensitive increase_dsf->end_sensitive optimize_time->end_sensitive end_resistant Cell line remains resistant. Consider alternative mechanisms (e.g., DNA repair, disulfidptosis regulation) optimize_time->end_resistant

Caption: Troubleshooting workflow for Disulfiram resistance.

Disulfiram_Signaling_Pathway Simplified Signaling Pathway of Disulfiram/Cu Action DSF_Cu Disulfiram/Copper (DSF/Cu) Complex ALDH Aldehyde Dehydrogenase (ALDH) DSF_Cu->ALDH Inhibits Proteasome Proteasome DSF_Cu->Proteasome Inhibits ROS Reactive Oxygen Species (ROS) DSF_Cu->ROS Increases NFkB NF-kB Pathway DSF_Cu->NFkB Inhibits CSC Cancer Stem Cell (CSC) Proliferation ALDH->CSC Supports Apoptosis Apoptosis ALDH->Apoptosis Inhibition leads to Protein_Homeostasis Protein Homeostasis Disruption Proteasome->Protein_Homeostasis Maintains Proteasome->Apoptosis Inhibition leads to ROS->Apoptosis Induces NFkB->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway of Disulfiram/Cu action.

References

Addressing variability in Disulfamide-alcohol reactions in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating disulfiram-alcohol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the disulfiram-alcohol reaction?

The disulfiram-alcohol reaction is primarily caused by the irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH) by disulfiram.[1][2][3] Normally, alcohol (ethanol) is metabolized in the liver first to acetaldehyde by alcohol dehydrogenase (ADH), and then acetaldehyde is converted to acetate by ALDH.[3][4] By blocking ALDH, disulfiram leads to a rapid accumulation of acetaldehyde in the blood, up to 5 to 10 times higher than in the normal metabolism of alcohol alone, when alcohol is consumed.[3][4][5] This buildup of acetaldehyde is responsible for the unpleasant and severe symptoms associated with the reaction.[2][3][5]

Q2: What are the typical symptoms of a disulfiram-alcohol reaction and when do they appear?

Symptoms of a disulfiram-alcohol reaction typically begin within 10 to 30 minutes of alcohol consumption.[4][6] The reaction's intensity is generally proportional to the doses of both disulfiram and alcohol ingested.[1][5] Symptoms can range from mild to severe and may include:

  • Flushing of the face and neck[3][6]

  • Throbbing headache[3][6]

  • Nausea and copious vomiting[3][6]

  • Sweating[3][6]

  • Tachycardia (rapid heart rate) and palpitations[1][3]

  • Hypotension (low blood pressure)[1][5]

  • Respiratory difficulty and shortness of breath[3]

  • Vertigo and blurred vision[1][3]

  • Confusion[3]

In severe cases, respiratory depression, cardiovascular collapse, arrhythmias, myocardial infarction, congestive heart failure, unconsciousness, convulsions, and even death can occur.[3]

Q3: Why is there significant variability in the disulfiram-alcohol reaction between individuals?

Significant inter-subject variability is a known characteristic of the disulfiram-alcohol reaction.[1][7] Several factors contribute to this variability:

  • Pharmacokinetics: There are substantial differences in the absorption, distribution, and metabolism of disulfiram among individuals.[1][7] Studies have shown a wide range in plasma concentrations of disulfiram and its metabolites after administration of the same dose.[7]

  • Genetic Factors: Genetic variations in enzymes involved in disulfiram and alcohol metabolism, such as aldehyde dehydrogenase (ALDH) and glutathione reductases, can influence the reaction's severity.[8][9] For instance, some East Asian populations have a genetic deficiency in ALDH2, which naturally leads to an alcohol flush reaction similar to a mild disulfiram-alcohol reaction.[3][9]

  • Liver Function: The liver is the primary site of both alcohol and disulfiram metabolism. Impaired liver function can affect the metabolism of both substances and, consequently, the intensity of the reaction.[10][11]

  • Dosage: The severity of the reaction is proportional to both the dose of disulfiram and the amount of alcohol consumed.[1][4]

  • Age: Some studies suggest that age can influence the reaction, with older individuals potentially experiencing a greater drop in systolic blood pressure for a given acetaldehyde level.[10][12]

Q4: Can other substances besides ethanol trigger a reaction in individuals taking disulfiram?

Yes, substances that are metabolized to acetaldehyde or that inhibit ALDH can cause a "disulfiram-like reaction." Researchers should be aware of potential interactions with:

  • Alcohol-containing products: This includes not only alcoholic beverages but also some sauces, vinegars, cough syrups, and even alcohol-based hand sanitizers, which can cause a reaction through skin absorption or inhalation.[1][13][14]

  • Certain Drugs: A number of medications can produce a disulfiram-like reaction when taken with alcohol. These include certain antibiotics (e.g., metronidazole, some cephalosporins), antifungals (e.g., griseofulvin), and sulfonylureas.[15][16][17][18]

  • Certain Mushrooms: Some mushroom species, like the inky cap (Coprinopsis atramentaria), contain compounds that inhibit ALDH and can cause a disulfiram-like reaction if consumed with alcohol.[13]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No or weak reaction observed after alcohol challenge. 1. Low Disulfiram Dosage: The administered dose may be insufficient to produce a significant reaction in the subject.[7] 2. Individual Variability: High metabolic clearance of disulfiram or low sensitivity to acetaldehyde.[1][7] 3. Poor Drug Absorption: Issues with the formulation or gastrointestinal absorption.[1][5] 4. Non-compliance (in clinical settings): The subject may not have ingested the disulfiram as instructed.1. Verify Dosage: Ensure the correct dose was administered based on the experimental protocol. Consider a dose-response study if ethically permissible. 2. Subject Screening: Screen subjects for known genetic factors affecting alcohol metabolism if possible. 3. Confirm Absorption: If feasible, measure plasma levels of disulfiram and its metabolites. 4. Supervised Administration: In clinical trials, ensure supervised administration of disulfiram.[19]
Unexpectedly severe reaction observed. 1. High Sensitivity: The subject may have a heightened sensitivity to the effects of acetaldehyde. 2. High Alcohol Dose: The amount of alcohol administered may have been too high for the individual's tolerance when on disulfiram. 3. Underlying Medical Conditions: Pre-existing cardiovascular or liver conditions can exacerbate the reaction.[20] 4. Drug Interaction: Concomitant use of other medications that inhibit ALDH or enhance acetaldehyde production.[15][16]1. Immediate Medical Attention: Severe reactions require immediate medical intervention. 2. Review Subject History: Thoroughly review the subject's medical history and concomitant medications. 3. Dose Adjustment: In future experiments, consider reducing the alcohol challenge dose or the disulfiram dose. 4. Exclusion Criteria: Refine subject exclusion criteria to account for high-risk individuals.
High variability in results across a study cohort. 1. Heterogeneous Population: The study population may have significant genetic or metabolic diversity. 2. Inconsistent Dosing/Administration: Variations in the timing or method of disulfiram or alcohol administration. 3. Dietary Factors: Certain foods may influence drug absorption or metabolism.1. Stratify Analysis: Analyze data based on subgroups (e.g., by genotype if available). 2. Standardize Protocols: Ensure strict adherence to standardized protocols for drug and alcohol administration. 3. Control for Confounding Variables: Record and control for potential confounding variables such as diet and concomitant medication use.
Adverse events not directly related to alcohol consumption. 1. Disulfiram Side Effects: Disulfiram itself can cause side effects independent of alcohol, such as drowsiness, fatigue, headache, and a metallic taste.[2][21] 2. Hepatotoxicity: Although rare, disulfiram can cause liver damage, even in the absence of alcohol.[4]1. Monitor Subjects: Regularly monitor subjects for any adverse events. 2. Baseline and Follow-up Testing: Conduct baseline and periodic liver function tests.[1][22] 3. Dose Reduction: If side effects are problematic, consider a downward dose adjustment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Disulfiram and its Metabolite DDTC

ParameterDisulfiramDiethyldithiocarbamate (DDTC)Reference(s)
Absorption 80% to 90% following oral administration-[1]
Half-life ~7 hours~15 hours[1][7]
Plasma Concentration (after 250 mg dose) Average: 590 ± 434 ng/mL (Range: 30–1830 ng/mL)-[7]

Note: The wide range in plasma concentration highlights the significant inter-subject variability.

Table 2: Factors Influencing the Severity of the Disulfiram-Alcohol Reaction

FactorObservationReference(s)
Disulfiram Dosage Reaction is proportional to the dose. Doses >500 mg/day show no additional benefit.[1]
Alcohol Dosage Mild effects can occur at blood alcohol concentrations of 5 to 10 mg/100 mL. Full effects are usually seen at 50 mg/100 mL. Unconsciousness may occur at 125 to 150 mg/100 mL.[4]
Acetaldehyde Levels A 5- to 10-fold increase in acetaldehyde concentration is observed. Peak acetaldehyde plasma level is closely related to the maximal fall in diastolic blood pressure.[2][4][10]
Liver Function A significant correlation exists between the aminopyrine breath test (a measure of liver function) and peak acetaldehyde plasma levels.[10]

Experimental Protocols

Protocol 1: In Vivo Assessment of Disulfiram-Alcohol Reaction in a Rodent Model

  • Animal Model: Male Wistar rats (250-300g).

  • Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Disulfiram Administration: Administer disulfiram (e.g., 50 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally via gavage once daily for 3 consecutive days.

  • Alcohol Challenge: On the fourth day, 1 hour after the final disulfiram/vehicle dose, administer ethanol (e.g., 1 g/kg, 20% w/v in saline) via intraperitoneal injection.

  • Monitoring and Data Collection:

    • Behavioral Assessment: Observe and score for signs of a disulfiram-alcohol reaction (e.g., flushing, assessed by ear temperature; sedation, assessed by locomotor activity) at 15, 30, 60, and 120 minutes post-alcohol challenge.

    • Physiological Monitoring: If available, monitor heart rate and blood pressure using a tail-cuff system.

    • Blood Sampling: Collect blood samples at baseline and at 30 and 60 minutes post-alcohol challenge for the measurement of blood ethanol and acetaldehyde concentrations via headspace gas chromatography.

  • Data Analysis: Compare the behavioral scores, physiological parameters, and blood acetaldehyde levels between the disulfiram-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: In Vitro Inhibition of Aldehyde Dehydrogenase (ALDH) Activity

  • Enzyme Source: Commercially available purified rabbit liver ALDH or a lysate from a cell line expressing ALDH2.

  • Reagents:

    • ALDH enzyme

    • NAD+ (cofactor)

    • Acetaldehyde (substrate)

    • Disulfiram and its metabolites (e.g., diethyldithiocarbamate)

    • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • Assay Procedure:

    • Pre-incubate the ALDH enzyme with varying concentrations of disulfiram or its metabolites in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding NAD+ and acetaldehyde to the pre-incubated mixture.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH, using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for disulfiram and its metabolites by plotting the reaction rate against the inhibitor concentration.

Visualizations

Disulfiram_Alcohol_Reaction_Pathway cluster_disulfiram Disulfiram Action Ethanol Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) Acetate Acetate (Non-toxic) Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) Symptoms Accumulation of Acetaldehyde Leads to Severe Symptoms Acetaldehyde->Symptoms Disulfiram Disulfiram Inhibition Disulfiram->Inhibition

Caption: Mechanism of the disulfiram-alcohol reaction.

Troubleshooting_Workflow start Experiment Shows Unexpected Variability q1 Is the reaction weaker than expected? start->q1 q2 Is the reaction stronger than expected? q1->q2 No check_dosage Verify Disulfiram and Alcohol Dosages q1->check_dosage Yes check_sensitivity Review Subject for High Sensitivity/Underlying Conditions q2->check_sensitivity Yes standardize_protocols Standardize Administration Protocols q2->standardize_protocols No check_absorption Assess Drug Absorption (e.g., plasma levels) check_dosage->check_absorption check_compliance Confirm Subject Compliance (if applicable) check_absorption->check_compliance check_compliance->standardize_protocols check_interactions Screen for Concomitant Medications/Substances check_sensitivity->check_interactions check_interactions->standardize_protocols stratify_analysis Stratify Data Analysis (e.g., by genotype) standardize_protocols->stratify_analysis end Refine Protocol and Re-evaluate stratify_analysis->end

Caption: Troubleshooting workflow for experimental variability.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of poorly soluble compounds, referred to here as "your compound."

Frequently Asked Questions (FAQs)

Q1: My compound is showing poor in vitro dissolution. What are the initial steps to troubleshoot this?

A1: Poor in vitro dissolution is a common indicator of potential bioavailability issues. Here’s a systematic approach to troubleshoot:

  • Physicochemical Characterization: Ensure you have thoroughly characterized the solid-state properties of your compound. This includes its polymorph, particle size, and morphology. Different polymorphs can have significantly different solubilities.

  • Solubility Assessment: Determine the aqueous solubility of your compound at different pH values (e.g., 1.2, 4.5, and 6.8) to understand its pH-dependent solubility profile.

  • Wettability Issues: Poor wettability can limit dissolution. Observe the behavior of the powder in the dissolution media. If it floats or clumps, consider micronization or the addition of a wetting agent.

  • Dissolution Media Selection: Ensure the dissolution medium is appropriate for your compound and the intended physiological environment. The presence of surfactants (e.g., Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions for very poorly soluble compounds.

Q2: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound?

A2: Several formulation strategies can be employed. The choice depends on the specific properties of your compound and the desired release profile. Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a higher dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous form within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.

Q3: How do I select the right polymer for an Amorphous Solid Dispersion (ASD)?

A3: Polymer selection is critical for the stability and performance of an ASD. Key considerations include:

  • Drug-Polymer Miscibility: The drug and polymer should be miscible to form a single-phase amorphous system. This can be predicted using thermodynamic models and confirmed experimentally (e.g., via DSC).

  • Inhibition of Crystallization: The polymer should effectively prevent the drug from crystallizing back to its stable, less soluble form during storage and dissolution.

  • Dissolution Enhancement: The polymer should facilitate the release of the drug in a supersaturated state in the gastrointestinal tract. Common polymers include PVP, HPMC, and Soluplus®.

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Profiles Between Batches

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
Polymorphic Form Variation Perform PXRD and DSC analysis on each batch to identify the crystalline form.Implement strict controls over the crystallization process to ensure consistent polymorphic form.
Particle Size Distribution Differences Use laser diffraction to measure the particle size distribution of the raw API and the final formulation.Optimize and validate the milling/micronization process to achieve a consistent particle size range.
Inadequate Mixing/Blending Assess blend uniformity using validated analytical methods (e.g., HPLC) on samples taken from different locations within the blender.Optimize blending time, speed, and blender load. Consider using a more efficient blending technology.
Issue 2: Low Oral Bioavailability Despite Good In Vitro Dissolution

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
High First-Pass Metabolism Conduct in vitro metabolism studies using liver microsomes or hepatocytes. Perform a pilot in vivo study with a P450 inhibitor.Co-administer with a known metabolic inhibitor (if clinically feasible) or investigate alternative routes of administration.
Efflux by P-glycoprotein (P-gp) Use in vitro cell-based assays (e.g., Caco-2 permeability) with and without a P-gp inhibitor.Include a P-gp inhibitor in the formulation (e.g., certain excipients like Vitamin E TPGS) to enhance absorption.
Precipitation in the GI Tract Perform in vitro dissolution-precipitation studies that mimic GI conditions (pH shift, presence of bile salts).For ASDs, select a polymer that can maintain drug supersaturation for an extended period (e.g., HPMC-AS).

Experimental Protocols

Protocol 1: Screening for Amorphous Solid Dispersion (ASD) Formulations

Objective: To screen for a suitable polymer and drug loading for a stable and effective ASD formulation.

Methodology:

  • Solvent Casting:

    • Dissolve the drug and polymer in a common volatile solvent (e.g., methanol, acetone).

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4).

    • Cast the solution onto a glass plate and evaporate the solvent under vacuum at a controlled temperature.

    • Scrape the resulting film and store it in a desiccator.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Analyze the films to confirm the absence of a melting endotherm for the drug, indicating an amorphous state. A single glass transition temperature (Tg) suggests good miscibility.

    • Powder X-Ray Diffraction (PXRD): Confirm the amorphous nature of the dispersion by the absence of sharp diffraction peaks characteristic of the crystalline drug.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies on the most promising ASD formulations using a USP II apparatus.

    • Use a relevant dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).

    • Compare the dissolution profiles of the ASDs to that of the pure crystalline drug.

Visualizations

bioavailability_pathway cluster_formulation Formulation Strategies cluster_dissolution Dissolution & Absorption cluster_outcome Therapeutic Outcome Particle Size Reduction Particle Size Reduction Increased Surface Area Increased Surface Area Particle Size Reduction->Increased Surface Area Amorphous Solid Dispersion Amorphous Solid Dispersion Enhanced Solubility Enhanced Solubility Amorphous Solid Dispersion->Enhanced Solubility Maintained Supersaturation Maintained Supersaturation Amorphous Solid Dispersion->Maintained Supersaturation Lipid-Based Formulation Lipid-Based Formulation Enhanced Permeation Enhanced Permeation Lipid-Based Formulation->Enhanced Permeation Complexation Complexation Complexation->Enhanced Solubility Improved Bioavailability Improved Bioavailability Increased Surface Area->Improved Bioavailability Enhanced Solubility->Improved Bioavailability Improved Wetting Improved Wetting Improved Wetting->Improved Bioavailability Maintained Supersaturation->Improved Bioavailability Enhanced Permeation->Improved Bioavailability

Caption: Formulation strategies to improve drug bioavailability.

asd_workflow Start Start Drug & Polymer Selection Drug & Polymer Selection Start->Drug & Polymer Selection Solvent Casting Preparation Solvent Casting Preparation Drug & Polymer Selection->Solvent Casting Preparation Solid-State Characterization (DSC/PXRD) Solid-State Characterization (DSC/PXRD) Solvent Casting Preparation->Solid-State Characterization (DSC/PXRD) In Vitro Dissolution Testing In Vitro Dissolution Testing Solid-State Characterization (DSC/PXRD)->In Vitro Dissolution Testing Data Analysis & Lead Formulation Selection Data Analysis & Lead Formulation Selection In Vitro Dissolution Testing->Data Analysis & Lead Formulation Selection End End Data Analysis & Lead Formulation Selection->End

Caption: Workflow for amorphous solid dispersion screening.

troubleshooting_logic Poor Bioavailability Poor Bioavailability Good In Vitro Dissolution? Good In Vitro Dissolution? Poor Bioavailability->Good In Vitro Dissolution? Improve Dissolution Improve Dissolution Good In Vitro Dissolution?->Improve Dissolution No Investigate Permeability/Metabolism Investigate Permeability/Metabolism Good In Vitro Dissolution?->Investigate Permeability/Metabolism Yes

Caption: Troubleshooting logic for poor bioavailability.

Technical Support Center: Minimizing Disulfamide-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disulfamide (often referred to by its brand name, Antabuse, and used interchangeably with disulfiram in research contexts) in primary cell cultures. Here, you will find detailed information to help you anticipate and address common challenges, ensuring the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound's cytotoxic effects are multifactorial and can be cell-type dependent. The primary mechanisms include:

  • Induction of Reactive Oxygen Species (ROS): this compound, particularly in the presence of copper, can lead to a significant increase in intracellular ROS, causing oxidative stress and subsequent cellular damage.

  • Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases, such as caspase-3.[1]

  • Disulfidptosis: This is a distinct form of cell death initiated by the accumulation of disulfide molecules, leading to the collapse of the actin cytoskeleton.

  • Proteasome Inhibition: The this compound-copper complex has been shown to inhibit proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis.[2]

Q2: Why are primary cells more sensitive to this compound than cancer cell lines?

A2: While direct comparative studies are limited, primary cells are generally more sensitive to chemical insults than immortalized cancer cell lines. This is due to several factors:

  • Robust Cell Cycle Checkpoints: Primary cells have intact cell cycle regulation and will more readily undergo apoptosis in response to stress.

  • Lower Proliferative Rate: Many primary cells are post-mitotic or have a limited proliferative capacity, making them more susceptible to damage.

  • Metabolic Differences: Primary cells may have different metabolic profiles and antioxidant capacities compared to cancer cells, which are often adapted to higher levels of oxidative stress.

Q3: How can I minimize this compound-induced cytotoxicity in my primary cell cultures?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Dose and Time Optimization: Conduct thorough dose-response and time-course experiments to determine the optimal concentration and incubation time that elicits the desired effect with minimal cell death.

  • Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help quench ROS and reduce oxidative stress-induced cell death.[3][4][5]

  • Control of Metal Ions: The cytotoxicity of this compound is often potentiated by the presence of divalent metal ions like copper.[6] Carefully controlling the concentration of these ions in your culture medium can modulate this compound's effects.

  • Serum Concentration: The presence of serum can influence drug activity and cytotoxicity. Consider conducting experiments in reduced-serum or serum-free conditions, but be aware that this can also affect cell viability.

Q4: What are the signs of this compound-induced cytotoxicity in primary cell cultures?

A4: Visual signs of cytotoxicity that can be observed using a microscope include:

  • Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).

  • Presence of cellular debris and floating cells.

  • Reduced cell density compared to control cultures.

  • Formation of vacuoles in the cytoplasm.

Troubleshooting Guides

Problem 1: Excessive Cell Death at Expected Therapeutic Concentrations
Possible Cause Troubleshooting Step
Primary cells are more sensitive than anticipated. Perform a new dose-response curve starting with a much lower concentration range (e.g., nanomolar). Determine the IC50 value for your specific primary cell type and use concentrations well below this for your experiments.
High levels of oxidative stress. Co-incubate your cells with an antioxidant like N-acetylcysteine (NAC). Start with a concentration range of 1-5 mM NAC and optimize based on cell viability.
Prolonged incubation time. Conduct a time-course experiment to identify the minimum incubation time required to observe the desired biological effect. Primary cells may not tolerate long-term exposure to this compound.
Presence of potentiating metal ions (e.g., copper) in the media. Analyze the composition of your basal media and serum to determine the concentration of copper. Consider using a chelating agent or a copper-free medium formulation if feasible.
Problem 2: this compound Precipitates in the Culture Medium
Possible Cause Troubleshooting Step
Poor solubility of this compound in aqueous solutions. Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol before diluting it in your culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).
Interaction with media components. Prepare the final this compound dilution in pre-warmed culture medium immediately before adding it to the cells. Avoid storing diluted this compound solutions for extended periods.
Temperature fluctuations. Ensure that both the this compound stock solution and the culture medium are at 37°C before mixing to prevent precipitation due to temperature shock.
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variability in primary cell isolates. Use cells from the same donor or a pooled population of donors for a set of experiments. Thoroughly characterize each new batch of primary cells for viability and key functional markers.
Degradation of this compound stock solution. Prepare fresh stock solutions of this compound regularly and store them protected from light and at the recommended temperature.
Inconsistent cell seeding density. Ensure a uniform cell seeding density across all wells and plates, as this can significantly impact the cellular response to a drug.

Quantitative Data

The following tables summarize cytotoxicity data for this compound. Note: Most available data is from cancer cell lines, which may not directly translate to primary cells. It is crucial to determine these values empirically for your specific primary cell type.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Incubation Time (h)
MCF-7Human Breast Cancer~0.75 (free disulfiram)24
MCF-7Human Breast Cancer~0.5 (free disulfiram)48
MCF-7Human Breast Cancer~0.3 (encapsulated)24
MCF-7Human Breast Cancer~0.2 (encapsulated)48
SK-N-BE(2c)Human NeuroblastomaBiphasic, max kill at 1.724
IMR-32Human Neuroblastoma0.07948
SJ-N-TQ-24Human Neuroblastoma0.06648
Glioblastoma Stem CellsHuman Brain Cancer0.031Not Specified
MKN-45 & SGC-7901Human Gastric Cancer~50Not Specified

Data compiled from multiple sources.[7][8][9][10][11] A biphasic dose-response has been observed in some cell lines, where cytotoxicity decreases at intermediate concentrations before increasing again at higher concentrations.[8]

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity

Cell LineThis compound Concentration (µM)NAC Concentration (mM)Observation
V79up to 200Not specifiedNAC pre-treatment restored viability.[3][5]
SK-N-BE(2c)1.7Not specifiedNAC partially reversed cytotoxicity.[8]
5-8FNot specifiedNot specifiedNAC partially reversed cell death.

Experimental Protocols

Assessment of this compound Cytotoxicity using MTT Assay

This protocol is a general guideline and should be optimized for your specific primary cell type.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Replace the medium in the wells with the this compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Measurement of Caspase-3 Activity

This protocol provides a general framework for assessing apoptosis. Refer to the manufacturer's instructions for your specific caspase-3 assay kit.

Materials:

  • Primary cells treated with this compound

  • Control (untreated) primary cells

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Lysis: After treating the primary cells with this compound for the desired time, harvest the cells and lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.[13][14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the signal from the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a common ROS-sensitive fluorescent dye.

Materials:

  • Primary cells treated with this compound

  • Control (untreated) primary cells

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) or other suitable ROS indicator dye

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat primary cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Dye Loading: Remove the treatment medium and wash the cells with pre-warmed HBSS. Incubate the cells with the ROS indicator dye (e.g., 5-10 µM DCFH-DA) in HBSS for 30 minutes at 37°C.

  • Washing: Remove the dye solution and wash the cells gently with HBSS.

  • Signal Detection:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set.

    • Flow Cytometry: Harvest the cells and resuspend them in HBSS for analysis on a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of intracellular ROS.

Visualizations

Disulfamide_Cytotoxicity_Pathway This compound-Induced Cytotoxicity Pathways This compound This compound DSF_Cu_Complex This compound-Copper Complex This compound->DSF_Cu_Complex chelates Disulfide_Stress Disulfide Stress This compound->Disulfide_Stress Copper Copper Ions Copper->DSF_Cu_Complex ROS Increased ROS (Oxidative Stress) DSF_Cu_Complex->ROS Proteasome_Inhibition Proteasome Inhibition DSF_Cu_Complex->Proteasome_Inhibition Mitochondria Mitochondria ROS->Mitochondria damages Proteasome Proteasome Apoptosis Apoptosis Proteasome_Inhibition->Apoptosis induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation releases cytochrome c Caspase_Activation->Apoptosis Actin_Cytoskeleton Actin Cytoskeleton Disulfide_Stress->Actin_Cytoskeleton destabilizes Disulfidptosis Disulfidptosis Actin_Cytoskeleton->Disulfidptosis

Caption: Key pathways of this compound-induced cytotoxicity.

Experimental_Workflow Workflow for Assessing this compound Cytotoxicity start Start seed_cells Seed Primary Cells in 96-well plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (Time-Course) treat_cells->incubate mtt_assay Perform MTT Assay (Viability) incubate->mtt_assay caspase_assay Perform Caspase-3 Assay (Apoptosis) incubate->caspase_assay ros_assay Measure ROS Levels (Oxidative Stress) incubate->ros_assay analyze Data Analysis (IC50, Fold Change) mtt_assay->analyze caspase_assay->analyze ros_assay->analyze end End analyze->end

Caption: General workflow for evaluating this compound cytotoxicity.

Mitigation_Strategy Logical Flow for Minimizing Cytotoxicity start High Cytotoxicity Observed is_dose_optimized Is Dose Optimized? start->is_dose_optimized optimize_dose Perform Dose-Response (Lower Range) is_dose_optimized->optimize_dose No is_time_optimized Is Incubation Time Minimized? is_dose_optimized->is_time_optimized Yes optimize_dose->is_dose_optimized optimize_time Perform Time-Course (Shorter Durations) is_time_optimized->optimize_time No consider_antioxidant Consider Antioxidant Co-treatment (e.g., NAC) is_time_optimized->consider_antioxidant Yes optimize_time->is_time_optimized end Optimized Protocol consider_antioxidant->end

Caption: Decision tree for troubleshooting this compound cytotoxicity.

References

Validation & Comparative

Validating the Molecular Target of Disulfamide: A Comparative Guide Using Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, robust validation of a compound's molecular target is a critical step in understanding its mechanism of action and advancing it through the discovery pipeline. This guide provides a comparative overview of validating the molecular target of Disulfamide, a sulfonamide diuretic, with a focus on the application of thermal shift assays (TSA).

This compound is known to exert its therapeutic effects through the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in regulating pH and fluid balance.[1] Thermal shift assays offer a powerful biophysical method to confirm this direct interaction by measuring the change in the thermal stability of a target protein upon ligand binding.

Principle of Thermal Shift Assay (TSA)

The thermal shift assay, also known as differential scanning fluorimetry (DSF), is a technique used to determine the thermal stability of a protein.[2] The core principle is that the binding of a ligand, such as this compound, to its protein target, like carbonic anhydrase, generally increases the protein's structural stability.[3] This increased stability results in a higher melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[4]

The assay is typically performed in a real-time PCR instrument, where a fluorescent dye, such as SYPRO Orange, is used.[5] This dye has low fluorescence in an aqueous environment but fluoresces strongly when it binds to the hydrophobic regions of a protein that become exposed as the protein denatures with increasing temperature.[6] By monitoring the change in fluorescence as the temperature is gradually increased, a melting curve can be generated, and the Tm can be calculated. A positive shift in the Tm in the presence of a compound is indicative of direct binding and target engagement.[6]

Experimental Protocol: Thermal Shift Assay for this compound and Carbonic Anhydrase

This protocol outlines the general steps for performing a thermal shift assay to validate the interaction between this compound and a specific carbonic anhydrase isoform (e.g., CAII).

Materials:

  • Purified human Carbonic Anhydrase II (CAII) protein (≥90% purity)

  • This compound

  • SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Real-time PCR instrument with melt curve capability

  • 384-well PCR plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the purified CAII protein to a final concentration of 2 µM in the assay buffer.

    • Prepare a fresh dilution of SYPRO Orange dye in the assay buffer (e.g., a 1:1000 final dilution of the stock).

  • Assay Setup:

    • In a 384-well PCR plate, add the protein-dye mixture to each well.

    • Add varying concentrations of this compound to the wells to create a dose-response curve (e.g., final concentrations ranging from 0.1 µM to 100 µM).

    • Include control wells containing the protein-dye mixture with DMSO only (no this compound) to determine the baseline Tm of the protein.

  • Thermal Denaturation:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature gradient, typically from 25°C to 95°C, with incremental temperature increases (e.g., 0.5°C per minute).[7]

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • The instrument software will generate melting curves (fluorescence vs. temperature).

    • Calculate the first derivative of these curves to determine the melting temperature (Tm) for each condition.

    • The thermal shift (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein in the presence of this compound.

    • Plot the ΔTm values against the logarithm of the this compound concentration to generate a dose-response curve, from which the binding affinity (Kd) can be estimated.

Data Presentation and Comparison

The quantitative data from a thermal shift assay can be summarized to clearly demonstrate the stabilization of the target protein by the compound.

Table 1: Representative Thermal Shift Assay Data for this compound with Carbonic Anhydrase II (CAII)

This compound Concentration (µM)Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
0 (Control)58.2 ± 0.20.0
160.5 ± 0.32.3
1063.8 ± 0.25.6
5066.1 ± 0.37.9
10067.0 ± 0.28.8

Note: The data presented are hypothetical and for illustrative purposes, based on typical results for sulfonamide inhibitors of carbonic anhydrase.

While thermal shift assays are excellent for confirming direct binding, a comprehensive validation often involves orthogonal methods.

Table 2: Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Thermal Shift Assay (TSA) Measures changes in protein melting temperature upon ligand binding.[2]High-throughput, low protein consumption, cost-effective.[4]Indirect measure of affinity, prone to false positives/negatives.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Provides a complete thermodynamic profile (Kd, ΔH, ΔS).Lower throughput, requires larger amounts of protein.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as a ligand binds to an immobilized protein.Real-time kinetic data (kon, koff), high sensitivity.Requires protein immobilization which may affect its conformation.
Cellular Thermal Shift Assay (CETSA) A variation of TSA performed in intact cells or tissue lysates.[2]Measures target engagement in a more physiologically relevant context.More complex workflow, may require specific antibodies for detection.

Visualizing Workflows and Pathways

Experimental Workflow of Thermal Shift Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., Carbonic Anhydrase) mix Mix Protein, Ligand, and Dye in 384-well plate prep_protein->mix prep_ligand Prepare Ligand Dilutions (e.g., this compound) prep_ligand->mix prep_dye Prepare Fluorescent Dye (SYPRO Orange) prep_dye->mix rtpcr Run Melt Curve in Real-Time PCR Instrument mix->rtpcr melt_curve Generate Melting Curves (Fluorescence vs. Temp) rtpcr->melt_curve calc_tm Calculate Melting Temp (Tm) melt_curve->calc_tm calc_delta_tm Calculate Thermal Shift (ΔTm) calc_tm->calc_delta_tm plot Plot ΔTm vs. [Ligand] calc_delta_tm->plot

Caption: Workflow for validating protein-ligand interaction using a thermal shift assay.

Signaling Pathway: Role of Carbonic Anhydrase Inhibition

This compound's inhibition of carbonic anhydrase primarily affects cellular pH homeostasis. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, this compound disrupts this equilibrium, leading to changes in intracellular and extracellular pH, which can subsequently affect various downstream cellular processes.

G This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits Reaction CO2 + H2O <=> H2CO3 <=> H+ + HCO3- CA->Reaction Catalyzes pH_Reg Disrupted pH Homeostasis CA->pH_Reg Downstream Downstream Cellular Effects pH_Reg->Downstream Ion_Transport Altered Ion Transport Downstream->Ion_Transport Cell_Signaling Modulated Signaling Pathways Downstream->Cell_Signaling Physiological Diuresis Ion_Transport->Physiological

Caption: Mechanism of action of this compound via carbonic anhydrase inhibition.

References

A Comparative Analysis of Disulfamide and Other Sulfonamide Inhibitors Targeting Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disulfamide and other prominent sulfonamide inhibitors of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme implicated in tumor progression and hypoxia. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes essential pathways and workflows to support research and drug development efforts in oncology.

Introduction to Carbonic Anhydrase IX Inhibition

Carbonic Anhydrase IX is a zinc-containing metalloenzyme that is overexpressed in a variety of solid tumors and is generally absent in healthy tissues. Its catalytic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis. Consequently, CA IX has emerged as a critical target for anticancer therapies. Sulfonamides represent a major class of CA inhibitors that function by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic function.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of this compound and other selected sulfonamide inhibitors against human Carbonic Anhydrase IX (hCA IX). The data is presented as inhibition constants (Ki) or IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

InhibitorhCA IX Ki (nM)hCA II Ki (nM)hCA I Ki (nM)Selectivity (CA II/CA IX)
This compound Not Reported*Not ReportedNot ReportedNot Applicable
Acetazolamide25122500.48
Ureido-Sulfonamide 145960>1000021.3
Ureido-Sulfonamide 271765>10000252.1
Ureido-Sulfonamide 3115>1000015
Pyridazine-Carboxamide Derivative6.13.3725.60.54
Coumarin-Based Sulfonamide2151595524.5

*Note: A specific inhibition constant (Ki) or IC50 value for this compound against the isolated Carbonic Anhydrase IX isoform has not been reported in the reviewed literature. This compound is a known carbonic anhydrase inhibitor with a general IC50 of 70 nM for its diuretic effect[1]. This value is not specific to the CA IX isoform and therefore direct comparison of potency with isoform-specific inhibitors should be made with caution.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. The most common and accurate method is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay for Measuring CA IX Inhibition

This method measures the catalytic activity of CA IX by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO2.

Materials:

  • Recombinant human Carbonic Anhydrase IX (catalytic domain)

  • Purified sulfonamide inhibitors

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of recombinant human CA IX in the assay buffer.

    • Dissolve the sulfonamide inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute the inhibitors in the assay buffer to the desired concentrations.

  • Assay Setup:

    • The stopped-flow instrument is set up to rapidly mix two solutions.

    • Syringe A contains the CA IX enzyme and the pH indicator in the assay buffer.

    • Syringe B contains the CO2-saturated water.

  • Uncatalyzed Rate Measurement:

    • To determine the background rate of CO2 hydration without enzymatic catalysis, mix the buffer solution (without enzyme) with the CO2-saturated water. Record the change in absorbance of the pH indicator over time.

  • Enzyme-Catalyzed Rate Measurement:

    • Mix the solution from Syringe A (containing CA IX and pH indicator) with the solution from Syringe B (CO2-saturated water).

    • The instrument records the rapid change in absorbance of the pH indicator as the pH drops due to the formation of protons during CO2 hydration. The initial rate of this reaction is proportional to the enzyme's activity.

  • Inhibition Measurement:

    • Pre-incubate the CA IX enzyme with various concentrations of the sulfonamide inhibitor for a defined period.

    • Repeat the enzyme-catalyzed rate measurement in the presence of the inhibitor. The rate of the reaction will decrease as the inhibitor concentration increases.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the absorbance data.

    • The percentage of inhibition is calculated for each inhibitor concentration by comparing the inhibited rate to the uninhibited rate.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Michaelis constant (Km) of the enzyme for its substrate.

Visualizations

Signaling Pathway of Sulfonamide Inhibition of Carbonic Anhydrase IX

G Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase IX cluster_0 Tumor Microenvironment (Extracellular) cluster_1 Tumor Cell CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Uncatalyzed (slow) CA_IX Carbonic Anhydrase IX (CA IX) CO2_H2O->CA_IX Catalyzed by CA IX (fast) H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Dissociation CA_IX->H_HCO3 Proton and Bicarbonate Release Zn Zn2+ Active Site CA_IX->Zn Blocked_CA_IX Inhibited CA IX Zn->Blocked_CA_IX Forms Complex Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->Zn Binds to Zinc Ion Blocked_CA_IX->CO2_H2O Inhibits Catalysis

Caption: Sulfonamide inhibitors bind to the zinc ion in the active site of CA IX, blocking the hydration of CO2.

Experimental Workflow for Evaluating CA IX Inhibitors

G Workflow for Carbonic Anhydrase IX Inhibitor Evaluation Start Start: Synthesize/Obtain Sulfonamide Inhibitor Prepare_Solutions Prepare Stock Solutions of Inhibitor and CA IX Start->Prepare_Solutions Stopped_Flow Perform Stopped-Flow CO2 Hydration Assay Prepare_Solutions->Stopped_Flow Measure_Rates Measure Catalytic Rates at Various Inhibitor Concentrations Stopped_Flow->Measure_Rates Calculate_IC50 Calculate IC50 Value Measure_Rates->Calculate_IC50 Determine_Ki Determine Ki Value (using Cheng-Prusoff) Calculate_IC50->Determine_Ki Selectivity_Assay Perform Inhibition Assays on Other CA Isoforms (e.g., I, II) Determine_Ki->Selectivity_Assay Analyze_Selectivity Analyze Isoform Selectivity Selectivity_Assay->Analyze_Selectivity End End: Identify Potent and Selective CA IX Inhibitor Analyze_Selectivity->End

References

A Comparative Analysis of Disulfiram and its Alternatives in the Management of Alcohol Dependence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Disulfiram against its primary alternatives for the treatment of alcohol use disorder (AUD), naltrexone and acamprosate. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated view of the available experimental data, detailed methodologies of key experiments, and a visual representation of the underlying signaling pathways.

Mechanism of Action: A Fundamental Divergence

The therapeutic approaches of Disulfiram, naltrexone, and acamprosate in managing alcohol dependence are rooted in distinct pharmacological mechanisms.

  • Disulfiram: This compound acts as an irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH)[][2][3]. ALDH is a critical enzyme in the metabolic pathway of alcohol, responsible for the oxidation of acetaldehyde to acetate[]. By blocking this enzyme, Disulfiram leads to a rapid accumulation of acetaldehyde in the blood upon alcohol consumption, causing a highly unpleasant aversive reaction characterized by flushing, nausea, and palpitations[][3][4][5]. The intended therapeutic effect is to create a strong deterrent to alcohol intake[4][5]. Additionally, Disulfiram inhibits dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine, which may contribute to its effects in treating cocaine dependence[][2][3][6].

  • Naltrexone: As an opioid receptor antagonist, naltrexone primarily targets the mu-opioid receptor[7][8]. It is believed to reduce the rewarding and pleasurable effects of alcohol, thereby decreasing the motivation to drink[9]. By blocking opioid receptors, naltrexone modulates the dopaminergic mesolimbic pathway, which is a key component of the brain's reward system[10].

  • Acamprosate: The precise mechanism of acamprosate is not fully elucidated, but it is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system, which is disrupted by chronic alcohol use[][2][11][12][13]. It is believed to act as a weak NMDA receptor antagonist and a positive modulator of GABA-A receptors, helping to alleviate the negative reinforcement associated with alcohol withdrawal and abstinence[][2][11][12][13].

In Vitro Efficacy: A Look at Molecular Interactions

Direct comparative in vitro studies of these three compounds are limited. However, data from individual assays provide insights into their potency at their respective molecular targets.

DrugTargetAssay TypeMeasured ValueReference
Disulfiram Aldehyde Dehydrogenase 1 (ALDH1)Enzyme Inhibition AssayIC50: 0.15 ± 0.02 µM[14]
Aldehyde Dehydrogenase 2 (ALDH2)Enzyme Inhibition AssayIC50: 1.45 ± 0.40 µM[14]
Recombinant rat liver mitochondrial ALDH (rmALDH)Enzyme Inhibition AssayIC50: 36.4 µM[15]
Naltrexone Mu-opioid receptorRadioligand Binding AssayKᵢ: 0.11 - 0.2 nM[16]
Delta-opioid receptorRadioligand Binding AssayKᵢ: ~4.3 nM[17]
Kappa-opioid receptorRadioligand Binding AssayKᵢ: 16 nM[18]
Acamprosate NMDA ReceptorElectrophysiology (cultured hippocampal neurons)IC50: ~5.5 mM[19]
NMDA Receptor (NR1-1a/NR2A)Electrophysiology (Xenopus oocytes)IC50: ~350 µM[19]
NMDA Receptor (NR1-1a/NR2B)Electrophysiology (Xenopus oocytes)IC50: ~250 µM[19]
Spermidine-sensitive binding siteRadioligand Binding AssayKᴅ: 120 µM[20]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ represents the inhibition constant for a ligand, indicating its affinity for a receptor. Kᴅ represents the dissociation constant, a measure of the affinity between a ligand and a receptor. Lower values for these metrics indicate higher potency or affinity. The varied experimental conditions and targets make direct comparison of these values challenging.

In Vivo Efficacy: Insights from Preclinical and Clinical Studies

The efficacy of these drugs has been evaluated in both animal models of alcohol dependence and human clinical trials.

Preclinical Animal Models

Animal models are crucial for understanding the behavioral effects of these compounds. Two commonly used models are the two-bottle choice paradigm and the alcohol vapor inhalation model.

Two-Bottle Choice Model: This model assesses voluntary alcohol consumption in rodents. The general procedure involves housing an animal with two drinking bottles, one containing water and the other an alcohol solution. The volume consumed from each bottle is measured to determine preference and total alcohol intake.

Alcohol Vapor Inhalation Model: This model is used to induce a state of physical dependence on alcohol. Animals are exposed to ethanol vapor in inhalation chambers for a specified period, leading to stable blood alcohol concentrations and subsequent withdrawal symptoms upon cessation of exposure.

While direct head-to-head quantitative comparisons in these models are not extensively published, studies have shown that:

  • Naltrexone consistently reduces alcohol self-administration and preference in the two-bottle choice model.

  • Acamprosate has been shown to reduce alcohol intake in dependent animals, particularly during the withdrawal phase.

  • Disulfiram's effects in these models are less straightforward due to its aversive nature, which can lead to conditioned taste aversion rather than a direct effect on craving or reward.

Clinical Trials

Human clinical trials provide the most relevant data on the real-world efficacy of these medications.

DrugPrimary Outcome MeasuresKey FindingsReferences
Disulfiram Abstinence rate, time to first heavy drinking dayIn supervised settings, Disulfiram was more effective than naltrexone and acamprosate in increasing abstinent days and reducing heavy drinking days during the initial treatment phase.[7][21][22]
Naltrexone Relapse to heavy drinking, number of drinking daysNaltrexone was more effective than acamprosate in prolonging the time to relapse to heavy drinking and was associated with a higher percentage of patients remaining abstinent at 3 months.[23]
Acamprosate Abstinence rate, cumulative abstinence durationA meta-analysis showed that acamprosate significantly reduced the risk of returning to any drinking and increased the cumulative duration of abstinence compared to placebo.[24]

Experimental Protocols

Two-Bottle Choice Drinking Paradigm (Mouse)

Objective: To assess voluntary ethanol consumption.

Materials:

  • Standard mouse housing cages

  • Two calibrated drinking bottles with sipper tubes per cage

  • Ethanol (e.g., 20% v/v solution)

  • Tap water

  • Animal scale

Procedure:

  • Habituation: Individually house mice and allow them to acclimate to the housing conditions for at least one week with ad libitum access to food and water.

  • Ethanol Introduction: Replace the water bottle with two bottles, one containing tap water and the other containing an ethanol solution (e.g., 3% v/v to start, gradually increasing to 20% v/v over several days to acclimate the animals).

  • Measurement: Weigh the water and ethanol bottles daily at a consistent time to determine the amount of liquid consumed. Also, weigh the mice daily.

  • Bottle Position: Alternate the position of the ethanol and water bottles daily to control for side preference.

  • Data Analysis: Calculate the daily ethanol intake in g/kg of body weight and the preference ratio (volume of ethanol solution consumed / total volume of liquid consumed).

For a more detailed protocol, refer to Hwa et al., 2011 and an updated protocol by Running et al., 2024.[23][25][26][27][28]

Chronic Intermittent Ethanol Vapor Exposure (Rat)

Objective: To induce a state of alcohol dependence.

Materials:

  • Ethanol vapor inhalation chambers

  • Ethanol (95%)

  • Airflow and ethanol vapor controllers

  • Blood alcohol concentration (BAC) measurement device (e.g., Analox analyzer)

Procedure:

  • Animal Housing: House rats in their home cages which are then placed inside the inhalation chambers.

  • Vapor Exposure: Introduce ethanol vapor into the chambers for a set duration each day (e.g., 14 hours on, 10 hours off) for a period of several weeks.

  • BAC Monitoring: Periodically collect tail blood samples to monitor BACs and adjust the ethanol vapor concentration to maintain a target range (e.g., 150-250 mg/dL).

  • Control Group: An air-exposed control group should be run in parallel under identical conditions but without ethanol vapor.

  • Withdrawal Assessment: Following the exposure period, behavioral and physiological signs of withdrawal can be assessed at various time points.

For a more detailed protocol, refer to Gilpin et al., 2019.[4][29][30][31][32]

Signaling Pathways and Experimental Workflows

Disulfiram's Inhibition of Aldehyde Dehydrogenase

The primary mechanism of Disulfiram involves the irreversible inhibition of ALDH, leading to the accumulation of acetaldehyde.

ALDH_Inhibition Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Metabolized by Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Metabolized by Aversive_Symptoms Aversive Symptoms (Flushing, Nausea) Acetaldehyde->Aversive_Symptoms Acetate Acetate ADH->Acetaldehyde ALDH->Acetate Disulfiram Disulfiram Disulfiram->ALDH Irreversibly Inhibits

Disulfiram's inhibition of ALDH.
Disulfiram's Inhibition of Dopamine β-Hydroxylase

Disulfiram also inhibits DBH, which is involved in the synthesis of norepinephrine from dopamine.

DBH_Inhibition Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase (DDC) L_DOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine Disulfiram Disulfiram Disulfiram->DBH Inhibits

Disulfiram's inhibition of DBH.
Experimental Workflow: Two-Bottle Choice Paradigm

A typical workflow for a two-bottle choice experiment to evaluate a test compound.

Two_Bottle_Choice_Workflow start Start acclimation Acclimation & Habituation (1-2 weeks) start->acclimation baseline Baseline Drinking (Ethanol vs. Water) acclimation->baseline grouping Group Assignment (Vehicle vs. Test Compound) baseline->grouping treatment Treatment Period (Daily Administration) grouping->treatment measurement Daily Measurement (Ethanol & Water Intake, Body Weight) treatment->measurement measurement->treatment Repeat for Treatment Duration analysis Data Analysis (Ethanol Intake, Preference) measurement->analysis end End analysis->end

Workflow for a two-bottle choice experiment.
Logical Relationship of Mechanisms in Alcohol Dependence Treatment

This diagram illustrates the distinct therapeutic strategies of the three compared drugs.

AUD_Treatment_Logic cluster_disulfiram Disulfiram cluster_naltrexone Naltrexone cluster_acamprosate Acamprosate disulfiram_mech Aversive Therapy disulfiram_action Inhibits ALDH, causing acetaldehyde buildup and unpleasant side effects. disulfiram_mech->disulfiram_action naltrexone_mech Reward Reduction naltrexone_action Blocks mu-opioid receptors, reducing the pleasurable effects of alcohol. naltrexone_mech->naltrexone_action acamprosate_mech Neurotransmitter Modulation acamprosate_action Restores balance between excitatory (glutamate) and inhibitory (GABA) systems. acamprosate_mech->acamprosate_action AUD Alcohol Use Disorder AUD->disulfiram_mech AUD->naltrexone_mech AUD->acamprosate_mech

Therapeutic strategies for alcohol dependence.

References

Reproducibility of published findings on Disulfamide's anticancer effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the anticancer effects of Disulfamide (Disulfiram), a repurposed drug demonstrating promising therapeutic potential. The data presented is collated from various preclinical studies to aid in the assessment of its reproducibility and to inform future research directions.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Disulfiram (DSF), often in combination with copper (Cu), across a range of cancer types.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from multiple studies and variations in experimental conditions (e.g., cell density, incubation time, serum concentration) may contribute to inter-study variability.

Cancer TypeCell LineDisulfiram (DSF) IC50 (µM)DSF/Cu IC50 (µM)Reference
Breast CancerMDA-MB-231>10~0.3 (with 1µM Cu)[1][2]
MCF-7~0.3Not Reported[2]
BT474~0.3Not Reported[2]
T47D>10Not Reported[2]
GlioblastomaPatient-Derived GSCsNot Reported0.031 (average)[3]
NeuroblastomaSK-N-DZ0.806Not Reported[4]
N910.234Not Reported[4]
SK-N-SH0.378Not Reported[4]
SK-N-AS73Not Reported[4]
Oral Squamous Cell CarcinomaVariousNot ReportedNot Reported, but effective at 10µM[5]

Note: GSCs refers to Glioblastoma Stem Cells. The IC50 values can be significantly influenced by the presence of copper.

In Vivo Efficacy: Tumor Growth Inhibition

The following table summarizes the results of in vivo studies using xenograft animal models to assess the anticancer efficacy of Disulfiram.

Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Breast CancerNude mice with MDA-MB-231 xenografts50 mg/kg/day DSF74%[6][7]
Hepatocellular CarcinomaNOD/SCID mice with Huh1 and Huh7 xenograftsDSF (dose-dependent)Significant suppression[8]
NeuroblastomaNude mice with SK-N-BE(2c) xenografts200 mg/kg DSF with radiationEnhanced radiation-induced growth delay[9]
NeuroblastomaNOD/SCID/IL2rγnull mice with N91-luc xenografts150 mg/kg DSF emulsionSignificantly delayed progression[10]

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are described below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[11]

  • Drug Treatment: Cells are treated with various concentrations of Disulfiram, with or without a fixed concentration of a copper salt (e.g., CuCl2), for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) is added to dissolve the formazan crystals.[11][13]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Disulfiram (with or without copper) for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14][15]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of Disulfiram in a living organism.

  • Cell Implantation: A specific number of cancer cells (e.g., 2-5 million) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[7][8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7]

  • Drug Administration: Mice are randomized into control and treatment groups. Disulfiram is administered through various routes such as intraperitoneal injection or oral gavage at a specified dose and schedule.[7][8][10]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[7]

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[7]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound are attributed to several interconnected signaling pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer effects of this compound.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound +/- Copper Treatment Cell_Culture->Treatment Viability Cell Viability Assays (MTT, etc.) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, etc.) Treatment->Apoptosis Mechanism Mechanistic Studies (Western Blot, etc.) Treatment->Mechanism Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Mechanism->Data_Analysis Animal_Model Xenograft/Orthotopic Model Drug_Administration This compound Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Typical workflow for assessing this compound's anticancer effects.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress

This compound, particularly in the presence of copper, is a potent inducer of reactive oxygen species (ROS).[1][5] This leads to oxidative stress, which can damage cellular components and trigger apoptosis.

G DSF_Cu This compound-Copper Complex ROS Increased ROS Production DSF_Cu->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis

This compound-induced ROS generation leading to apoptosis.
Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is crucial for cancer cell survival and proliferation. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.[1][16][17]

G DSF This compound Proteasome_Inhibition Proteasome Inhibition DSF->Proteasome_Inhibition IκBα_Stabilization IκBα Stabilization Proteasome_Inhibition->IκBα_Stabilization prevents degradation NFκB_Inhibition NF-κB Inhibition IκBα_Stabilization->NFκB_Inhibition sequesters NF-κB in cytoplasm Gene_Transcription Decreased Transcription of Anti-apoptotic & Proliferative Genes NFκB_Inhibition->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis

Inhibition of the NF-κB pathway by this compound.
Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is a validated target in cancer therapy. The this compound-copper complex can inhibit proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis.[6][18][19]

G DSF_Cu This compound-Copper Complex Proteasome 26S Proteasome DSF_Cu->Proteasome inhibits Protein_Accumulation Accumulation of Polyubiquitinated Proteins Proteasome->Protein_Accumulation degradation blocked ER_Stress Endoplasmic Reticulum Stress Protein_Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Mechanism of proteasome inhibition by the this compound-copper complex.

References

Validating Disulfamide's Mechanism of Action: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disulfamide and its Mechanism of Action

This compound is a sulfonamide-based carbonic anhydrase inhibitor.[1] Its primary mechanism of action involves the non-competitive, reversible inhibition of carbonic anhydrase (CA) enzymes. These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation, ion transport, and fluid balance in various tissues. By inhibiting carbonic anhydrases, this compound disrupts these processes, leading to its therapeutic effects, such as diuresis.

The validation of a drug's mechanism of action is a critical step in drug development, providing a deeper understanding of its biological effects and potential therapeutic applications. Genetic approaches, such as CRISPR/Cas9-mediated gene editing, siRNA/shRNA-mediated gene knockdown, and gene overexpression, offer powerful tools to precisely dissect the molecular targets and pathways of a drug. While direct genetic validation studies specifically for this compound are not extensively documented in publicly available literature, this guide will provide a comparative framework using analogous data from other well-characterized carbonic anhydrase inhibitors to illustrate how these genetic approaches can be applied to validate the mechanism of action of this compound.

Comparative Analysis of Carbonic Anhydrase Inhibitors

To understand how genetic approaches can validate this compound's mechanism, we will compare it with other prominent carbonic anhydrase inhibitors for which such data is more readily available.

InhibitorChemical ClassPrimary Target(s)Therapeutic Uses
This compound SulfonamideCarbonic AnhydrasesDiuretic
Acetazolamide SulfonamideCarbonic Anhydrases (various isoforms)Glaucoma, epilepsy, altitude sickness
Dorzolamide SulfonamideCarbonic Anhydrase IIGlaucoma
Brinzolamide SulfonamideCarbonic Anhydrase IIGlaucoma
Methazolamide SulfonamideCarbonic AnhydrasesGlaucoma

Genetic Approaches for Validating Mechanism of Action

Genetic tools provide a robust methodology to confirm that the efficacy of a carbonic anhydrase inhibitor is directly linked to its intended target. The following sections detail the experimental workflows and present exemplary data from studies on carbonic anhydrase inhibitors.

CRISPR/Cas9-Mediated Gene Knockout

CRISPR-Cas9 technology allows for the precise and permanent disruption of a target gene. By knocking out specific carbonic anhydrase isoforms, researchers can assess the impact on the cellular or physiological response to a carbonic anhydrase inhibitor.

CRISPR_Workflow cluster_design Design & Preparation cluster_delivery Delivery cluster_validation Validation & Analysis gRNA_design sgRNA Design & Synthesis (Targeting specific CA isoform) Cas9_prep Cas9 Nuclease Preparation (e.g., plasmid, mRNA, or protein) transfection Transfection/Transduction (e.g., Lipofection, Electroporation, Viral vectors) gRNA_design->transfection Cas9_prep->transfection selection Cell Selection & Expansion (e.g., antibiotic selection, single-cell cloning) transfection->selection verification Genomic Verification (e.g., Sanger sequencing, T7E1 assay) selection->verification phenotypic_assay Phenotypic Assay (e.g., cell viability, ion transport, pH regulation) verification->phenotypic_assay

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

While specific data for this compound is unavailable, studies on other carbonic anhydrase inhibitors demonstrate the utility of this approach. For instance, CRISPR/Cas9-mediated knockout of a specific carbonic anhydrase isoform in a cancer cell line, followed by treatment with an inhibitor, would be expected to show a diminished effect of the drug on cell proliferation or pH regulation compared to wild-type cells.

Genetic ModificationDrug TreatmentExpected Outcome on Cell Viability
Wild-Type CellsCarbonic Anhydrase InhibitorDecreased
CA Isoform Knockout CellsCarbonic Anhydrase InhibitorNo significant change
Scrambled gRNA ControlCarbonic Anhydrase InhibitorDecreased
siRNA/shRNA-Mediated Gene Knockdown

Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably reduce the expression of a target gene at the mRNA level. This approach is valuable for assessing the immediate impact of target reduction on drug efficacy.

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis siRNA_design siRNA Design & Synthesis (Targeting specific CA isoform mRNA) transfection Transfection of Cells (e.g., Lipofection) siRNA_design->transfection knockdown_validation Knockdown Validation (e.g., qPCR, Western Blot) transfection->knockdown_validation functional_assay Functional Assay (e.g., cell proliferation, enzyme activity) knockdown_validation->functional_assay

Caption: Workflow for siRNA-mediated gene knockdown.

Studies have shown that siRNA-mediated knockdown of specific carbonic anhydrase isoforms can alter cellular responses. For example, knocking down a CA isoform involved in tumor progression could sensitize cancer cells to chemotherapy. When combined with a carbonic anhydrase inhibitor, the effect would be isoform-dependent.

siRNA TargetDrug TreatmentExpected Outcome on Apoptosis
Non-targeting controlCarbonic Anhydrase InhibitorModerate increase
CA Isoform ACarbonic Anhydrase InhibitorSignificant increase
CA Isoform BCarbonic Anhydrase InhibitorNo significant change from control
Gene Overexpression

Overexpressing a specific carbonic anhydrase isoform can be used to validate its role as the primary target of a drug. If a cell line that normally has low sensitivity to a carbonic anhydrase inhibitor becomes more sensitive after overexpressing a particular CA isoform, it provides strong evidence for a direct drug-target interaction.

Overexpression_Workflow cluster_construct Construct Preparation cluster_transfection Transfection cluster_analysis Analysis cDNA_cloning cDNA Cloning of CA Isoform (into an expression vector) transfection Transfection of Cells cDNA_cloning->transfection overexpression_validation Overexpression Validation (e.g., Western Blot, qPCR) transfection->overexpression_validation drug_sensitivity_assay Drug Sensitivity Assay (e.g., IC50 determination) overexpression_validation->drug_sensitivity_assay

Caption: Workflow for gene overexpression studies.

Overexpression studies can reveal the specific isoforms that are most critical for a drug's effect. A hypothetical experiment with this compound could yield the following results:

Cell LineDrug TreatmentExpected IC50 Value
Parental Cell LineThis compoundHigh
Empty Vector ControlThis compoundHigh
CA Isoform X OverexpressingThis compoundLow
CA Isoform Y OverexpressingThis compoundHigh

Experimental Protocols

Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

CRISPR/Cas9-Mediated Knockout of a Carbonic Anhydrase Isoform

1. sgRNA Design and Cloning:

  • Design 2-3 sgRNAs targeting a unique exon of the desired carbonic anhydrase isoform using a web-based tool (e.g., CHOPCHOP).

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).

2. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the lentiviral supernatant 48-72 hours post-transfection.

  • Transduce the target cell line with the lentivirus in the presence of polybrene.

3. Selection and Validation:

  • Select transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Isolate single-cell clones by limiting dilution.

  • Expand clones and extract genomic DNA.

  • Verify gene knockout by Sanger sequencing of the target locus and Western blot analysis of the protein.

4. Phenotypic Analysis:

  • Treat knockout and wild-type control cells with a range of this compound concentrations.

  • Assess cell viability, proliferation, or a relevant functional endpoint (e.g., pH regulation) after a defined incubation period.

siRNA-Mediated Knockdown of a Carbonic Anhydrase Isoform

1. siRNA and Cell Preparation:

  • Synthesize or purchase 2-3 validated siRNAs targeting the mRNA of the desired carbonic anhydrase isoform, along with a non-targeting control siRNA.

  • Plate cells in a 6-well or 12-well plate to achieve 50-70% confluency on the day of transfection.

2. Transfection:

  • Dilute siRNA in a serum-free medium.

  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

3. Validation of Knockdown:

  • Harvest cells 48-72 hours post-transfection.

  • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to quantify the knockdown of the target mRNA.

  • Isolate protein and perform Western blotting to confirm the reduction in protein expression.

4. Functional Assay:

  • At 24-48 hours post-transfection, treat the cells with this compound.

  • After the desired treatment duration, perform a functional assay to assess the effect of the drug in the context of target gene knockdown.

Overexpression of a Carbonic Anhydrase Isoform

1. Expression Construct Generation:

  • Obtain the full-length cDNA of the desired carbonic anhydrase isoform.

  • Clone the cDNA into a mammalian expression vector with a strong constitutive promoter (e.g., CMV) and a selection marker.

2. Transfection and Stable Cell Line Generation:

  • Transfect the target cells with the expression vector or an empty vector control using a suitable transfection method.

  • Select for stably transfected cells using the appropriate antibiotic.

  • Isolate and expand single-cell clones.

3. Validation of Overexpression:

  • Confirm overexpression of the target carbonic anhydrase isoform at the mRNA level by qRT-PCR and at the protein level by Western blotting.

4. Drug Sensitivity Assay:

  • Plate the overexpressing, empty vector control, and parental cell lines at the same density.

  • Treat the cells with a serial dilution of this compound.

  • After 72 hours, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value for each cell line.

Conclusion

Genetic approaches provide indispensable tools for the rigorous validation of a drug's mechanism of action. While direct genetic validation data for this compound is limited, the experimental frameworks and comparative data from other carbonic anhydrase inhibitors presented in this guide offer a clear path forward for researchers seeking to definitively establish the molecular basis of this compound's therapeutic effects. By employing CRISPR/Cas9, siRNA/shRNA, and overexpression studies, the specific carbonic anhydrase isoforms targeted by this compound and their contribution to its pharmacological profile can be elucidated, paving the way for more informed drug development and clinical applications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfamide
Reactant of Route 2
Disulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.